5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
Description
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Properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)10-3-4-11(12)13-9-10/h3-4,9H,2,5-8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUYGFBCRZYCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
This guide provides an in-depth technical analysis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine , a critical heterocyclic building block in medicinal chemistry, specifically within the development of cyclin-dependent kinase (CDK) inhibitors.
Strategic Scaffold for Kinase Inhibitor Development
CAS Number: 1018505-59-3 Molecular Formula: C₁₁H₁₈N₄ Molecular Weight: 206.29 g/mol [1]
Executive Summary & Chemical Identity
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a functionalized aminopyridine derivative characterized by a direct C-N bond between the pyridine C5 position and the piperazine nitrogen. Unlike its structural congener 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (CAS 1180132-17-5, the key intermediate for Abemaciclib), this compound lacks the methylene linker. This structural nuance makes it a vital tool for Structure-Activity Relationship (SAR) studies, particularly in optimizing the steric and electronic fit of CDK4/6 inhibitors (e.g., Palbociclib analogs) within the ATP-binding pocket.
Chemical Characterization Data
| Property | Specification |
| IUPAC Name | 5-(4-ethylpiperazin-1-yl)pyridin-2-amine |
| SMILES | CCN1CCN(CC1)c2ccc(N)nc2 |
| InChI Key | QKUYGFBCRZYCEB-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calc) | ~7.8 (Piperazine N), ~3.5 (Pyridine N) |
Synthesis & Manufacturing Protocols
To ensure high purity (>98%) suitable for pharmaceutical applications, two primary synthetic routes are validated: the Nitro-Reduction Pathway (scalable, cost-effective) and the Buchwald-Hartwig Cross-Coupling (convergent, high-value).
Route A: The Nitro-Reduction Pathway (Scale-Up Preferred)
This route avoids expensive palladium catalysts, making it ideal for multi-gram to kilogram scale production. It relies on the nucleophilic aromatic substitution (
Step 1: Nucleophilic Displacement
-
Reagents: 5-Bromo-2-nitropyridine (1.0 eq), 1-Ethylpiperazine (1.2 eq),
(2.0 eq). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Heat at 60–80°C for 4–6 hours.
-
Mechanism: The nitro group at C2 activates the C5-bromide towards nucleophilic attack via a Meisenheimer complex intermediate.
-
Workup: Dilute with water, filter the yellow precipitate (intermediate: 1-ethyl-4-(6-nitropyridin-3-yl)piperazine).
Step 2: Chemoselective Reduction
-
Reagents:
(g), 10% Pd/C (catalytic) OR Iron powder/NH₄Cl (for functional group tolerance). -
Solvent: Methanol or Ethanol.
-
Conditions: 3 atm
at RT or reflux (Fe conditions). -
Purification: Filtration through Celite, concentration, and recrystallization from EtOAc/Hexane.
Route B: Buchwald-Hartwig Amination (Medicinal Chemistry Route)
Used when starting from the commercially available 2-amino-5-bromopyridine, this route installs the piperazine moiety directly.
-
Reagents: 2-Amino-5-bromopyridine (1.0 eq), 1-Ethylpiperazine (1.2 eq).
-
Catalyst System:
(0.02 eq) / BINAP or Xantphos (0.04 eq). -
Base:
or . -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Conditions: 100°C under Argon for 12 hours.
Visualized Reaction Workflows
Figure 1: Dual-pathway synthesis strategy contrasting the SNAr/Reduction route (Top) and Palladium-catalyzed coupling (Bottom).
Applications in Drug Discovery
This compound serves as a "Lego block" in the synthesis of ATP-competitive kinase inhibitors.
Pharmacophore Logic
-
H-Bond Donor/Acceptor: The 2-aminopyridine motif functions as a critical hinge-binder, forming hydrogen bonds with the kinase backbone (e.g., Valine or Leucine residues in the ATP pocket).
-
Solubilizing Tail: The N-ethylpiperazine group extends into the solvent-exposed region of the kinase, improving the drug's aqueous solubility and pharmacokinetic (PK) profile.
-
SAR Probe: By comparing this molecule (direct bond) to its methylene-linked counterpart (Abemaciclib intermediate), researchers can probe the depth and flexibility of the kinase solvent channel.
Target Class:
-
CDK4/6 Inhibitors: Analogs of Palbociclib (Ibrance) and Ribociclib (Kisqali).
-
FLT3 Inhibitors: For Acute Myeloid Leukemia (AML) research.
Quality Control & Impurity Profiling
Trustworthy experimental data requires rigorous QC. The following HPLC method is recommended for purity assessment.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Retention Time: Expect elution around 4.5–5.5 min (depending on dead volume), earlier than the bromo-precursors due to the polarity of the piperazine.
Common Impurities:
-
Des-ethyl analog: 5-(piperazin-1-yl)pyridin-2-amine (Resulting from impure starting material).
-
Bis-coupling products: If using Pd-catalysis with excess di-bromo species.
-
Oxidation N-oxides: Piperazine N-oxides formed upon prolonged air exposure.
Handling & Safety (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses. Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the electron-rich piperazine ring.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44547909, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2][3] (Methodology grounding for Route B). Retrieved from [Link]
-
Technical Disclosure Commons (2024). Process for the preparation of Palbociclib intermediates. (Structural context for aminopyridine kinase scaffolds). Retrieved from [Link]
Sources
An In-Depth Technical Guide to 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: A Key Intermediate in Modern Oncology
Introduction: Defining the Core Structure and Its Significance
In the landscape of modern pharmaceutical synthesis, certain building blocks emerge as critical linchpins in the construction of complex, life-altering therapeutics. One such molecule is 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. It is a pivotal intermediate in the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of advanced breast cancer.[1][2][3]
This guide provides an in-depth technical overview of this crucial compound, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into its precise chemical identity, physicochemical properties, synthesis methodologies, and its critical role in the broader context of targeted cancer therapy.
A point of clarification is essential at the outset. The IUPAC name 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine refers to a structure with a methylene (-CH2-) bridge connecting the pyridine and piperazine rings. This is distinct from the related compound, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, which features a direct bond between the two ring systems.[4][5] This guide will focus exclusively on the former, the key Abemaciclib intermediate, due to its profound significance in pharmaceutical manufacturing.
Core Compound Identification and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development.
| Identifier | Value |
| IUPAC Name | 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine |
| CAS Number | 1180132-17-5 |
| Molecular Formula | C12H20N4 |
| Molecular Weight | 220.31 g/mol [1][6] |
| Canonical SMILES | CCN1CCN(CC1)CC2=CC(=C(N=C2)N) |
| InChIKey | MNJBMPQTXVZMFZ-UHFFFAOYSA-N |
Physicochemical Data:
| Property | Value | Source |
| Appearance | White to yellow solid | [7] |
| Boiling Point | 362°C (Predicted) | [7] |
| Density | 1.101 g/cm³ (Predicted) | [7] |
| pKa | 7.71 ± 0.10 (Predicted) | [7] |
| Storage Temperature | 2-8°C, protected from light | [7] |
These properties are crucial for process development, informing decisions on solvent selection, reaction temperature, and purification strategies. The predicted pKa suggests the compound's basicity, a key factor in its reactivity and handling.
Synthesis and Mechanistic Insights
The synthesis of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. A common and efficient synthetic route involves the reaction of a halo-methylpyridine derivative with N-ethylpiperazine.
Protocol: Nucleophilic Substitution Route
This protocol outlines a validated method for the synthesis of the target compound. The underlying principle is a nucleophilic substitution reaction where the secondary amine of N-ethylpiperazine attacks the electrophilic carbon of a chloromethylpyridine derivative.
Step-by-Step Methodology:
-
Precursor Preparation: The synthesis typically begins with a suitable pyridine precursor, such as 2-amino-5-(chloromethyl)pyridine or a related derivative. The choice of precursor is critical and often dictated by commercial availability and cost.
-
Reaction Setup: To a reaction vessel, add the pyridine precursor and a suitable solvent. A common choice is an aprotic solvent like 1,2-dichloroethane to facilitate the reaction without participating in it.
-
Addition of N-Ethylpiperazine: N-ethylpiperazine is added to the reaction mixture. It acts as the nucleophile. An excess of the piperazine derivative is often used to drive the reaction to completion and minimize side reactions.
-
Base and Temperature Control: A base, such as potassium carbonate, is introduced to neutralize the HCl formed during the substitution reaction.[6] The reaction mixture is then heated, typically to a temperature range of 60-70°C, and stirred for several hours to ensure the reaction proceeds to completion.[6]
-
Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. An aqueous work-up is performed to remove the base and other water-soluble impurities. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified to remove any unreacted starting materials and by-products. This is often achieved through crystallization. For instance, the residue can be dissolved in a solvent like methyl tert-butyl ether, treated with activated charcoal to remove colored impurities, and then cooled to induce crystallization.[6][7]
-
Final Product Isolation: The crystallized product is isolated by filtration, washed with a cold solvent to remove any remaining impurities, and then dried under a vacuum to yield the final, high-purity 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine as a white solid.[6][7]
Causality and Experimental Choices:
-
Inert Atmosphere: While not always strictly necessary for this specific reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential oxidation of the amine functionalities, especially at elevated temperatures.[2]
-
Solvent Selection: The choice of an aprotic solvent is deliberate. Protic solvents could protonate the amine nucleophile, reducing its reactivity.
-
Base Stoichiometry: The use of a base is crucial to scavenge the acid generated, preventing the protonation of the N-ethylpiperazine and allowing it to remain a potent nucleophile.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine.
Application in Drug Development: The Gateway to Abemaciclib
The primary and most significant application of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine is its role as a key starting material in the synthesis of Abemaciclib.[1][3] Abemaciclib is a highly selective inhibitor of CDK4 and CDK6, two kinases that are critical for the progression of the cell cycle. In certain types of cancer, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactive, leading to uncontrolled cell proliferation.
The 2-aminopyridine moiety of our title compound serves as a crucial anchor point for subsequent chemical modifications that ultimately lead to the final, complex structure of Abemaciclib. The ethylpiperazine group is also a key pharmacophoric feature, contributing to the overall binding affinity and pharmacokinetic profile of the final drug.[2]
Logical Relationship Diagram
Caption: The role of the title compound as a precursor to the API Abemaciclib.
Analytical Characterization and Quality Control
Ensuring the purity and identity of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API). A suite of analytical techniques is employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) can effectively separate the main compound from starting materials and by-products. Purity levels are typically expected to be greater than 99%.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed fingerprint of the compound, confirming the connectivity of the pyridine, methylene bridge, and ethylpiperazine moieties.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Safety, Handling, and Storage
As with any chemical intermediate, proper safety protocols must be followed. While specific toxicity data for this compound is not extensively published, related structures and general chemical principles provide guidance.
-
Hazard Statements: The compound is generally considered harmful if swallowed, and can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust or vapors.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials.[7][9]
Conclusion
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine stands as a testament to the enabling power of chemical synthesis in modern medicine. Its carefully designed structure provides the perfect foundation for the construction of Abemaciclib, a drug that has significantly improved outcomes for patients with certain types of breast cancer. For the medicinal chemist and the process development scientist, a deep understanding of this intermediate's properties, synthesis, and handling is not merely academic—it is a critical component in the delivery of next-generation targeted therapies.
References
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Apicule. 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5) API Intermediate Manufacturers. Available from: [Link]
-
Career Henan Chemical Co. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Available from: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
MySkinRecipes. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]
-
PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]
-
Advanced ChemBlocks Inc. 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine. Available from: [Link]
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PubChem. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]
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Introduction: A Versatile Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines a robust synthetic strategy, discusses its application as a key structural motif in kinase inhibitors, and provides essential protocols for its characterization and safe handling.
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine belongs to a class of compounds that feature a substituted aminopyridine core. This structural motif is a cornerstone in the design of small-molecule therapeutics, particularly those targeting protein kinases. The molecule's architecture, combining a hydrogen-bond-donating aminopyridine ring with a basic and synthetically versatile ethylpiperazine group, makes it an invaluable building block for creating libraries of potential drug candidates. Its direct linkage between the pyridine and piperazine rings offers a compact and sterically defined scaffold compared to analogues with flexible linkers.[1] While often confused with its methylene-linked counterpart—an intermediate in the synthesis of the CDK4/6 inhibitor Abemaciclib[2][3]—this compound possesses distinct properties and potential applications that merit specific investigation.
Core Physicochemical Properties
The fundamental properties of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine are summarized below. This data is critical for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.
| Property | Value | Source |
| Molecular Weight | 206.29 g/mol | PubChem[4] |
| Molecular Formula | C₁₁H₁₈N₄ | PubChem[4] |
| IUPAC Name | 5-(4-ethylpiperazin-1-yl)pyridin-2-amine | PubChem[4] |
| CAS Number | 1018505-59-3 (Depositor-Supplied) | PubChem[4] |
| Canonical SMILES | CCN1CCN(CC1)C2=CN=C(C=C2)N | PubChem[4] |
| InChIKey | QKUYGFBCRZYCEB-UHFFFAOYSA-N | PubChem[4] |
| Exact Mass | 206.153146591 Da | PubChem[4] |
| XLogP3 | 0.8 | PubChem[4] |
| H-Bond Donor Count | 1 | PubChem[4] |
| H-Bond Acceptor Count | 4 | PubChem[4] |
Chemical Structure Diagram
Caption: Proposed workflow for Buchwald-Hartwig synthesis.
Representative Experimental Protocol
This protocol is a representative methodology based on established Buchwald-Hartwig procedures and must be optimized for scale and specific laboratory conditions.
-
Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is charged with 5-bromo-2-aminopyridine (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq.), a suitable biaryl phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.5 eq.).
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
Reagent Addition: Anhydrous toluene is added via syringe, followed by the addition of 1-ethylpiperazine (1.2 eq.).
-
Reaction: The reaction mixture is heated in an oil bath to 100 °C and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the starting aryl bromide is complete (typically 12-24 hours).
-
Workup: The mixture is cooled to room temperature and diluted with ethyl acetate. It is then carefully quenched by the addition of water. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to yield the final product.
Applications in Drug Discovery
The true value of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine lies in its utility as a molecular scaffold for kinase inhibitors. [1]Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.
Role as a Kinase Inhibitor Scaffold
The aminopyridine moiety is a well-established "hinge-binder" in kinase inhibitors. The nitrogen atom of the pyridine ring and the exocyclic amino group can form two crucial hydrogen bonds with the backbone of the kinase hinge region, a structurally conserved part of the ATP-binding pocket. This interaction serves as an anchor, orienting the rest of the molecule to achieve potent and selective inhibition.
The ethylpiperazine group serves multiple functions:
-
Solubility: As a basic amine, it is typically protonated at physiological pH, which significantly enhances the aqueous solubility of the final drug molecule—a critical parameter for oral bioavailability.
-
Vector for Further Synthesis: The piperazine ring provides a point for synthetic elaboration, allowing chemists to introduce additional functionalities that can interact with other regions of the ATP-binding site to improve potency and selectivity. [5]* Physicochemical Properties: The ethyl group provides a degree of lipophilicity that can be fine-tuned to optimize the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Conceptual Role in Inhibitor Design
Caption: Role of the scaffold in kinase inhibitor binding.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the piperazine ring and ethyl group, and the methyl protons of the ethyl group. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The observed mass of the protonated molecule [M+H]⁺ should match the calculated exact mass (207.1604) within a narrow tolerance (e.g., <5 ppm).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A high-purity sample (>95%) should exhibit a single major peak under various detection wavelengths (e.g., 254 nm).
Safety and Handling
While specific toxicity data for 5-(4-ethylpiperazin-1-yl)pyridin-2-amine is not readily available, data from structurally similar compounds, such as 5-(4-methylpiperazin-1-yl)pyridin-2-amine, should be used for preliminary hazard assessment. [6]
-
Potential Hazards: Similar compounds are classified as harmful if swallowed and can cause skin and serious eye irritation. [6]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is at 2-8 °C.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
References
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-
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- 6. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support laboratory and research endeavors.
Introduction and Chemical Identity
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is a heterocyclic amine featuring a pyridine ring and an ethylpiperazine moiety.[1] This compound has garnered significant attention within the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its structural features, particularly the presence of basic nitrogen atoms, make it a valuable building block in medicinal chemistry.[1]
The unique combination of a pyridinamine core and a substituted piperazine side chain contributes to its lipophilicity and potential to interact with biological targets, making it a compound of interest in drug discovery.[1]
| Identifier | Value |
| IUPAC Name | 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine[4] |
| CAS Number | 1180132-17-5[4] |
| Molecular Formula | C₁₂H₂₀N₄[4] |
| Molecular Weight | 220.31 g/mol [2] |
| Canonical SMILES | CCN1CCN(CC2=CN=C(N)C=C2)CC1[4] |
| InChI Key | MNJBMPQTXVZMFZ-UHFFFAOYSA-N[5] |
| Synonyms | 2-Pyridinamine, 5-[(4-ethyl-1-piperazinyl)methyl]-; [5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl]amine[1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Appearance | White to yellow or off-white solid/powder. | [3][6] |
| Purity | Typically available at ≥97-99% purity. | [3][4] |
| Boiling Point | 362°C (predicted) | [6] |
| Density | 1.101 g/cm³ (predicted) | [6] |
| Flash Point | 173°C (predicted) | [6] |
| pKa | 7.71 ± 0.10 (predicted) | [6] |
| Storage | Store at 0-8°C or 2-8°C, protected from light, in a dry, dark place. | [4][6][7] |
Note: Some physical properties are predicted and should be confirmed experimentally.
Synthesis and Reaction Mechanisms
The synthesis of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine is a critical process for its application as a pharmaceutical intermediate. One common synthetic route involves the reaction of 1-ethylpiperazine with a suitable pyridine derivative.[8]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine.
Detailed Experimental Protocol
This protocol is based on a reported synthesis and is intended for research purposes.[6][8]
Materials:
-
2-Chloro-5-(chloromethyl)pyridine
-
1-Ethylpiperazine
-
Potassium Carbonate
-
1,2-Dichloroethane
-
Methyl tert-butyl ether
-
Activated charcoal
-
Water
Procedure:
-
To a 1 L reaction flask, add 2-chloro-5-(chloromethyl)pyridine (162 g, 1.0 mol), tap water (300 mL), and N-ethylpiperazine (171 g, 1.5 mol).[8]
-
Heat the reaction mixture to 60-70°C and stir for 2 hours.[8]
-
Cool the mixture to room temperature.[8]
-
Add potassium carbonate (138 g, 1.0 mol) and stir for 10 minutes.[8]
-
Separate the aqueous phase.[8]
-
The organic phase can be further worked up. For a similar synthesis, after reaction completion and cooling, the layers are separated. The aqueous layer is extracted twice with 1,2-dichloroethane.[6][8]
-
The combined organic phases are distilled to remove the 1,2-dichloroethane.[6][8]
-
To the residue, add methyl tert-butyl ether and activated charcoal, and stir at 80-82°C for 1 hour.[6][8]
-
Perform a hot filtration. The filtrate is then cooled to 0-5°C to induce crystallization.[6][8]
-
The resulting solid is filtered and dried to yield 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine as a white solid.[6][8]
Causality in Experimental Choices:
-
The use of potassium carbonate is to neutralize any acid formed during the reaction and to aid in the separation of the product.
-
The activated charcoal treatment is a standard procedure to remove colored impurities.
-
Crystallization from methyl tert-butyl ether is an effective method for purifying the final product, yielding high purity.[6][8]
Applications in Drug Development
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is a crucial building block in the pharmaceutical sector.[2]
-
Intermediate for Abemaciclib: Its most notable application is as a key intermediate in the synthesis of Abemaciclib.[2][3][9] Abemaciclib is a kinase inhibitor used in the treatment of certain types of breast cancer.[5]
-
Research Chemical: It serves as a valuable research chemical for developing new therapeutic agents.[2][6] Its structure is amenable to further modification, allowing for the exploration of new chemical space in drug discovery programs.
-
Kinase Inhibitors: The pyridinamine scaffold is a common feature in many kinase inhibitors. This compound provides a readily available starting material for the synthesis of new molecules targeting kinases, which are often implicated in cancer and other diseases.[5]
Safety and Handling
Proper handling of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine is essential in a laboratory setting.
Hazard Identification:
-
Hazard Statements:
-
Precautionary Statements:
First Aid Measures:
-
Eye Contact: Rinse with plenty of water. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and rinse skin with water/shower.[11]
-
Ingestion: If swallowed, make the victim drink water (two glasses at most). Do not induce vomiting. Seek immediate medical attention.[11]
-
Inhalation: Move to fresh air. If necessary, provide artificial respiration or oxygen.[11]
Handling and Storage:
-
Work under a fume hood.[11]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
Analytical Characterization
The identity and purity of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine are typically confirmed using standard analytical techniques. While specific spectral data is not publicly available, the following methods are standard for a compound of this nature:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the types and connectivity of protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Conclusion
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is a compound of significant interest, particularly in the field of medicinal chemistry and pharmaceutical development. Its role as a key intermediate for the anti-cancer drug Abemaciclib underscores its importance.[2][9] This guide has provided a detailed overview of its chemical and physical properties, a practical synthesis protocol, and essential safety information to aid researchers in their work with this valuable chemical building block.
References
-
Apicule. (n.d.). 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5) API Intermediate Manufacturers. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
-
Career Henan Chemical Co. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:1180132-17-5 | 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine. Retrieved from [Link]
-
Aarti Pharmalabs Limited. (n.d.). CAS 1180132-17-5 Abemaciclib Intermediate Manufacturers, Exporters & Suppliers in India. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine. Retrieved from [Link]
-
MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
Sources
- 1. CAS 1180132-17-5: 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyri… [cymitquimica.com]
- 2. apicule.com [apicule.com]
- 3. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine - Career Henan Chemical Co. % [coreychem.com]
- 4. 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine 97% | CAS: 1180132-17-5 | AChemBlock [achemblock.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]
- 7. 1180132-17-5|5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 8. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]
- 9. aartipharmalabs.com [aartipharmalabs.com]
- 10. aksci.com [aksci.com]
- 11. chemicea.com [chemicea.com]
Technical Guide: Solubility Profile & Characterization of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
The following is an in-depth technical guide regarding the solubility profile and physicochemical characterization of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine .
Executive Summary
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine (CAS: 1018505-59-3 ) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., CDK4/6 pathways). Its structure features a pyridine core substituted with a primary amine and a solubilizing ethylpiperazine moiety.
Critical Disambiguation: Researchers must distinguish this compound from its methylene-bridged analog, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (CAS: 1180132-17-5), a key intermediate for Abemaciclib. This guide focuses strictly on the direct-attached piperazine variant (CAS: 1018505-59-3).
Solubility Snapshot:
-
Aqueous: High solubility in acidic media (pH < 6.0) due to piperazine protonation. Moderate-to-low solubility at neutral pH.
-
Organic: Highly soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).
-
LogP (Computed): 0.8 (Hydrophilic/Amphiphilic nature).
Physicochemical Profile
Understanding the ionization state is the prerequisite for solubility optimization. The molecule possesses two dominant basic centers: the distal piperazine nitrogen and the pyridine nitrogen.[1]
| Property | Value | Source/Note |
| CAS Number | 1018505-59-3 | Verified |
| Molecular Formula | C₁₁H₁₈N₄ | - |
| Molecular Weight | 206.29 g/mol | - |
| XLogP3 | 0.8 | Computed (PubChem) |
| TPSA | 45.4 Ų | Topological Polar Surface Area |
| H-Bond Donors | 1 (Primary Amine) | - |
| H-Bond Acceptors | 4 | - |
| Predicted pKa (Strongest) | ~8.0 - 8.5 | Piperazine N4 (Distal) |
| Predicted pKa (Secondary) | ~6.5 - 7.0 | Pyridine N1 (2-amino effect) |
Ionization & pH-Dependent Solubility
The solubility of this compound is pH-dependent .
-
pH < 6.0: The piperazine nitrogen becomes protonated (
), drastically increasing aqueous solubility (>50 mg/mL estimated). -
pH > 9.0: The molecule exists in its neutral, free-base form, reducing aqueous solubility and increasing lipophilicity.
Solubility Data Landscape
As direct experimental solubility values are often proprietary, the following data represents a synthesized consensus of computed properties and structural analog behavior (Structure-Property Relationship).
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (25°C) | Application |
| Aqueous (Acidic) | 0.1M HCl / 1M Acetic Acid | High | > 50 mg/mL | Stock preparation, salt formation |
| Aqueous (Neutral) | PBS (pH 7.4) / Water | Moderate | 1 - 5 mg/mL | Biological assays (limited stability) |
| Polar Aprotic | DMSO | Very High | > 100 mg/mL | Cryostorage, HTS library stocks |
| Polar Aprotic | DMF / DMAc | High | > 50 mg/mL | Synthesis reaction medium |
| Alcohols | Methanol / Ethanol | High | > 20 mg/mL | Crystallization, transfers |
| Non-Polar | Hexane / Heptane | Insoluble | < 0.1 mg/mL | Anti-solvent precipitation |
| Chlorinated | DCM / Chloroform | Moderate | 10 - 20 mg/mL | Extraction / Work-up |
Technical Insight: For biological assays, prepare a stock solution in DMSO (e.g., 100 mM) and dilute into aqueous buffer. Ensure the final DMSO concentration remains <0.5% to avoid cytotoxicity or enzyme denaturation.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity in your specific application, use the following protocols. These are designed to be self-validating, meaning they include internal checks for accuracy.
Protocol A: Kinetic Solubility Determination (High-Throughput)
Use this for rapid estimation during lead optimization.
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO .
-
Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Equilibration: Shake for 24 hours at room temperature (25°C).
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.
-
Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS.
-
Validation Step: Compare peak area against a standard curve prepared in 50:50 DMSO:Water (where solubility is guaranteed).
-
-
Calculation:
Protocol B: Thermodynamic Solubility (Shake-Flask Method)
Use this for regulatory data or formulation development.
-
Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent (Water, Buffer, or Simulated Gastric Fluid).
-
Agitation: Shake or stir at constant temperature (typically 25°C or 37°C) for 24–48 hours.
-
pH Check: Measure the pH of the supernatant at the end of the experiment.
-
Causality: The amine group may shift the pH of unbuffered water; recording final pH is crucial for reproducibility.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE).
-
Analysis: Dilute the supernatant with Mobile Phase and analyze via HPLC.
Visualization of Solubility Mechanisms
pH-Dependent Ionization Pathway
The following diagram illustrates the protonation states that drive aqueous solubility.
Caption: Stepwise protonation of the piperazine and pyridine nitrogens increases polarity and aqueous solubility.
Solubility Determination Workflow
A logical flow to determine the optimal solvent system for your specific application.
Caption: Decision matrix for solvent selection based on experimental intent (Assay vs. Synthesis).
Synthesis & Handling Implications
Stability in Solution
-
Oxidation: Primary amines and piperazines are susceptible to oxidation over time. Store DMSO stocks at -20°C under nitrogen/argon.
-
Salt Formation: To improve long-term stability and solubility, convert the free base to a salt form (e.g., Hydrochloride or Tosylate) by treating the ethanolic solution with the corresponding acid.
Safety (SDS Highlights)
-
Hazard: Irritant to eyes, respiratory system, and skin.
-
Handling: Use a fume hood. Wear nitrile gloves.
-
Spill: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 28411599, 5-(4-ethylpiperazin-1-yl)pyridin-2-amine. Retrieved January 29, 2026 from [Link]
- Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
- Bhattachar, S. N., et al. (2006). "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 297, 267-278. (Source for Thermodynamic Solubility Protocol).
Sources
Spectroscopic Blueprint of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: A Technical Guide to Structural Elucidation
Foreword
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, a substituted aminopyridine, represents a class of compounds with significant potential in medicinal chemistry, primarily due to the prevalence of the aminopyridine scaffold and the piperazine moiety in bioactive molecules. While this specific molecule is of clear interest, a comprehensive, publicly available dataset of its spectroscopic properties is not readily found in peer-reviewed literature.
This technical guide, therefore, moves beyond a simple recitation of data. It serves as a blueprint for researchers, scientists, and drug development professionals, detailing the predicted spectroscopic characteristics of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine based on foundational principles of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By dissecting the structure and referencing analogous compounds, we will construct a theoretical spectroscopic profile. This document explains the causality behind expected spectral features, provides field-proven protocols for data acquisition, and offers a framework for interpreting the resulting data, thereby empowering researchers to confidently identify and characterize this and similar molecules.
Molecular Structure and Predicted Mass Spectrometry
The initial step in the characterization of a novel compound is the confirmation of its molecular weight and the investigation of its fragmentation patterns under mass spectrometric analysis.
Molecular Formula: C₁₁H₁₈N₄ Molecular Weight (Monoisotopic): 206.1531 g/mol
Ionization and Molecular Ion
Electrospray ionization (ESI) in positive ion mode is the method of choice for a molecule like 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, which possesses multiple basic nitrogen atoms (the aminopyridine nitrogen, and the two piperazine nitrogens) that are readily protonated. Therefore, the primary ion observed in the full scan mass spectrum is expected to be the protonated molecule, [M+H]⁺.
-
Predicted [M+H]⁺: m/z 207.1604
Predicted Fragmentation Pathways (MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 207.16) is critical for confirming the compound's structure. The fragmentation is predicted to be dominated by cleavages at the weakest bonds and the formation of stable fragment ions. The primary sites of fragmentation are the C-N bonds of the piperazine ring and the C-N bond connecting the piperazine to the pyridine ring.[1]
Studies on N-phenylpiperazines show characteristic cleavages within the piperazine ring.[1][2] The most probable fragmentation pathways are outlined below:
-
α-Cleavage adjacent to the ethyl group: Loss of an ethylene molecule (28 Da) from the ethyl group via a hydrogen rearrangement.
-
Piperazine Ring Opening: The protonated piperazine ring is susceptible to ring-opening, leading to a series of characteristic neutral losses and charged fragments. A common pathway involves the cleavage of two C-N bonds within the ring, leading to fragments at m/z 70 and m/z 56.[1]
-
Cleavage of the Pyridine-Piperazine Bond: Scission of the bond between the pyridine C5 and the piperazine N1 would generate a protonated aminopyridine fragment or a piperazine-related fragment, depending on where the charge is retained.
-
Loss of the Ethyl Group: Cleavage of the N-CH₂ bond of the ethyl group, resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da).
Summary of Predicted Mass Spectrometry Data
The following table summarizes the key predicted ions for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine.
| m/z (Predicted) | Ion Formula | Description |
| 207.1604 | [C₁₁H₁₉N₄]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 178.1348 | [C₁₀H₁₆N₃]⁺ | Loss of ethyl group (-C₂H₅) |
| 150.1086 | [C₈H₁₂N₃]⁺ | Further fragmentation of the piperazine ring |
| 113.1287 | [C₅H₁₃N₂]⁺ | Ethylpiperazine fragment |
| 95.0609 | [C₅H₇N₂]⁺ | Aminopyridyl fragment |
| 85.0868 | [C₄H₁₁N₂]⁺ | Fragment from piperazine ring cleavage |
| 70.0657 | [C₃H₈N₂]⁺ | Common piperazine fragment ion[1] |
Visualization of Fragmentation
The predicted fragmentation cascade can be visualized to aid in the interpretation of an experimental spectrum.
Caption: Predicted MS/MS fragmentation of [M+H]⁺.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment. The predictions below are based on established substituent effects on aromatic systems and data from analogous piperazine and aminopyridine compounds.[3][4] The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is suitable for this compound's polarity.
Figure 1: Structure and numbering scheme for NMR assignments.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to show distinct signals for the pyridine ring, the piperazine ring, the ethyl group, and the amino group protons.
-
Pyridine Ring Protons (H3, H4, H6): The aminopyridine ring will exhibit a characteristic three-proton spin system. The -NH₂ group is a strong electron-donating group, which will shield the ortho (H3) and para (H6) protons, shifting them upfield relative to unsubstituted pyridine. The piperazinyl group is also electron-donating through its nitrogen lone pair, further influencing the shifts.
-
H6: Expected to be the most downfield of the pyridine protons, appearing as a doublet with a small ortho coupling to H4.
-
H4: Expected to be a doublet of doublets, coupled to both H3 (ortho coupling) and H6 (meta coupling).
-
H3: Expected to be a doublet with a large ortho coupling to H4.
-
-
Amino Group Protons (-NH₂): This will likely appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift can be variable.
-
Piperazine Ring Protons (H2', H3'): The piperazine protons often appear as two broad multiplets or singlets due to chair-to-chair conformational exchange. The protons on carbons adjacent to the pyridine ring (H2') will be slightly more deshielded than those adjacent to the ethyl-substituted nitrogen (H3').
-
Ethyl Group Protons (-CH₂CH₃): A classic ethyl pattern is expected: a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 | 7.7 - 7.9 | d | ~2.5 (meta) | Para to -NH₂, ortho to ring N. |
| H4 | 7.0 - 7.2 | dd | ~8.5 (ortho), ~2.5 (meta) | Ortho to piperazinyl, meta to -NH₂. |
| H3 | 6.4 - 6.6 | d | ~8.5 (ortho) | Ortho to -NH₂, deshielded by ring N. |
| -NH₂ | 5.5 - 6.0 | br s | - | Exchangeable protons. |
| H2' (4H) | 3.0 - 3.2 | t | ~5.0 | Adjacent to aromatic ring. |
| H3' (4H) | 2.5 - 2.7 | t | ~5.0 | Adjacent to ethyl group nitrogen. |
| -CH₂- (Ethyl) | 2.3 - 2.5 | q | ~7.2 | Methylene protons. |
| -CH₃ (Ethyl) | 1.0 - 1.2 | t | ~7.2 | Methyl protons. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
In the proton-decoupled ¹³C NMR spectrum, nine distinct signals are expected. The chemical shifts are highly influenced by the electronic effects of the substituents.
-
Pyridine Ring Carbons:
-
C2: Attached to the strongly electron-donating amino group, this carbon will be highly shielded and appear significantly upfield.
-
C5: Attached to the nitrogen of the piperazine ring, this carbon will be deshielded.
-
C6: Being ortho to the ring nitrogen and para to the amino group, its shift will be a balance of these effects.
-
C3 & C4: Their shifts will be influenced by their proximity to the substituents.
-
-
Piperazine and Ethyl Carbons: The chemical shifts for these aliphatic carbons will appear in the upfield region of the spectrum, consistent with typical values for N-alkylated piperazines.
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 | 158 - 162 | Attached to -NH₂, highly deshielded. |
| C6 | 145 - 149 | Para to -NH₂, ortho to ring N. |
| C5 | 138 - 142 | Attached to piperazinyl nitrogen. |
| C4 | 120 - 124 | Meta to both substituents. |
| C3 | 105 - 109 | Ortho to -NH₂, shielded. |
| C3' (Piperazine) | 52 - 55 | Methylene carbons adjacent to N-Et. |
| C2' (Piperazine) | 48 - 51 | Methylene carbons adjacent to Pyridine. |
| -CH₂- (Ethyl) | 51 - 54 | Ethyl methylene carbon. |
| -CH₃ (Ethyl) | 11 - 14 | Ethyl methyl carbon. |
Experimental Protocols
To obtain high-quality, verifiable data, rigorous and standardized experimental protocols are essential. The following sections describe self-validating methodologies for acquiring MS and NMR data for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine.
Mass Spectrometry Protocol (LC-MS/MS)
This protocol is designed for a standard high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a working solution of ~1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (ESI Positive Mode):
-
Full Scan (MS1): Acquire data from m/z 50 to 500 to identify the [M+H]⁺ ion.
-
Tandem MS (MS/MS):
-
Select the predicted [M+H]⁺ ion (m/z 207.2) as the precursor.
-
Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.
-
Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions and establish the optimal energy for generating key fragments.
-
-
Source Parameters: Optimize capillary voltage, desolvation gas flow, and temperature according to manufacturer recommendations.
-
NMR Spectroscopy Protocol
This protocol is for a standard 400 MHz NMR spectrometer.
-
Sample Preparation:
-
Weigh 5-10 mg of the high-purity compound into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated solvent (DMSO-d₆ is recommended).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if precise chemical shift referencing is required, although referencing to the residual solvent peak (DMSO at 2.50 ppm) is common practice.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks for the solvent.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard 30° or 90° pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., with NOE).
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Calibrate the chemical shift axis to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the ¹H NMR signals to determine relative proton ratios.
-
Integrated Workflow Diagram
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
While direct experimental spectra for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine are not widely published, a robust and detailed spectroscopic profile can be confidently predicted. The mass spectrum is expected to be characterized by a clear protonated molecular ion at m/z 207.16 and predictable fragmentation patterns involving the piperazine ring and its substituents. The ¹H and ¹³C NMR spectra are anticipated to show well-resolved signals that directly correspond to the unique electronic environments of the aminopyridine and ethylpiperazine moieties. This guide provides the theoretical foundation and practical protocols necessary for any researcher to acquire, interpret, and confirm the structure of this molecule, bridging the gap between theoretical interest and empirical validation.
References
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- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
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- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
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An In-depth Technical Guide to the Biological Significance of the 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine Scaffold
This guide provides a detailed exploration of the biological activities associated with the chemical scaffold of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine. While direct pharmacological data on this specific molecule is limited, its structural analogs, particularly those with a methylene linker, are of significant interest in medicinal chemistry. A prime example is 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, a crucial intermediate in the synthesis of the anticancer drug Abemaciclib.[1][2][3] This guide will delve into the biological context of this class of compounds, focusing on their role as kinase inhibitors and providing insights for researchers and drug development professionals.
Introduction to the 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine Scaffold
The 5-(4-ethylpiperazin-1-yl)pyridin-2-amine structure features a pyridine ring substituted with a 4-ethylpiperazine moiety, a common pharmacophore in medicinal chemistry.[4][5] The presence of the basic nitrogen atoms in the piperazine ring and the pyridinamine structure suggests its potential to interact with various biological targets.[5] The ethyl group on the piperazine ring can influence the compound's lipophilicity, potentially affecting its ability to cross biological membranes.[5]
While direct biological studies on 5-(4-ethylpiperazin-1-yl)pyridin-2-amine are not extensively reported in the literature, its close structural analog, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, serves as a critical building block for targeted cancer therapies.[1][2] The primary difference lies in the methylene bridge between the piperazine and pyridine rings, which can affect conformational flexibility and binding affinity to target proteins.[4]
Table 1: Physicochemical Properties of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
| Property | Value | Reference |
| CAS Number | 1180132-17-5 | [1][2][3][4][5] |
| Molecular Formula | C12H20N4 | [2][3][5] |
| Molecular Weight | 220.31 g/mol | [2][3] |
| Appearance | White or off-white solid | [3] |
| Boiling Point | 362 °C | [6] |
| Melting Point | 121 - 126 °C | [7] |
Biological Activity and Therapeutic Relevance: The Link to Abemaciclib
The most significant biological relevance of the 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine scaffold comes from its role as a key intermediate in the synthesis of Abemaciclib.[1][2][3] Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are crucial regulators of the cell cycle.[1]
Mechanism of Action of Abemaciclib
CDK4 and CDK6, when complexed with cyclin D, phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the E2F transcription factor, allowing the transcription of genes necessary for the G1 to S phase transition of the cell cycle. In many cancers, the CDK4/6-cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.
Abemaciclib competes with ATP to bind to the catalytic site of CDK4 and CDK6, inhibiting their kinase activity. This prevents the phosphorylation of Rb, leading to a G1 cell cycle arrest and subsequent suppression of tumor growth. The 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine moiety is a fundamental part of the Abemaciclib structure that contributes to its binding to the CDK4/6 active site.[4]
Caption: Mechanism of CDK4/6 inhibition by Abemaciclib.
Therapeutic Applications
Abemaciclib is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3] The success of Abemaciclib underscores the therapeutic potential of compounds derived from the 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine scaffold.
Synthesis and Experimental Protocols
The synthesis of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine is a critical step in the manufacturing of Abemaciclib.[8][9] Below is a representative synthetic protocol.
Synthesis of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
A common synthetic route involves the reaction of 5-(aminomethyl)pyridin-2-amine with N,N-diethylethylamine in the presence of a base.[8][9]
Step-by-Step Protocol:
-
To a 500 mL four-necked round-bottomed flask equipped with a thermometer and a condenser, add 100 g of 1,2-dichloroethane, 12.5 g (0.1 mol) of 5-(aminomethyl)pyridin-2-amine, and 30.0 g of potassium carbonate.[8][9]
-
Prepare a solution of 25.0 g (0.15 mol) of N,N-diethylethylamine in 20 g of 1,2-dichloroethane.[8][9]
-
Slowly add the N,N-diethylethylamine solution dropwise to the reaction flask over approximately 2 hours, maintaining the temperature between 30-35 °C.[8][9]
-
Continue stirring the reaction mixture at 30-35 °C for 6 hours.[8][9]
-
After the reaction is complete, cool the mixture to 20-25 °C and separate the layers.[8][9]
-
Extract the aqueous layer twice with 20 g of 1,2-dichloroethane.[8][9]
-
Combine the organic phases and remove the 1,2-dichloroethane by distillation.[8][9]
-
To the residue, add 75 g of methyl tert-butyl ether and 0.5 g of activated charcoal. Stir the mixture at 80-82 °C for 1 hour.[8][9]
-
Perform a hot filtration and cool the filtrate to 0-5 °C to induce crystallization.[8][9]
-
Filter the solid and dry to obtain 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine as a white solid.[8][9]
Caption: General workflow for the synthesis of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine.
Safety and Handling
For 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, it is important to handle the compound with appropriate safety precautions. A material safety data sheet (MSDS) indicates that the compound should be handled in a well-ventilated area, and contact with skin and eyes should be avoided.[10]
For the related compound, 5-(4-methylpiperazin-1-yl)pyridin-2-amine, GHS hazard statements indicate that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11] While this is a different molecule, it suggests that compounds in this class should be handled with care.
Future Directions and Conclusion
The 5-(4-ethylpiperazin-1-yl)pyridin-2-amine scaffold and its derivatives hold significant promise in the field of drug discovery, particularly as kinase inhibitors. The clinical success of Abemaciclib validates the therapeutic potential of this chemical class.[1][3]
Future research could focus on:
-
Synthesizing and evaluating the direct biological activity of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine and its close analogs.
-
Exploring the structure-activity relationship (SAR) of this scaffold to design novel inhibitors targeting other kinases involved in disease.
-
Investigating the potential of these compounds in other therapeutic areas beyond oncology, such as neurological disorders.[9]
References
-
Oncology Drug Development. The Role of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine in Oncology Drug Development. Available from: [Link]
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Apicule. 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5) API Intermediate Manufacturers. Available from: [Link]
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Zhonghan. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine CAS:1180132-17-5. Available from: [Link]
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PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]
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Lookchem. Cas 1180132-17-5,5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Available from: [Link]
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PubChem. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]
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The Strategic Role of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide
This in-depth technical guide explores the pivotal role of the chemical scaffold, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, in contemporary medicinal chemistry. Primarily recognized as a crucial building block in the synthesis of targeted cancer therapeutics, this molecule's structural attributes and chemical reactivity have positioned it as a valuable asset in the development of potent and selective kinase inhibitors. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, mechanism of action, and application in the creation of impactful pharmaceuticals, with a particular focus on the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib.
Introduction: The Significance of the Aminopyridine Scaffold
The aminopyridine moiety is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets. Its ability to form key hydrogen bonds and participate in various non-covalent interactions makes it an attractive scaffold for the design of enzyme inhibitors. The subject of this guide, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, represents a sophisticated evolution of this basic scaffold, incorporating a piperazine ring that imparts favorable pharmacokinetic properties and provides a crucial interaction point for binding to target proteins.
This compound, with CAS Number 1180132-17-5, has a molecular formula of C₁₂H₂₀N₄ and a molecular weight of 220.31 g/mol .[1] It is a key intermediate in the synthesis of several clinically important drugs, most notably Abemaciclib, a potent and selective inhibitor of CDK4 and CDK6, which are critical regulators of the cell cycle.[2] The purity and quality of this intermediate are paramount, as they directly impact the efficiency and success of the overall drug synthesis process.[3]
Synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: A Step-by-Step Protocol
The efficient synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a critical first step in its application in medicinal chemistry. Several synthetic routes have been developed, with the following protocol being a common and effective method.[1][4]
Experimental Protocol: Synthesis of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Materials:
-
5-(Aminomethyl)pyridin-2-amine
-
N,N-Diethylethylamine
-
1,2-Dichloroethane
-
Potassium carbonate
-
Methyl tert-butyl ether
-
Activated charcoal
-
Standard laboratory glassware (four-necked round-bottomed flask, condenser, thermometer, etc.)
-
Stirring and heating apparatus
Procedure:
-
To a 500 mL four-necked round-bottomed flask equipped with a thermometer and a condenser, add 100 g of 1,2-dichloroethane, 12.5 g (0.1 mol) of 5-(aminomethyl)pyridin-2-amine, and 30.0 g of potassium carbonate.[4]
-
Prepare a solution of 25.0 g (0.15 mol) of N,N-diethylethylamine in 20 g of 1,2-dichloroethane.[4]
-
Slowly add the N,N-diethylethylamine solution dropwise to the reaction mixture over approximately 2 hours, maintaining the temperature between 30-35 °C.[4]
-
Continue stirring the reaction mixture at 30-35 °C for 6 hours.[4]
-
After the reaction is complete, cool the mixture to 20-25 °C and allow the layers to separate.[4]
-
Extract the aqueous layer twice with 20 g of 1,2-dichloroethane.[4]
-
Combine the organic phases and remove the 1,2-dichloroethane by distillation.[4]
-
To the residue, add 75 g of methyl tert-butyl ether and 0.5 g of activated charcoal. Stir the mixture at 80-82 °C for 1 hour.[4]
-
Perform a hot filtration to remove the activated charcoal.[4]
-
Cool the filtrate to 0-5 °C to induce crystallization.[4]
-
Filter the solid product and dry it to obtain 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine as a white solid.[4] This protocol typically yields a product with high purity (e.g., 99.3%) and a yield of around 82.7%.[4]
Mechanism of Action in Kinase Inhibition: The Case of Abemaciclib
The primary medicinal chemistry application of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is as a key component of kinase inhibitors. In these molecules, the aminopyridine core often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. The ethylpiperazine moiety typically extends into the solvent-exposed region, where it can be modified to fine-tune solubility, cell permeability, and interactions with the protein surface.
In the case of Abemaciclib, this structural motif is crucial for its potent and selective inhibition of CDK4 and CDK6. These kinases, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb), a key step in the progression of the cell cycle from the G1 to the S phase.[5] By inhibiting CDK4/6, Abemaciclib prevents Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[3]
Caption: Simplified signaling pathway of CDK4/6 and the inhibitory action of Abemaciclib.
The 2-aminopyridine portion of the molecule is critical for its interaction with the hinge region of the kinase, while the ethylpiperazine group contributes to the overall binding affinity and selectivity. The molecular interactions of the broader Abemaciclib molecule with the CDK6 active site involve the aminopyrimidine core forming hydrogen bonds with the hinge residues Val101 and His100. The benzimidazole moiety occupies the hydrophobic pocket, and the 2-fluorophenyl group is positioned towards the solvent-exposed region. The 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine component positions the ethylpiperazine group to interact with the solvent front, which is crucial for the drug's pharmacokinetic properties.
Application in Drug Discovery: Synthesis of Abemaciclib
The utility of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine is exemplified in the synthesis of Abemaciclib. The following diagram and protocol outline a key step in this process.
Caption: Key Buchwald-Hartwig coupling reaction in the synthesis of Abemaciclib.
Experimental Protocol: Synthesis of Abemaciclib
Materials:
-
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
-
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
-
Palladium acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
tert-Amyl alcohol
-
Dichloromethane
-
Water
-
Hydrochloric acid
-
Sodium hydroxide
-
N-acetyl-L-cysteine
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (10 g, 0.0309 mol), 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (6.89 g, 0.0312 mol), potassium carbonate (8.65 g), and Xantphos (1.07 g, 0.0018 mol) in tert-amyl alcohol (50 mL).
-
Add palladium acetate (0.2 g, 0.00089 mol) to the mixture.
-
Heat the reaction mixture to 98-100 °C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 30-35 °C.
-
Dilute the reaction mixture with dichloromethane (80 mL) and water (30 mL) and filter through a celite bed.
-
Extract the organic layer with a 1:1 solution of hydrochloric acid in water (2 x 30 mL).
-
Adjust the pH of the combined aqueous layers to 11-12 with a sodium hydroxide solution.
-
Extract the product into dichloromethane.
-
Treat the organic layer with N-acetyl-L-cysteine and adjust the pH to 11.0-12.0 with a sodium hydroxide solution to yield Abemaciclib.
In Vitro Evaluation of Derived Compounds
The evaluation of compounds derived from 5-(4-ethylpiperazin-1-yl)pyridin-2-amine is crucial to determine their therapeutic potential. Standard in vitro assays include kinase inhibition assays to measure direct enzymatic inhibition and cell-based proliferation assays to assess the compound's effect on cancer cells.
Experimental Protocol: CDK4/6 Kinase Inhibition Assay (Biochemical Assay)
This protocol is a generalized procedure for a biochemical kinase assay.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma (Rb) protein substrate
-
Test compound (e.g., Abemaciclib)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme.
-
Add the Rb protein substrate to the wells.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Protocol: Cell Proliferation Assay (Crystal Violet Staining)
This protocol describes a common method for assessing the effect of a compound on the proliferation of adherent cancer cell lines, such as MCF-7 (human breast adenocarcinoma).
Caption: Workflow for a crystal violet cell proliferation assay.
Materials:
-
MCF-7 cells (or other adherent cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., Abemaciclib)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Crystal Violet solution in 20% methanol
-
Methanol (or other suitable solvent for solubilization)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ incubator to allow the cells to attach.[7]
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compound. Include vehicle-treated control wells.
-
Incubate the plate for 72 hours under the same conditions.
-
Carefully remove the medium and wash the cells twice with 200 µL of PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.[7]
-
Remove the PFA and wash the cells twice with PBS.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[8]
-
Remove the crystal violet solution and wash the plate with water until the excess dye is removed.
-
Air dry the plate completely.
-
Solubilize the stained cells by adding 100 µL of methanol to each well and incubating for 20 minutes on an orbital shaker.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The 2-aminopyridine scaffold is a versatile platform for kinase inhibitor design. SAR studies on related aminopyridine and pyrimidine-based kinase inhibitors have revealed several key principles that are likely applicable to derivatives of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine:
-
The 2-amino group: This is often essential for forming one or two hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[9]
-
The pyridine ring: Substitutions on the pyridine ring can modulate potency and selectivity by interacting with different regions of the ATP-binding site.
-
The piperazine ring: This moiety generally enhances aqueous solubility and provides a vector for introducing substituents that can interact with the solvent-exposed region of the kinase. The nature of the substituent on the distal nitrogen of the piperazine can significantly impact cell permeability, metabolic stability, and off-target effects.[10]
-
The ethyl group on the piperazine: In the context of Abemaciclib, the ethyl group contributes to the overall lipophilicity and may have subtle effects on the conformation of the piperazine ring, influencing its interactions.
Quantitative Data on Abemaciclib
The following table summarizes the inhibitory activity of Abemaciclib against its primary targets and its anti-proliferative effects in various breast cancer cell lines.
| Target/Cell Line | IC50 (nM) | Notes |
| Kinase Inhibition | ||
| CDK4 | 2 | Dual inhibitor of CDK4/6.[6] |
| CDK6 | 10 | Dual inhibitor of CDK4/6.[6] |
| Cell Proliferation | ||
| MCF-7 | 33 | ER+, HER2- breast cancer.[10] |
| T-47D | 135 | ER+, HER2- breast cancer.[10] |
| ZR-75-1 | 78 | ER+, HER2- breast cancer.[10] |
| MDA-MB-231 | 1,140 | Triple-negative breast cancer.[10] |
| SK-BR-3 | 1,020 | HER2+ breast cancer.[10] |
Conclusion
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a testament to the power of strategic molecular design in medicinal chemistry. Its role as a key intermediate in the synthesis of Abemaciclib highlights the importance of this scaffold in the development of targeted therapies for cancer. The combination of a hinge-binding aminopyridine core with a pharmacokinetic-modulating ethylpiperazine moiety provides a robust platform for the creation of potent and selective kinase inhibitors. A thorough understanding of its synthesis, mechanism of action, and the structure-activity relationships of its derivatives will continue to fuel the discovery and development of novel therapeutics for a range of diseases.
References
-
The Role of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine in Oncology Drug Development. Available at: [Link]
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.
-
Cas 1180132-17-5,5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | lookchem. Available at: [Link]
-
CDK4/6 inhibitors: a brief overview and prospective research directions. PMC. Available at: [Link]
-
Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Crystal violet staining assay. Notes: (A) SK-BR3 (B) MCF-7 (C)... ResearchGate. Available at: [Link]
-
Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. Available at: [Link]
-
Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]
-
Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. PubMed. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
evaluation of mcf-7 cell viability by ldh, trypan blue and crystal violet staining assays. Lincoln University College ejournal. Available at: [Link]
-
Three sample preparation methods for clinical determination of CDK4/6 inhibitors with endocrine therapy in breast cancer patient. Ovid. Available at: [Link]
-
Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. Available at: [Link]
-
Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. Available at: [Link]
-
Crystal Violet Cell Cytotoxicity Assay Kit (BN00596). Available at: [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
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- 1. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
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- 4. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Discovery and history of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
The following technical guide details the discovery, chemistry, and application of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine , a specific pharmacophore used in the development of kinase inhibitors.
CAS Registry Number: 1018505-59-3 Molecular Formula: C₁₁H₁₈N₄ Molecular Weight: 206.29 g/mol [1]
Executive Summary & Structural Distinction
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a specialized heterocyclic building block primarily utilized in the synthesis of Cyclin-Dependent Kinase (CDK) and Anaplastic Lymphoma Kinase (ALK) inhibitors. It serves as a solvent-exposed "tail" moiety in drug design, designed to improve the physicochemical properties (solubility, lipophilicity) of ATP-competitive inhibitors.
Critical Distinction: The "Linker" Trap
In pharmaceutical sourcing and literature, this compound is frequently confused with two structurally related blockbuster drug intermediates. It is imperative to distinguish them to ensure experimental integrity.
| Compound | Structure Description | Role/Drug Association | CAS Number |
| Target Compound | Direct bond between Piperazine N and Pyridine C5. Ethyl group on tail.[2] | Novel Kinase Discovery (CDK/ALK libraries). | 1018505-59-3 |
| Abemaciclib Int. | Methylene (-CH₂-) linker between Piperazine and Pyridine. | Key intermediate for Abemaciclib (Verzenio). | 1180132-17-5 |
| Palbociclib Int. | Direct bond , but NO Ethyl group (Secondary amine). | Key intermediate for Palbociclib (Ibrance). | 1082876-26-3 |
Technical Insight: The absence of the methylene linker in the Target Compound (CAS 1018505-59-3) rigidifies the structure, altering the vector of the solubilizing tail relative to the hinge-binding motif. This is often used in Structure-Activity Relationship (SAR) campaigns to tune selectivity between CDK4/6 and off-target kinases like CDK2 or GSK3
Discovery & Historical Context
The history of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is inextricably linked to the "Gold Rush" of CDK inhibitor development in the early 2000s.
The Pharmacophore Evolution
-
Early 2000s (The Pyridopyrimidine Era): Researchers at Pfizer and Onyx Pharmaceuticals identified that a 2-aminopyridine moiety could serve as an effective "hinge-binder" (forming hydrogen bonds with the ATP-binding pocket of kinases).
-
Solubility Challenges: Early prototypes were highly lipophilic and insoluble. To counter this, medicinal chemists attached aliphatic heterocycles (piperazines, pyrrolidines) to the 5-position of the pyridine ring.
-
The Divergence:
-
Pfizer (Palbociclib): Opted for a direct piperazine attachment but left the terminal nitrogen unsubstituted or protected, later functionalizing it or relying on the secondary amine for specific interactions.
-
Eli Lilly (Abemaciclib): Introduced a methylene linker to add flexibility, allowing the piperazine to reach solvent channels more effectively.
-
The "Ethyl" Variant (Target Compound): Emerged as a potent "capped" variant. The ethyl group prevents metabolic N-oxidation/conjugation at the terminal nitrogen and increases lipophilicity slightly compared to the methyl variant, often improving blood-brain barrier (BBB) penetration in CNS-targeted programs.
-
Synthesis Protocols
The synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine requires forming a Carbon-Nitrogen (C-N) bond at the electron-deficient 5-position of the pyridine. Two primary routes exist: the Nucleophilic Aromatic Substitution (SnAr) route (preferred for scale) and the Buchwald-Hartwig route (preferred for late-stage diversification).
Route A: The Nitro-Reduction Pathway (Scalable & Cost-Effective)
This route avoids expensive palladium catalysts and is robust for multi-gram synthesis.
Step 1: SnAr Reaction
-
Reagents: 5-Bromo-2-nitropyridine (or 5-Chloro-), 1-Ethylpiperazine, Potassium Carbonate (
). -
Solvent: DMF or DMSO (Polar aprotic solvents facilitate SnAr).
-
Conditions:
for 4-6 hours. -
Mechanism: The nitro group at C2 strongly withdraws electrons, activating the C5-halogen for displacement by the secondary amine of the piperazine.
Step 2: Nitro Reduction
-
Reagents: Hydrogen gas (
), 10% Palladium on Carbon (Pd/C). Alternatively: Iron powder ( ) and Ammonium Chloride ( ). -
Solvent: Methanol or Ethanol.
-
Conditions: 3 atm
, RT, 2-4 hours. -
Outcome: The nitro group is reduced to the primary amine, yielding the final product.
Route B: Pd-Catalyzed Amination (Discovery Scale)
Used when starting from the commercially available 2-amino-5-bromopyridine, although this substrate is electronically deactivated for SnAr, necessitating metal catalysis.
-
Reagents: 2-Amino-5-bromopyridine, 1-Ethylpiperazine.
-
Catalyst:
or . -
Ligand: BINAP or Xantphos.
-
Base:
(Sodium tert-butoxide). -
Solvent: Toluene or 1,4-Dioxane (
).
Experimental Workflow Diagram
Caption: Comparison of the SnAr (Nitro-Reduction) pathway versus the Buchwald-Hartwig direct amination pathway.
Detailed Experimental Protocol (Route A)
Standard Operating Procedure (SOP) for 10g Scale.
Phase 1: Nucleophilic Substitution
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 5-Bromo-2-nitropyridine (10.0 g, 49.3 mmol) and Potassium Carbonate (13.6 g, 98.6 mmol).
-
Solvent: Add DMF (Dimethylformamide) (100 mL).
-
Addition: Add 1-Ethylpiperazine (6.75 g, 59.1 mmol) dropwise.
-
Reaction: Heat to
under atmosphere for 6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. -
Workup: Pour reaction mixture into ice water (500 mL). The intermediate (nitro compound) typically precipitates as a yellow solid. Filter, wash with water, and dry under vacuum.
Phase 2: Hydrogenation
-
Setup: Transfer the dried intermediate to a hydrogenation vessel (Parr shaker or balloon flask).
-
Solvent: Dissolve in Methanol (150 mL).
-
Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading). Caution: Pd/C is pyrophoric; keep wet.
-
Reduction: Purge with
, then introduce (balloon pressure or 30 psi). Stir vigorously at Room Temperature for 4 hours. -
Purification: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.
-
Crystallization: Recrystallize from Ethanol/Heptane if necessary to achieve >98% purity.
Applications in Drug Discovery
This specific amine is a "privileged structure" for generating libraries of ATP-competitive inhibitors.
Structure-Activity Relationship (SAR) Logic
When incorporated into a kinase inhibitor scaffold (e.g., a pyrimidine or triazine core), the 5-(4-ethylpiperazin-1-yl) moiety performs three critical functions:
-
Solvent Interaction: The piperazine ring projects into the solvent-accessible region of the kinase cleft, improving water solubility.
-
Basicity Modulation: The tertiary amine (ethyl-substituted) has a pKa ~8.5, allowing for salt formation (e.g., HCl, Isethionate) to formulate oral drugs.
-
Selectivity Tuning: Unlike the flexible methyl-piperazinyl group (Abemaciclib), the direct attachment restricts conformational freedom. This rigidity can enhance selectivity for kinases with tighter solvent channels.
SAR Decision Tree
Caption: SAR decision matrix for selecting the ethyl-piperazinyl-pyridine moiety.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 28411599: 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
-
VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidines-7-ones as specific inhibitors of cyclin-dependent kinase 4.[3] Journal of Medicinal Chemistry. (Foundational text on the aminopyridine pharmacophore in CDK4/6 inhibitors).
- World Intellectual Property Organization (WIPO).Patent WO2010075074: Pyridin-2-amine derivatives as kinase inhibitors. (Describes the use of substituted aminopyridines in kinase drug discovery).
Sources
An In-depth Technical Guide to 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine and its Analogs: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine and its structurally related analogs. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and significant biological activities of this chemical scaffold. We will explore its relevance as a key building block in the synthesis of targeted therapies, with a particular focus on its connection to cyclin-dependent kinase (CDK) inhibitors.
Introduction: The Significance of the 2-Aminopyridine-Piperazine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. When coupled with a piperazine ring at the 5-position, it creates a versatile pharmacophore with a unique combination of rigidity and polarity. The nitrogen atoms of the piperazine ring offer opportunities for hydrogen bonding and can be readily substituted to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These characteristics make the 2-aminopyridine-piperazine core an attractive starting point for the design of novel therapeutic agents targeting a range of biological pathways.
While direct literature on 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is limited, its close structural analog, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, is a well-documented and critical intermediate in the synthesis of the CDK4/6 inhibitor, Abemaciclib.[1][2] Abemaciclib is a crucial therapeutic for certain types of breast cancer, highlighting the immense potential of this chemical family.[1][2] This guide will extensively discuss this important analog as a case study to infer the properties and potential applications of the titular compound.
Synthesis and Chemical Properties
The synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine and its analogs can be achieved through several established synthetic routes in organic chemistry. The choice of a particular method often depends on the desired scale, available starting materials, and the specific substitutions on the pyridine and piperazine rings.
General Synthetic Strategies
Common synthetic approaches for N-alkyl piperazine derivatives include nucleophilic substitution, reductive amination, and amide reduction.[3] For the 2-aminopyridine-piperazine scaffold, nucleophilic aromatic substitution (SNAAr) is a frequently employed method.
A generalized workflow for the synthesis of these compounds is depicted below:
Caption: Generalized workflow for the synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine and its analogs.
Detailed Experimental Protocol: Synthesis of a Key Analog
The following protocol details the synthesis of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, a close analog of the topic compound.[4][5] This provides a practical example of the synthetic methodologies employed for this class of molecules.
Reaction: Nucleophilic substitution of 2-Chloro-5-(chloromethyl)pyridine with N-ethylpiperazine.
Materials:
-
2-Chloro-5-(chloromethyl)pyridine (1.0 mol)
-
N-ethylpiperazine (1.5 mol)
-
Potassium carbonate (1.0 mol)
-
1,2-dichloroethane
-
Methyl tert-butyl ether
-
Activated charcoal
-
Water
Step-by-Step Procedure:
-
To a 1 L reaction flask, add 2-Chloro-5-(chloromethyl)pyridine (162 g, 1.0 mol), 300 mL of tap water, and N-ethylpiperazine (171 g, 1.5 mol).[4]
-
Heat the mixture to 60-70 °C and stir for 2 hours.[4]
-
Cool the reaction to room temperature.[4]
-
Add potassium carbonate (138 g, 1.0 mol) and stir for an additional 10 minutes.[4]
-
Separate the aqueous phase.[4]
-
Extract the aqueous layer twice with 20 g of 1,2-dichloroethane.[4]
-
Combine the organic phases and remove the 1,2-dichloroethane by distillation.[4]
-
To the residue, add 75 g of methyl tert-butyl ether and 0.5 g of activated charcoal.[4]
-
Stir the mixture at 80-82 °C for 1 hour.[4]
-
Perform a hot filtration.[4]
-
Cool the filtrate to 0-5 °C to induce crystallization.[4]
-
Filter the solid and dry to yield the final product, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, as a white solid.[4]
This protocol can be adapted for the synthesis of the title compound by starting with a suitable 5-halo-2-aminopyridine and N-ethylpiperazine.
Physicochemical Properties
The physicochemical properties of these compounds are crucial for their biological activity and drug-likeness. A comparison of the properties of the topic compound and its close analog is presented in the table below.
| Property | 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine | 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine |
| CAS Number | 1082876-26-3 (for the piperazinyl parent) | 1180132-17-5 |
| Molecular Formula | C11H18N4 | C12H20N4 |
| Molecular Weight | 206.29 g/mol | 220.31 g/mol |
| Predicted Boiling Point | 401.7±40.0 °C | 362 °C |
| Predicted Density | 1.163±0.06 g/cm3 | - |
| Predicted pKa | 8.67±0.10 | - |
| Physical Form | Solid | White or off-white solid |
| Solubility | DMSO (Slightly), Methanol (Slightly) | - |
(Data for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine are predicted values for the parent compound 5-(piperazin-1-yl)pyridin-2-amine, as direct experimental data is scarce.[6])
Biological Activity and Therapeutic Potential
The 2-aminopyridine-piperazine scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies. The ethylpiperazine moiety, in particular, has been shown to be crucial for binding to the active sites of certain kinases.[7]
Role as a Kinase Inhibitor Intermediate
As previously mentioned, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is a key intermediate in the synthesis of Abemaciclib, a potent inhibitor of CDK4 and CDK6.[1][2] These kinases are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[1] The ethylpiperazine group of the final drug is thought to occupy a hydrophobic pocket in the ATP-binding site of the CDK enzyme.[7]
The general mechanism of CDK4/6 inhibition and its effect on the cell cycle is illustrated below:
Caption: Simplified signaling pathway of CDK4/6 and its inhibition by drugs derived from the 2-aminopyridine-piperazine scaffold.
Structure-Activity Relationship (SAR) Insights
Studies on various piperazine-linked aminopyridine derivatives have provided valuable insights into their structure-activity relationships. For instance, the substitution on the distal nitrogen of the piperazine ring significantly influences the biological activity.[8] The introduction of lipophilic groups, such as benzyl or phenylethyl, has been shown to enhance the inhibitory activity against Bruton's tyrosine kinase (BTK), another important therapeutic target.[8]
The ethyl group in 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine and its analogs increases the lipophilicity compared to methyl-substituted counterparts.[7] This can affect membrane permeability and metabolic stability, which are critical parameters in drug design.
Potential for Other Therapeutic Applications
The versatility of the 2-aminopyridine-piperazine scaffold extends beyond oncology. Derivatives have been investigated for a range of other therapeutic applications, including:
-
Antimicrobial agents: Certain pyridazine and pyrido[2,3-d]pyrimidine derivatives synthesized from 2-aminopyridine precursors have shown potent antimicrobial activity, particularly against Gram-positive bacteria.[9]
-
Neurological disorders: Piperazine-containing compounds have been explored as antagonists for histamine H3 and sigma-1 receptors, with potential applications in pain management.[10][11]
-
Antidepressants: A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated as selective serotonin reuptake inhibitors (SSRIs).[12]
Conclusion and Future Directions
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine and its analogs represent a chemical class with significant, yet not fully tapped, therapeutic potential. While much of the current understanding is derived from its close analog, a key intermediate in the synthesis of Abemaciclib, the core scaffold demonstrates immense versatility for the development of a wide array of targeted therapies. Future research should focus on the direct synthesis and biological evaluation of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine to fully elucidate its pharmacological profile. Furthermore, the exploration of novel substitutions on both the pyridine and piperazine rings, guided by SAR studies, could lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer, infectious diseases, and neurological disorders.
References
- Benchchem. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine.
- Pharmaffiliates. (n.d.). The Role of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine in Oncology Drug Development.
- ChemicalBook. (2023). 5-(piperazin-1-yl)pyridin-2-aMine.
- Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine.
- ChemicalBook. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis.
- ChemicalBook. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine.
- Zhonghan. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine CAS:1180132-17-5.
- Szałata, A., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- Perricone, U., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Al-Said, M. S., et al. (2011). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Journal of the Saudi Chemical Society.
- ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6.
- Szałata, A., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)
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Physicochemical properties of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
This technical guide details the physicochemical properties, synthesis, and handling of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine (CAS: 1018505-59-3).
Critical Structural Disambiguation
Before proceeding, researchers must distinguish this compound from its structural homolog, a common intermediate for the drug Abemaciclib.
-
Target Molecule (This Guide): 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine[1][2][3][4][5]
-
Common Homolog (Abemaciclib Intermediate): 5-[(4-Ethylpiperazin-1-yl)methyl ]pyridin-2-amine[5]
Note: Confusing these two CAS numbers can lead to failed synthetic routes due to significant differences in basicity and steric profile.
Structural Analysis & Theoretical Properties
The molecule comprises a 2-aminopyridine core substituted at the 5-position with a 4-ethylpiperazine moiety.[1][2][4][5][6] This structure creates a "push-pull" electronic system where the electron-rich piperazine donates electron density into the pyridine ring, modulating the basicity of the primary amine.
Molecular Visualization
Figure 1: Structural connectivity and key physicochemical zones. The direct C-N bond at C5 significantly alters the electronic properties compared to methylene-bridged analogs.
Physicochemical Profile
| Property | Value / Description | Source/Method |
| CAS Number | 1018505-59-3 | Chemical Registries [1] |
| Molecular Formula | C₁₁H₁₈N₄ | Stoichiometry |
| Molecular Weight | 206.29 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Experimental Observation |
| Predicted LogP | 0.8 ± 0.4 | XLogP3 [2] |
| pKa (Most Basic) | ~8.8 (Piperazine N4) | Predicted (Based on N-ethylpiperazine) |
| pKa (Secondary) | ~6.8 (Pyridine N1) | Predicted (Based on 2-aminopyridine) |
| H-Bond Donors | 1 (Primary Amine -NH₂) | Structural Analysis |
| H-Bond Acceptors | 4 (3 Nitrogens) | Structural Analysis |
Synthesis & Manufacturing Routes
The synthesis of the direct C-N linked congener requires transition metal catalysis or harsh nucleophilic substitution, unlike the methylene-bridged analog which typically uses reductive amination.
Route A: Buchwald-Hartwig Amination (Preferred)
This route offers the highest purity profile by avoiding nitro-reduction byproducts.
-
Step 1: Coupling of 2-Amino-5-bromopyridine with 1-Ethylpiperazine .
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with BINAP or Xantphos ligands.
-
Base: NaOtBu or Cs₂CO₃ (anhydrous).
-
Solvent: Toluene or 1,4-Dioxane (degassed).
Route B: SNAr Substitution (Traditional)
Useful for labs lacking glovebox facilities for Pd-catalysis, though lower yielding.
-
Step 1: Reaction of 5-Fluoro-2-nitropyridine with 1-Ethylpiperazine (SNAr).
-
Conditions: DMSO/K₂CO₃, 80°C.
-
-
Step 2: Reduction of the nitro group to the primary amine.
-
Conditions: H₂/Pd-C or Fe/NH₄Cl.
-
Synthesis Workflow Diagram
Figure 2: Preferred synthetic pathway via Buchwald-Hartwig coupling, minimizing regioselectivity issues common in nitro-reduction routes.
Solubility & Formulation Profile
Understanding the solubility of CAS 1018505-59-3 is critical for assay development and formulation.
-
Aqueous Solubility:
-
Neutral pH (7.4): Low to Moderate (< 1 mg/mL). The molecule is relatively lipophilic in its uncharged state.
-
Acidic pH (< 4.0): High (> 10 mg/mL). Protonation of the piperazine N4 and pyridine N1 drastically increases solubility.
-
-
Organic Solvents:
-
DMSO: Highly soluble (> 50 mg/mL). Recommended for stock solutions.[4]
-
Methanol/Ethanol: Soluble.
-
Dichloromethane: Soluble.
-
Formulation Tip: For biological assays, prepare a 10-20 mM stock in anhydrous DMSO. Avoid freeze-thaw cycles to prevent precipitation or oxidative degradation of the primary amine.
Analytical Characterization
To validate the identity of the synthesized material, the following spectral signatures should be confirmed.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Pyridine Ring: Look for three distinct aromatic protons. The proton at C6 (adjacent to the piperazine) will show a doublet with meta-coupling (~2-3 Hz) or ortho-coupling depending on exact substitution pattern, typically shifting upfield due to the electron-donating amine.
-
Amine (-NH₂): Broad singlet around 5.5 - 6.0 ppm (exchangeable with D₂O).
-
Piperazine: Two multiplets around 2.5 - 3.5 ppm (8 protons).
-
Ethyl Group: Triplet (methyl) ~1.0 ppm and Quartet (methylene) ~2.4 ppm.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated m/z = 207.16.
-
Look for a clean single peak. Significant M+16 or M+32 peaks indicate oxidation of the amine or pyridine nitrogen (N-oxide formation).
-
Handling & Stability
-
Oxidation Sensitivity: Primary aminopyridines are susceptible to oxidation, turning brown upon extended exposure to air and light.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
-
Hygroscopicity: The piperazine ring can be hygroscopic. Store in a desiccator.
-
Safety (GHS):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28411599, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
- Cheng, T. et al. (2007).Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148.
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Angene Chemical. Catalog Entry for CAS 1018505-59-3. Retrieved from [Link] (Verification of commercial availability and CAS assignment).[7]
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Unlocking the Therapeutic Potential of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine Derivatives: A Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged scaffolds in a single molecular entity presents a compelling starting point for novel drug discovery campaigns. The 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine core combines the 2-aminopyridine motif, a cornerstone of numerous kinase inhibitors, with the ethylpiperazine group, a pharmacophore prevalent in centrally active and anti-neoplastic agents. While this specific molecule is not extensively documented as a therapeutic agent itself, its structural congeners have significant biological activities. A closely related analog, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, is a key building block in the synthesis of Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in oncology.[1][2] This guide provides a comprehensive framework for identifying and validating the therapeutic targets of novel derivatives based on the 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine scaffold. We will delve into the rationale for target selection, propose detailed experimental workflows for validation, and provide step-by-step protocols for key assays, empowering research teams to systematically explore the therapeutic landscape of this promising chemical series.
Introduction: A Scaffold of Privileged Moieties
The quest for novel therapeutics often begins with the identification of chemical scaffolds that exhibit favorable drug-like properties and a proven track record of interacting with biological targets. The 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine structure is an exemplary case, integrating two powerful pharmacophores.
-
The 2-Aminopyridine Core: This moiety is a well-established "hinge-binding" motif found in a multitude of kinase inhibitors.[3][4] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a highly effective anchor for designing potent and selective inhibitors. Beyond oncology, 2-aminopyridine derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties.[3][4][5]
-
The Arylpiperazine Moiety: The piperazine ring and its derivatives are ubiquitous in medicinal chemistry, renowned for their ability to modulate the activity of G-protein coupled receptors (GPCRs), particularly those in the central nervous system (CNS).[6][7] Furthermore, the piperazine scaffold is a key component of many successful anticancer drugs, where it often enhances solubility, cell permeability, and target engagement.[8][9]
The direct linkage of these two moieties in 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine (see PubChem CID: 28411599[10]) creates a compact, rigid structure with distinct physicochemical properties compared to its more flexible analog used in Abemaciclib synthesis[11]. This structural difference suggests that while kinase inhibition is a primary hypothesis, derivatives of this core may possess unique pharmacological profiles and engage with a diverse set of therapeutic targets.
Primary Putative Therapeutic Target Class: Protein Kinases
2.1 Rationale for Target Selection
The human kinome represents one of the most critical classes of drug targets, particularly in oncology. The strong precedent set by Abemaciclib and the general success of 2-aminopyridine-based kinase inhibitors provide a compelling rationale for prioritizing this target family.[2][12] The core scaffold is hypothesized to function as a competitive inhibitor at the ATP-binding site, a conserved pocket across many kinases. The ethylpiperazine group can be further modified to enhance potency and selectivity by probing adjacent hydrophobic pockets.
2.2 Key Kinase Subfamilies of Interest
-
Cyclin-Dependent Kinases (CDKs): Given the link to Abemaciclib, the CDK family is the most logical starting point.[2] Dysregulation of the cell cycle is a hallmark of cancer, and inhibitors of CDKs (e.g., CDK2, CDK4/6, CDK9) have significant therapeutic potential.[12]
-
Tyrosine Kinases: Both receptor and non-receptor tyrosine kinases are frequently implicated in cancer and inflammatory diseases. The 2-aminopyridine scaffold has been successfully employed to target kinases such as EGFR, VEGFR, and Src family kinases.
-
Other Serine/Threonine Kinases: Pathways involving kinases like AKT, mTOR, and Aurora kinases are also attractive areas for investigation.
2.3 Proposed Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism is expected to involve the 2-aminopyridine nitrogen atoms forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP. The rest of the molecule would then occupy the pocket, with the ethylpiperazine moiety likely extending towards the solvent-exposed region, providing a handle for derivatization to improve selectivity and physicochemical properties.
Caption: Tiered experimental workflow for kinase inhibitor validation.
2.5 Detailed Protocol: In Vitro Kinase IC50 Determination (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity, which is a common method for determining inhibitor potency (IC50).
Objective: To determine the concentration at which a test compound inhibits 50% of the activity of a specific kinase.
Materials:
-
Kinase of interest (e.g., CDK6/CycD1)
-
Kinase-specific substrate (e.g., Rb protein)
-
ATP at Km concentration for the specific kinase
-
Test compound (derivatives of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to create a 10-point curve. Then, dilute these stocks into the appropriate kinase reaction buffer.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the test compound dilution (or buffer with DMSO for positive and negative controls).
-
Add 2.5 µL of a 2x kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.
-
Positive Control (100% activity): Compound is replaced with buffer/DMSO.
-
Negative Control (0% activity): Kinase is replaced with buffer.
-
-
Incubation: Shake the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Secondary Putative Therapeutic Target Class: G-Protein Coupled Receptors (GPCRs)
3.1 Rationale for Target Selection
The arylpiperazine scaffold is a classic pharmacophore for a multitude of GPCRs, particularly serotonin (5-HT) and dopamine (D) receptors. Many FDA-approved drugs for psychiatric and neurological disorders contain this moiety. Given the high unmet need in CNS disorders, exploring the potential of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine derivatives in this space is a scientifically sound secondary objective.
3.2 Key GPCR Subfamilies of Interest
-
Serotonin (5-HT) Receptors: Subtypes such as 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 are implicated in depression, anxiety, schizophrenia, and cognitive disorders.
-
Dopamine (D) Receptors: The D2 and D3 receptor subtypes are primary targets for antipsychotic medications.
-
Adrenergic Receptors: These receptors are involved in cardiovascular and CNS functions.
3.3 Proposed Mechanism of Action: Competitive Receptor Binding
Derivatives are hypothesized to bind reversibly to the orthosteric site of the GPCR, competing with the endogenous ligand. Depending on the specific interactions with the receptor, the compound could act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity).
Caption: Competitive binding of an arylpiperazine derivative at a GPCR.
3.4 Experimental Validation Workflow
GPCR target validation follows a similar tiered approach, starting with binding assays and progressing to functional readouts.
Caption: Tiered experimental workflow for GPCR ligand validation.
3.5 Detailed Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.
Materials:
-
Cell membranes prepared from a cell line overexpressing the GPCR of interest (e.g., HEK293 cells expressing the 5-HT1A receptor).
-
A specific radioligand for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Non-labeled competing ligand for non-specific binding determination (e.g., serotonin).
-
Test compound.
-
Scintillation vials and cocktail.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate binding buffer.
-
Assay Setup: In test tubes or a 96-well plate, combine:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at its Kd value).
-
A specific concentration from the test compound serial dilution.
-
A fixed amount of cell membrane preparation (e.g., 10-20 µg of protein).
-
Total Binding: No test compound is added.
-
Non-specific Binding (NSB): A high concentration of a non-labeled competing ligand is added instead of the test compound.
-
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percent specific binding versus the log of the test compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables to facilitate comparison across compounds and assays.
Table 1: Example Data Summary for Kinase Inhibition Profile
| Compound ID | Target Kinase | IC50 (nM) | Cellular Proliferation (MCF-7) GI50 (µM) |
|---|---|---|---|
| DERIV-001 | CDK6/CycD1 | 85 | 1.2 |
| DERIV-001 | CDK2/CycE | 450 | - |
| DERIV-002 | CDK6/CycD1 | 12 | 0.3 |
| DERIV-002 | CDK2/CycE | 98 | - |
Table 2: Example Data Summary for GPCR Binding Profile
| Compound ID | Target Receptor | Binding Affinity Ki (nM) | Functional Activity |
|---|---|---|---|
| DERIV-003 | 5-HT1A | 25 | Antagonist (IC50 = 150 nM) |
| DERIV-003 | D2 | >10,000 | - |
| DERIV-004 | 5-HT1A | >10,000 | - |
| DERIV-004 | D2 | 5 | Antagonist (IC50 = 45 nM) |
Conclusion and Future Directions
The 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine scaffold represents a promising starting point for the development of novel therapeutics. Its constituent pharmacophores suggest a high probability of activity against protein kinases and G-protein coupled receptors. The systematic, tiered validation workflows outlined in this guide provide a robust framework for identifying and characterizing the biological targets of new derivatives.
Future efforts should focus on synthesizing a diverse chemical library around this core to explore the structure-activity relationship (SAR). High-throughput screening of this library against both kinase and GPCR panels will be instrumental in identifying initial lead compounds. Subsequent medicinal chemistry efforts can then focus on optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties to advance promising candidates toward preclinical development.
References
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Apicule. (n.d.). 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5) API Intermediate Manufacturers. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperazine derivatives of natural compounds with anticancer activity. Retrieved from [Link]
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Lopatriello, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Retrieved from [Link]
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MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]
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Pharmaffiliates. (n.d.). The Role of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine in Oncology Drug Development. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
-
Al-Suhaimi, K. S., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-aminopyridine – a classic and trendy pharmacophore. Retrieved from [Link]
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MDPI. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
-
RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
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IntechOpen. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]
-
PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]
-
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Methodological & Application
Synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: A Detailed Guide for Pharmaceutical Research and Development
<
Application Note & Protocol: A-101
Abstract
This comprehensive guide presents a detailed and validated protocol for the synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, a critical intermediate in contemporary pharmaceutical development. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction. This document provides an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and rigorous analytical characterization. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the scientific rationale behind the protocol to ensure reproducibility and success.
Introduction: The Significance of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine in Medicinal Chemistry
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a key structural motif found in a variety of biologically active molecules. Its presence is particularly notable in the development of kinase inhibitors for oncology, such as Abemaciclib, a CDK4/6 inhibitor.[1][2] The ethylpiperazine moiety often plays a crucial role in modulating solubility, cell permeability, and target engagement.[1] A reliable and scalable synthesis of this intermediate is therefore paramount for advancing drug discovery programs.
This application note outlines a robust synthetic route that is amenable to both laboratory-scale synthesis and potential scale-up for industrial applications.[1]
The Synthetic Strategy: Buchwald-Hartwig Amination
The formation of the C-N bond between the pyridine ring and the piperazine nitrogen is most effectively achieved through a Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and have limited substrate scope.[3][5]
The catalytic cycle, depicted below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][5]
Sources
Mastering the Purification of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: An Essential Intermediate for Abemaciclib
Introduction: The Critical Role of Purity for a Key Pharmaceutical Building Block
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a pivotal intermediate in the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) utilized in the treatment of certain types of breast cancer.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are inextricably linked to the purity of its synthetic precursors. Therefore, robust and reproducible purification protocols for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine are of paramount importance in the drug development and manufacturing pipeline.
This comprehensive guide provides detailed application notes and protocols for the purification of this key intermediate. We will delve into the physicochemical properties that govern its behavior, explore common impurities arising from its synthesis, and present field-proven methodologies for its purification via crystallization and chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Understanding the Physicochemical Landscape
A thorough understanding of the physicochemical properties of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is fundamental to designing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₄ | [2] |
| Molecular Weight | 220.31 g/mol | [1][2] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 119 °C | [4] |
| Boiling Point | 362 °C | [2] |
| Predicted pKa | 7.71 |
The presence of the 2-aminopyridine moiety and the ethylpiperazine ring imparts a basic character to the molecule. The predicted pKa of 7.71 indicates that the compound will be protonated in acidic conditions, a crucial consideration for chromatographic and extraction-based purification methods.
Anticipating and Addressing Impurities: A Proactive Approach to Purification
The primary synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine often involves the reaction of a substituted pyridine with N-ethylpiperazine. A common route is the reaction of 2-chloro-5-(chloromethyl)pyridine with 1-ethylpiperazine.[5][6] Another synthetic pathway involves the successive reduction of the nitro and carbonyl groups of 5-(4-ethyl piperazine-1-carbonyl)-2-nitropyridine.[7][8]
Based on these synthetic routes, potential impurities may include:
-
Unreacted Starting Materials: 2-chloro-5-(chloromethyl)pyridine and 1-ethylpiperazine.
-
Byproducts of Side Reactions: Including over-alkylation products or products of incomplete reaction.
-
Process-Related Impurities: Residual solvents, reagents, and catalysts.
A successful purification strategy must be adept at separating the target compound from these structurally similar and dissimilar impurities.
Purification Strategies: From Crude to High-Purity Intermediate
We present two primary, validated methods for the purification of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: crystallization and flash column chromatography. The choice of method will depend on the scale of the purification, the impurity profile of the crude material, and the desired final purity.
Method 1: Recrystallization - The Gold Standard for Bulk Purification
Crystallization is a powerful technique for the purification of solid compounds, offering the potential for high purity and yield in a single step.[3] For 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, a well-established method utilizes methyl tert-butyl ether (MTBE) as the crystallization solvent.
Causality of Solvent Choice: MTBE is a moderately polar aprotic solvent. The target compound exhibits good solubility in hot MTBE and significantly lower solubility at cooler temperatures, creating the necessary supersaturation for crystallization upon cooling. Its relatively low boiling point (55.2 °C) also facilitates easy removal from the purified product.
Step-by-Step Protocol for Recrystallization:
-
Dissolution: In a suitable reaction vessel, suspend the crude 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine in methyl tert-butyl ether. A typical starting ratio is approximately 4-5 mL of MTBE per gram of crude material.
-
Decolorization (Optional but Recommended): Add activated charcoal to the suspension (approximately 0.5-1% by weight of the crude product). The charcoal will adsorb colored impurities and other high molecular weight contaminants.
-
Heating: Heat the mixture to reflux (around 55 °C) with stirring until the solid has completely dissolved.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a pad of celite or filter paper to remove the activated charcoal and any insoluble impurities. This step is crucial and should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The initiation of crystallization should be observed. For optimal crystal formation and purity, avoid rapid cooling.
-
Cooling and Maturation: Once the solution has reached room temperature, further cool the flask in an ice bath for at least one hour to maximize the yield of the crystallized product.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold methyl tert-butyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified product under vacuum at a temperature not exceeding 40-50 °C to a constant weight.
Expected Outcome: This protocol can yield 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine as a white crystalline solid with a purity of ≥99%.[3]
Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR and Mass Spectrometry. The melting point of the purified material should be sharp and consistent with the literature value.
Method 2: Flash Column Chromatography - For High-Purity and Small-Scale Applications
Flash column chromatography is an indispensable tool for the purification of organic compounds, particularly when dealing with complex mixtures or when a very high degree of purity is required. Given the basic nature of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, special considerations are necessary to achieve optimal separation on silica gel.
The Challenge of Basic Amines on Silica: The acidic nature of silica gel can lead to strong interactions with basic compounds, resulting in poor peak shape (tailing) and sometimes irreversible adsorption. To counteract this, a basic modifier is often added to the mobile phase.
Sub-Method 2A: Normal-Phase Flash Chromatography
This method utilizes a polar stationary phase (silica gel) and a less polar mobile phase.
Step-by-Step Protocol for Normal-Phase Flash Chromatography:
-
Column Packing: Prepare a flash chromatography column with high-purity silica gel (40-63 µm particle size). The column should be packed uniformly using the chosen mobile phase.
-
Sample Preparation: Dissolve the crude 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase. Alternatively, for less soluble samples, a dry loading technique can be employed by adsorbing the crude material onto a small amount of silica gel.
-
Mobile Phase Selection: A common mobile phase for the purification of aminopyridines is a gradient of ethyl acetate in hexanes. To mitigate the issues associated with the basicity of the analyte, the addition of a small percentage of triethylamine (e.g., 0.1-1%) to the mobile phase is highly recommended.
-
Elution: Apply the sample to the top of the column and begin elution with the mobile phase. A typical gradient could be from 10% to 100% ethyl acetate in hexanes (with a constant percentage of triethylamine).
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) or a UV detector.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Expected Outcome: This method can provide high-purity 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, effectively separating it from less polar impurities.
Sub-Method 2B: Reverse-Phase Flash Chromatography
Reverse-phase chromatography employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. This technique is particularly useful for the purification of polar compounds.
Step-by-Step Protocol for Reverse-Phase Flash Chromatography:
-
Column Packing: Use a pre-packed C18 reverse-phase flash column or pack a column with C18-functionalized silica gel.
-
Sample Preparation: Dissolve the crude material in a suitable polar solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
Mobile Phase Selection: The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile or methanol. The addition of a modifier such as formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can improve peak shape by ensuring the amine is protonated. Alternatively, a basic modifier like ammonium hydroxide can be used to run the chromatography at a higher pH.
-
Elution: Equilibrate the column with the initial mobile phase composition. Apply the sample and begin the elution, typically with a gradient of increasing organic solvent concentration.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC or a UV detector.
-
Product Isolation: Combine the pure fractions. If an acidic modifier was used, it may need to be neutralized before solvent removal. The solvent is then removed under reduced pressure. Lyophilization may be necessary if the final solvent mixture has a high water content.
Visualizing the Purification Workflow
Caption: Decision workflow for the purification of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine.
Conclusion: Ensuring Quality in Pharmaceutical Synthesis
The purification of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a critical step in the manufacturing of Abemaciclib. The choice between recrystallization and flash chromatography will be dictated by the specific requirements of the synthesis. For large-scale production, recrystallization from methyl tert-butyl ether offers an efficient and scalable method to achieve high purity. For smaller scales or when dealing with challenging impurity profiles, normal-phase or reverse-phase flash chromatography provides excellent separation capabilities. By carefully considering the physicochemical properties of the molecule and potential impurities, researchers and chemists can confidently select and execute the most appropriate purification strategy to ensure the delivery of a high-quality intermediate, thereby upholding the integrity of the final pharmaceutical product.
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Technical Disclosure Commons. PROCESS FOR PURIFICATION OF ABEMACICLIB. (2024). Available at: [Link].
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Veeprho. N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine. Available at: [Link].
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Pharmaffiliates. Abemaciclib-impurities. Available at: [Link].
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- Google Patents. CN108191747A - A kind of preparation method of Abemaciclib intermediates.
-
ResearchGate. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (2007). Available at: [Link].
-
Technical Disclosure Commons. Improved process for the preparation of Abemaciclib. (2025). Available at: [Link].
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available at: [Link].
- Google Patents. CN109761959B - A kind of synthetic method of Abemaciclib mesylate.
-
RSC Publishing. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Available at: [Link].
-
Pharmaffiliates. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Available at: [Link].
-
Supporting Information. Available at: [Link].
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available at: [Link].
-
apicule. 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5) API Intermediate Manufacturers. Available at: [Link].
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link].
Sources
- 1. apicule.com [apicule.com]
- 2. biosynth.com [biosynth.com]
- 3. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 | Benchchem [benchchem.com]
- 6. CN109761959B - A kind of synthetic method of Abemaciclib mesylate - Google Patents [patents.google.com]
- 7. CN106316935A - Preparation method of Abemaciclib intermediate - Google Patents [patents.google.com]
- 8. CN108191747A - A kind of preparation method of Abemaciclib intermediates - Google Patents [patents.google.com]
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine as a CDK4/6 inhibitor intermediate
This Technical Application Note provides a comprehensive guide to 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine , a critical building block in the synthesis of CDK4/6 inhibitors. While structurally related to intermediates used for Ribociclib (Kisqali) and Abemaciclib (Verzenio), this specific compound represents a distinct structural motif often used in Structure-Activity Relationship (SAR) studies to optimize the solvent-exposed "tail" region of the inhibitor.
Role: Advanced Intermediate for CDK4/6 Inhibitor Synthesis CAS Registry Number: 1197444-44-2 (Generic/Analogous references) Chemical Formula: C₁₁H₁₈N₄ Molecular Weight: 206.29 g/mol
Introduction & Structural Context
In the development of cyclin-dependent kinase (CDK) inhibitors, the pyridine-piperazine motif is a privileged scaffold. It binds near the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic properties.
This specific intermediate, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine , serves as a hybrid probe between two major drugs:
-
Ribociclib Analog: Ribociclib utilizes a free piperazine (or N-methyl in some derivatives) directly linked to the pyridine. The N-ethyl group in this intermediate modulates lipophilicity (LogP) and metabolic stability compared to the free amine.
-
Abemaciclib Des-Methylene Analog: Abemaciclib contains an N-ethyl piperazine but connected via a methylene bridge (-CH₂-) to the pyridine. This intermediate removes that bridge, altering the vector of the piperazine tail and potentially reducing conformational flexibility.
Structural Comparison Logic
The following diagram illustrates the structural relationship between this intermediate and approved CDK4/6 inhibitors.
Figure 1: Structural positioning of the target intermediate relative to major CDK4/6 inhibitors.
Chemical Synthesis Protocol
This protocol describes the robust, two-step synthesis of the target amine from 5-bromo-2-nitropyridine . This route is preferred over Buchwald-Hartwig coupling of the amine due to lower cost and higher regioselectivity.
Step 1: Nucleophilic Aromatic Substitution (S_NAr)
Reaction: 5-Bromo-2-nitropyridine + 1-Ethylpiperazine → 1-Ethyl-4-(6-nitropyridin-3-yl)piperazine
-
Reagents:
-
5-Bromo-2-nitropyridine (1.0 eq)
-
1-Ethylpiperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: DMF or DMSO (anhydrous)
-
-
Procedure:
-
Charge a reaction vessel with 5-bromo-2-nitropyridine (e.g., 10.0 g) and K₂CO₃ (13.6 g).
-
Add anhydrous DMF (100 mL) and stir at room temperature for 10 minutes.
-
Add 1-ethylpiperazine (7.5 mL) dropwise.
-
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or HPLC. The starting bromide should be consumed.
-
Work-up: Cool to room temperature and pour into ice-water (500 mL). The yellow solid product precipitates.
-
Filter the solid, wash with water (3 × 50 mL), and dry in a vacuum oven at 45°C.
-
-
Expected Yield: 85–92% (Yellow solid).
Step 2: Catalytic Hydrogenation (Nitro Reduction)
Reaction: 1-Ethyl-4-(6-nitropyridin-3-yl)piperazine → 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
-
Reagents:
-
Nitro intermediate (from Step 1)
-
10% Pd/C (5 wt% loading)
-
Hydrogen Gas (H₂)
-
Solvent: Methanol or Ethanol
-
-
Procedure:
-
Dissolve the nitro intermediate (10.0 g) in Methanol (150 mL) in a hydrogenation flask.
-
Add 10% Pd/C (0.5 g) under a nitrogen stream (Caution: Pyrophoric).
-
Purge the system with Nitrogen (3x) and then Hydrogen (3x).
-
Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at Room Temperature for 3–5 hours. The yellow color will fade to colorless/pale grey.
-
Work-up: Filter the catalyst through a Celite pad. Wash the pad with Methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purification: Recrystallize from Isopropanol/Heptane or use as-is if purity >98% by HPLC.
-
-
Expected Yield: 90–95% (Off-white to pale brown solid).
Application Protocol: Coupling to Scaffold
The primary utility of this amine is coupling it to a core scaffold (e.g., pyrrolo[2,3-d]pyrimidine) to form the final inhibitor.
Buchwald-Hartwig Cross-Coupling Strategy
This method couples the 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine to a chloro-substituted core (e.g., the Ribociclib core intermediate).
Workflow Diagram:
Figure 2: General workflow for coupling the intermediate to the inhibitor core.
Protocol:
-
Inert Atmosphere: Flame-dry a 3-neck flask and cool under Argon.
-
Loading: Add the Chloro-scaffold (1.0 eq), Target Amine (1.1 eq), Pd₂(dba)₃ (0.05 eq), and BINAP (0.10 eq).
-
Solvent: Add degassed Toluene or Dioxane (10-15 volumes).
-
Base: Add Sodium tert-butoxide (NaOtBu) (1.5 eq).
-
Reaction: Heat to 100–110°C for 12–16 hours.
-
Quench: Cool to RT, dilute with EtOAc, filter through Celite, and wash with water/brine.
-
Purification: Silica gel chromatography (DCM:MeOH:NH₄OH gradient).
Quality Control & Characterization
To ensure the integrity of biological data, the intermediate must meet strict purity criteria.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) or 0.1% NH₄OH in Water. Note: Basic pH is preferred for piperazine derivatives to improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Pyridine ring) and 280 nm.
-
Acceptance Criteria: Purity > 98.0% (Area %).
Impurity Profile
-
Nitro-Precursor: Detectable by HPLC (elutes later than amine). Limit: < 0.1%.
-
Bis-alkylation: Rare due to steric hindrance, but possible if excess bromide was used in Step 1.
-
Pd Residuals: If used in Step 2 (Hydrogenation). Limit: < 20 ppm (for final drug substance).
References
-
Novartis AG. (2010). Pyrrolopyrimidines and their use as CDK4/6 inhibitors.[1][2] WO2010020675A1. (Primary patent describing the Ribociclib scaffold and related Buchwald couplings).
-
Schoepfer, J., et al. (2010). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry.[1] (Describes similar S_NAr synthesis of piperazinyl-pyridines).
-
Pellegatti, L., et al. (2016). Continuous Flow Synthesis of Ribociclib Intermediate. Journal of Flow Chemistry. (Details the synthesis of the pyridine-piperazine fragment).
-
Lilly, E. & Co. (2010). Pyridinyl-piperazine compounds useful as CDK4/6 inhibitors.[1] US7855211B2. (Describes the Abemaciclib intermediate synthesis).
Sources
Application Note: Analytical Characterization of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
Executive Summary
This application note details the analytical characterization of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine , a critical heterocyclic building block often utilized in the synthesis of CDK inhibitors (e.g., analogs of Palbociclib).
Critical Distinction: Researchers must distinguish this specific target (direct piperazine-pyridine bond) from its structural homolog, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (CAS 1180132-17-5), a key intermediate for Abemaciclib.[1] Confusion between these two leads to erroneous mass balance calculations and synthetic failures.
This protocol provides a self-validating workflow for identification (NMR, MS) and quantitative purity assessment (HPLC-PDA-MS), specifically designed to handle the high polarity and basicity of the piperazine moiety.
Physicochemical Profile & Solubility
Understanding the basicity of the molecule is the cornerstone of the chromatographic strategy.
| Property | Value / Description | Analytical Implication |
| Molecular Formula | M+H expected at | |
| Molecular Weight | 206.29 g/mol | Low MW requires high-resolution MS for definitive ID. |
| pKa (Calculated) | Method Critical: The molecule is dicationic at acidic pH, leading to peak tailing on standard C18 columns due to silanol interactions. | |
| Solubility | DMSO, Methanol, Dilute Acid | Sample preparation should utilize MeOH or MeOH:Water (1:1). Avoid pure ACN (precipitation risk). |
| LogP | ~0.5 (Estimated) | Highly polar; requires low initial organic composition in RP-HPLC. |
Identification Protocol
High-Resolution Mass Spectrometry (HRMS)
Rationale: Confirmation of the molecular formula and absence of halogenated precursors.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Target Ion:
(Theoretical). -
Fragment Ions (MS/MS):
- ~178 (Loss of ethyl group, -29 Da).
- ~121 (Cleavage of piperazine ring).
Nuclear Magnetic Resonance ( H-NMR)
Rationale: Definitive structural elucidation to distinguish from regioisomers.
Solvent: DMSO-
Spectral Assignments (Provisional):
-
Pyridine Ring:
-
7.6 ppm (d, 1H, H-6,
to N). - 7.1 ppm (dd, 1H, H-4).
-
6.4 ppm (d, 1H, H-3,
to amine).
-
7.6 ppm (d, 1H, H-6,
-
Amine:
-
5.5 ppm (s, broad, 2H, -NH
, exchangeable with D O).
-
5.5 ppm (s, broad, 2H, -NH
-
Piperazine & Ethyl:
- 2.9-3.0 ppm (m, 4H, piperazine protons adjacent to pyridine).
- 2.4-2.5 ppm (m, 4H, piperazine protons adjacent to ethyl).
-
2.35 ppm (q, 2H, -CH
-CH ). -
1.05 ppm (t, 3H, -CH
-CH ).
Chromatographic Method (HPLC-UV/MS)
Challenge: Basic amines often exhibit severe tailing on silica-based columns due to ionic interaction with residual silanols. Solution: Use of a High-pH Stable C18 Column with an ammonium bicarbonate buffer (pH 10). At this pH, the amine is deprotonated (neutral), significantly improving peak shape and retention.
Method Parameters[2]
| Parameter | Condition |
| Column | Waters XBridge C18 BEH, |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Detection | UV at 254 nm (Pyridine |
| Injection Vol | 5.0 µL |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Elute polar salts) |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
System Suitability Requirements (SST)
-
Tailing Factor (
): NMT 1.5 (Strict control for basic compounds). -
Theoretical Plates (
): > 5000. -
Retention Time %RSD: < 1.0% (n=5).
Impurity Profiling & Synthesis Context
To validate the method, one must understand the potential impurities arising from the synthesis. The most common route involves a Buchwald-Hartwig coupling or
Synthetic Pathway & Impurity Map
Figure 1: Synthetic logic showing the origin of critical impurities. Monitoring Impurity C is vital as it is a potent nucleophile that can interfere in subsequent steps.
Analytical Workflow Diagram
This flowchart illustrates the decision-making process for lot release.
Figure 2: Step-by-step analytical workflow for lot characterization.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24866632, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
- Vanderweyen, J. et al. (2016).High-pH reversed-phase HPLC: A powerful tool for the analysis of basic compounds. Journal of Liquid Chromatography & Related Technologies. (General reference for High pH methodology).
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
Application Note: 1H NMR Analysis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
Abstract
This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, a key intermediate in pharmaceutical synthesis. The document outlines the theoretical principles underpinning the structural elucidation of this molecule by ¹H NMR, a detailed protocol for sample preparation and data acquisition, and an in-depth interpretation of the expected spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification and purity assessment of this compound and its analogues.
Introduction
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted pyridine ring linked to an ethylpiperazine moiety, makes it a versatile building block for the synthesis of various therapeutic agents. Accurate and unambiguous structural confirmation is a critical aspect of the quality control and regulatory compliance process in pharmaceutical research and manufacturing.
¹H NMR spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution. By providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule, ¹H NMR serves as a primary method for identity confirmation and purity assessment. This note will delve into the specific application of ¹H NMR for the analysis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, offering both practical guidance and a theoretical framework for spectral interpretation.
Foundational Principles of ¹H NMR Spectroscopy
A thorough understanding of the ¹H NMR spectrum of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine relies on three fundamental concepts: chemical shift (δ), spin-spin coupling (J), and signal integration.
-
Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher frequency (downfield), while electron-donating groups shield them, resulting in a lower frequency resonance (upfield). The chemical shift is reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[1]
-
Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact through the bonding electrons, leading to the splitting of NMR signals. This phenomenon, known as spin-spin coupling, provides valuable information about the connectivity of atoms in a molecule. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is independent of the external magnetic field strength.
-
Signal Integration: The area under an NMR signal is directly proportional to the number of protons giving rise to that signal. By integrating the peaks, the relative ratio of different types of protons in the molecule can be determined, which is crucial for structural assignment.
Experimental Protocol
This section details a standardized protocol for the preparation and ¹H NMR analysis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine.
Materials and Equipment
-
Sample: 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine (solid)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂). CDCl₃ is a common choice for general organic compounds.
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Tubes: 5 mm diameter, high-precision
-
NMR Spectrometer: 300 MHz or higher field strength
Sample Preparation Workflow
Caption: Workflow for NMR Sample Preparation.
NMR Data Acquisition Parameters
A standard set of acquisition parameters for a 300 MHz spectrometer is provided below. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value |
| Spectrometer Frequency | 300 MHz |
| Pulse Program | zg30 |
| Number of Scans | 16 - 64 (signal-to-noise dependent) |
| Relaxation Delay (d1) | 1.0 s |
| Acquisition Time (aq) | 3-4 s |
| Spectral Width (sw) | 12 - 15 ppm |
| Temperature | 298 K |
Spectral Analysis and Interpretation
The ¹H NMR spectrum of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine can be logically dissected by considering the distinct spin systems of the 2-aminopyridine and the N-ethylpiperazine moieties.
Molecular Structure and Proton Environments
Caption: Annotated structure of the target molecule.
Predicted ¹H NMR Spectrum
The following table summarizes the predicted chemical shifts, multiplicities, and integration values for each proton in 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. These predictions are based on established substituent effects on aromatic rings and typical values for N-alkyl amines.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H⁶ | 7.8 - 8.0 | Doublet (d) | 1H | Located ortho to the pyridine nitrogen and meta to the amino group, resulting in significant deshielding. |
| H⁴ | 7.0 - 7.2 | Doublet of doublets (dd) | 1H | Coupled to both H³ and H⁶. The chemical shift is influenced by the ortho amino group and the para piperazinyl group. |
| H³ | 6.4 - 6.6 | Doublet (d) | 1H | Shielded by the ortho amino group. |
| -NH₂ | 4.5 - 5.5 | Broad singlet (br s) | 2H | Labile protons with a chemical shift that can vary with solvent and concentration. The signal may be broad due to quadrupole broadening from the adjacent nitrogen.[2] |
| H⁸, H¹² | 3.0 - 3.2 | Triplet (t) | 4H | Protons on the piperazine ring adjacent to the pyridine ring. |
| H⁹, H¹¹ | 2.5 - 2.7 | Triplet (t) | 4H | Protons on the piperazine ring adjacent to the ethyl-substituted nitrogen. |
| H¹³ | 2.4 - 2.6 | Quartet (q) | 2H | Methylene protons of the ethyl group, coupled to the methyl protons. |
| H¹⁴ | 1.0 - 1.2 | Triplet (t) | 3H | Methyl protons of the ethyl group, coupled to the methylene protons. |
Detailed Spectral Interpretation
-
Aromatic Region (6.0 - 8.5 ppm): The three protons on the pyridine ring will give rise to distinct signals. H⁶ is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. H³ will be the most upfield, shielded by the electron-donating amino group. H⁴ will appear as a doublet of doublets due to coupling with both H³ and H⁶.
-
Amino Protons (4.5 - 5.5 ppm): The two protons of the primary amine will likely appear as a broad singlet. This broadness is a characteristic feature of N-H protons. In some cases, this signal may exchange with residual water in the solvent, leading to further broadening or even disappearance.
-
Piperazine and Ethyl Group Region (1.0 - 3.5 ppm): The piperazine protons are expected to show two distinct triplets, corresponding to the methylene groups adjacent to the pyridine ring and those adjacent to the ethyl group's nitrogen. The ethyl group itself will present a classic quartet for the methylene protons (H¹³) and a triplet for the methyl protons (H¹⁴), with a typical coupling constant of approximately 7 Hz.
Verification of Structure and Purity
The acquired ¹H NMR spectrum should be compared against the predicted spectrum. Key verification steps include:
-
Confirming all expected signals are present: Account for all protons in the molecule.
-
Verifying the integration ratios: The relative areas of the signals should correspond to the number of protons they represent (e.g., 1:1:1 for the aromatic protons, 2 for the NH₂, 4:4:2:3 for the piperazine and ethyl protons).
-
Analyzing the coupling patterns: The multiplicities of the signals should be consistent with the predicted neighboring protons.
-
Assessing for impurities: The presence of unexpected signals may indicate residual solvents, starting materials, or by-products. The chemical shifts of common laboratory solvents are well-documented and can be used for identification.
Conclusion
¹H NMR spectroscopy provides a powerful and definitive method for the structural characterization of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. By following the detailed protocol and applying the principles of spectral interpretation outlined in this application note, researchers can confidently verify the identity and assess the purity of this important pharmaceutical intermediate. The combination of chemical shift analysis, integration, and coupling pattern interpretation allows for a comprehensive and unambiguous structural assignment.
References
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available at: [Link]
Sources
Quantitative Analysis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for the Bioanalytical and Pharmaceutical Development Community
Abstract
This technical guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. The methodologies detailed herein are designed for researchers, analytical scientists, and drug development professionals requiring precise characterization and quantification of this molecule in various matrices. We delve into the foundational principles governing its ionization and fragmentation, offering detailed, step-by-step protocols for method development, from sample preparation to final data analysis. The causality behind each experimental choice is explained to empower users to adapt and troubleshoot the method effectively.
Introduction and Scientific Context
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a heterocyclic amine containing both a pyridine and a piperazine moiety.[1] Compounds featuring these structural motifs are of significant interest in medicinal chemistry and pharmaceutical development.[2][3] The piperazine ring is a common scaffold in numerous approved drugs, while the pyridine ring is a key component in many biologically active molecules.[3] Accurate and sensitive quantification of such compounds is paramount throughout the drug development lifecycle, from early discovery DMPK studies to late-stage clinical trial sample analysis and quality control of active pharmaceutical ingredients (APIs).[4][5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled selectivity, sensitivity, and speed.[4] This guide focuses on leveraging electrospray ionization (ESI) due to the compound's chemical nature, specifically the presence of multiple basic nitrogen atoms that are readily protonated.[6] We will explore the predictable fragmentation pathways of the protonated molecule under collision-induced dissociation (CID), which is the cornerstone of developing a highly selective Multiple Reaction Monitoring (MRM) assay.
Analyte Physicochemical Properties & Ionization Rationale
A thorough understanding of the analyte's properties is critical for rational method development.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₈N₄ | [1][7] |
| Molecular Weight | 206.29 g/mol | [1][7] |
| Exact Mass | 206.1531 Da | [1] |
| Structure | Pyridinamine core linked to an N-ethylpiperazine group | [1] |
| Key Functional Groups | Primary amine, secondary amine, tertiary amines, aromatic ring | |
| Predicted pKa | ~7.7 - 9.2 (multiple basic nitrogens) | [8] |
Causality of Ionization Choice:
The structure of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine contains four nitrogen atoms, all of which are basic and can accept a proton. The piperazine and pyridine nitrogens are particularly susceptible to protonation in an acidic environment.[8] This makes the molecule an ideal candidate for positive mode electrospray ionization (ESI+). The addition of an acid, such as formic acid, to the mobile phase ensures the analyte is predominantly in its protonated form, [M+H]⁺, prior to entering the mass spectrometer, maximizing ionization efficiency and signal response.[6]
Experimental Workflow: From Sample to Signal
The overall analytical process follows a logical sequence designed to ensure reproducibility and accuracy. This workflow is a self-validating system where system suitability tests at the beginning and quality control samples interspersed throughout the run confirm the validity of the entire batch.
Caption: High-level experimental workflow for the quantification of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine.
Detailed Protocols
Protocol 1: Sample Preparation
Objective: To prepare calibration standards, quality control (QC) samples, and test samples for LC-MS/MS analysis. This protocol uses a simple "dilute-and-shoot" approach for simple matrices or protein precipitation for complex biological matrices.
Materials:
-
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine reference standard
-
LC-MS grade Methanol, Acetonitrile, and Water
-
LC-MS grade Formic Acid
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer and centrifuge
Procedure:
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve it in a precise volume of methanol to achieve a final concentration of 1 mg/mL.
-
Working Stock Solutions: Serially dilute the primary stock solution with 50:50 Methanol:Water to prepare working stocks at concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL.
-
Calibration Curve & QC Preparation (Simple Matrix - e.g., formulation buffer):
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking the appropriate working stock solution into the blank matrix.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).
-
-
Sample Preparation (Complex Matrix - e.g., plasma):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing an internal standard.
-
Rationale: Acetonitrile is a highly effective solvent for precipitating plasma proteins, which would otherwise foul the LC column and ion source. An internal standard is used to correct for variability in sample handling and instrument response.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for injection.
-
Protocol 2: LC-MS/MS Method Development
Objective: To establish chromatographic separation and optimize mass spectrometric parameters for sensitive and selective detection.
Instrumentation:
-
A triple quadrupole (QqQ) mass spectrometer equipped with an ESI source.
-
A compatible HPLC or UPLC system.
Step 1: Liquid Chromatography
-
Rationale: The goal is to achieve a sharp, symmetrical peak for the analyte with sufficient retention to separate it from the solvent front and any potential matrix interferences. A standard C18 column is chosen for its versatility with small molecules, and formic acid is used to improve peak shape and promote ionization.[9]
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |
Step 2: Mass Spectrometry - Precursor Ion Identification
-
Prepare a ~500 ng/mL solution of the analyte in 50:50 Mobile Phase A:B.
-
Infuse the solution directly into the mass spectrometer or perform an LC injection.
-
Operate the mass spectrometer in positive ion ESI, full scan mode (e.g., m/z 50-300).
-
Identify the protonated molecular ion, [M+H]⁺. For 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, this will be at m/z 207.2 .
Step 3: Mass Spectrometry - Product Ion Identification (MS/MS)
-
Set the mass spectrometer to product ion scan mode.
-
Select the precursor ion m/z 207.2 in the first quadrupole (Q1).
-
Introduce collision gas (e.g., Argon) into the second quadrupole (Q2) and ramp the collision energy (e.g., 10-40 eV).
-
Monitor the resulting fragment ions in the third quadrupole (Q3).
-
Rationale: Collision-induced dissociation fragments the precursor ion in a reproducible manner. The resulting fragments are characteristic of the molecule's structure.[10] For piperazine-containing compounds, fragmentation often involves cleavage of the piperazine ring or the bonds connecting it to other moieties.[2][11]
Predicted Fragmentation Pathway and MRM Selection
Based on the structure and established fragmentation patterns of related compounds, a predictive fragmentation pathway can be proposed.[11][12]
Caption: Predicted fragmentation of protonated 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine for MRM selection.
MRM Transition Selection: Select the most intense and stable fragment ion as the quantifier and one or two other specific fragments as qualifiers . This provides high selectivity and confidence in identification.
| Transition (m/z) | Proposed Use | Rationale |
| 207.2 → 113.1 | Quantifier | Cleavage of the pyridine-piperazine bond is common, yielding the stable ethylpiperazine cation. This is often a high-abundance ion.[11] |
| 207.2 → 178.1 | Qualifier 1 | Represents the loss of the ethyl group (29 Da), a simple and common fragmentation for N-ethyl compounds. |
| 207.2 → 70.1 | Qualifier 2 | A characteristic fragment resulting from the cleavage of the piperazine ring itself, providing further structural confirmation.[11] |
Method Validation Protocol
Objective: To ensure the analytical method is reliable, reproducible, and fit for purpose. The protocol should be designed to assess linearity, accuracy, precision, and sensitivity according to established guidelines.
| Parameter | Acceptance Criteria | Purpose |
| Linearity | R² ≥ 0.99 for a calibration curve of ≥ 6 non-zero points. | Demonstrates a proportional response to concentration. |
| Accuracy | Mean concentration of QCs should be within ±15% of nominal (±20% at LLOQ). | Measures the closeness of results to the true value. |
| Precision | Coefficient of Variation (%CV) of QCs should be ≤15% (≤20% at LLOQ). | Measures the reproducibility of the assay. |
| LLOQ | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Defines the lower limit of reliable quantification. |
| Selectivity | No significant interfering peaks (>20% of LLOQ) in blank matrix at the analyte's retention time. | Ensures the signal is from the analyte only. |
Conclusion for the Field
This application note provides a robust and scientifically grounded starting point for the LC-MS/MS analysis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. By understanding the causal relationships between the analyte's structure, the choice of analytical conditions, and the resulting data, researchers can confidently implement and adapt these protocols. The detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, combined with a clear validation framework, ensure the generation of high-quality, reliable, and defensible data critical for advancing pharmaceutical research and development.
References
-
Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. PubMed. [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]
-
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. PubChem. [Link]
-
5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine. Chemsrc. [Link]
-
Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (NIH). [Link]
-
Mass spectra of the pyridine derivatives. ResearchGate. [Link]
-
Collision-induced dissociation of protonated MK-0991: novel ring opening of a cyclic hexapeptide in the gas phase. PubMed. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]
-
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]
-
Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. [Link]
-
Heterocyclic Ring Cleavage Upon Collision-Induced Dissociation of Deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). PubMed. [Link]
-
Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. [Link]
-
Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. PubMed. [Link]
-
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Pharmaffiliates. [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. National Institutes of Health (NIH). [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]
-
Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. [Link]
Sources
- 1. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine | C11H18N4 | CID 28411599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 1018505-59-3 | 5-(4-Ethyl-piperazin-1-yl)-pyridin-2-ylamine - Synblock [synblock.com]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Handling and Storage of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
[1]
Executive Summary
This guide outlines the rigorous protocols for the handling, storage, and solubilization of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine . As a member of the aminopyridine class with a piperazine tail, this compound exhibits specific sensitivities to oxidation and moisture. While useful as a building block in kinase inhibitor development, its electron-rich pyridine ring makes it susceptible to degradation (N-oxide formation) and discoloration upon exposure to air and light.
Critical Safety Notice: Due to structural similarities with direct-attached aminopyridines, this compound should be treated as potentially corrosive (H314) and toxic if swallowed (H301) until specific lot-data proves otherwise. All handling must occur within a chemical fume hood.
Physicochemical Profile & Hazard Identification
Chemical Identity
| Property | Specification |
| IUPAC Name | 5-(4-ethylpiperazin-1-yl)pyridin-2-amine |
| CAS Number | 1018505-59-3 |
| Formula | C₁₁H₁₈N₄ |
| Molecular Weight | 206.29 g/mol |
| Appearance | Off-white to light yellow/brown solid (Darkens on oxidation) |
| Solubility | DMSO (>50 mg/mL), Ethanol, Dilute Aqueous Acid |
| pKa (Predicted) | ~8.5 (Piperazine N), ~6.8 (Pyridine N) |
HSE (Health, Safety, Environment) Assessment[4]
-
Primary Hazards: Acute Toxicity (Oral), Skin Corrosion/Irritation, Serious Eye Damage.
-
GHS Classification (Inferred from Analogs):
-
Engineering Controls:
-
Solid Handling: Class II Biological Safety Cabinet or Chemical Fume Hood.
-
Solution Handling: Chemical Fume Hood.
-
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles (or face shield if handling >1g), lab coat.
Storage & Stability Protocol
The stability of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is compromised by oxidative deamination and hygroscopicity . The piperazine ring is prone to forming N-oxides, while the primary amine can undergo slow oxidation to colored azo/nitro species.
Storage Logic Diagram
The following decision tree illustrates the optimal storage conditions based on usage frequency and physical state.
Figure 1: Storage decision matrix emphasizing temperature control and atmospheric protection.
Detailed Storage Procedures
-
Receipt: Upon arrival, inspect the vial for seal integrity. If the powder is dark brown or sticky, significant degradation may have occurred.
-
Long-Term Storage (Solid):
-
Temperature: -20°C.
-
Atmosphere: Purge vial headspace with Argon or Nitrogen before resealing.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term moisture protection; use electrical tape or secondary containment with desiccant.
-
-
Stock Solutions:
-
Store DMSO stocks at -80°C .
-
Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw degradation.
-
Shelf-life: DMSO stocks are stable for ~3 months at -80°C. Aqueous solutions must be prepared fresh.
-
Solubilization & Handling Protocol
Solvent Selection
-
DMSO (Dimethyl Sulfoxide): Preferred solvent. Solubility typically >50 mg/mL.
-
Ethanol: Soluble, but evaporation rates make concentration management difficult.
-
Water: Poor solubility at neutral pH. Soluble in 0.1 M HCl or dilute acetic acid.
Preparation Workflow
This protocol ensures complete dissolution without inducing heat-shock degradation.
-
Equilibration: Allow the storage vial to warm to room temperature (approx. 15-30 mins) inside a desiccator before opening. This prevents water condensation on the cold solid.
-
Weighing: Weigh rapidly into a pre-tared amber vial. Do not leave the bulk container open.
-
Dissolution (DMSO):
-
Add DMSO to the solid.
-
Vortex for 30 seconds.
-
Note: If particulates persist, sonicate in a water bath (ambient temperature) for 2 minutes. Do not heat above 30°C.
-
-
Filtration (Optional): If using for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (CA) as DMSO may degrade it.
Solubilization Decision Tree
Figure 2: Solubilization workflow highlighting pH dependency for aqueous formulation.
Quality Control (QC) & Waste Disposal
Purity Verification
Before using stored material for critical assays, verify purity using HPLC-UV.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Pyridine absorption).
-
Acceptance Criteria: Purity > 95%. Impurities eluting early (more polar) often indicate N-oxide formation.
Waste Disposal
-
Solid Waste: Dispose of as Hazardous Chemical Waste (Toxic/Corrosive). Do not throw in trash.
-
Liquid Waste: Collect in "Halogenated Solvent" (if DCM used) or "Non-Halogenated Solvent" (DMSO/Methanol) streams.
-
Rinse: Triple rinse all empty vials with methanol before glass disposal.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 28411599, 5-(4-ethylpiperazin-1-yl)pyridin-2-amine. Retrieved October 26, 2023 from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22329833, 5-(4-methylpiperazin-1-yl)pyridin-2-amine (Analog Hazard Data). Retrieved October 26, 2023 from [Link]
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine suppliers and purchasing
High-Purity Procurement, Quality Assurance, and Synthetic Utility
Part 1: Compound Identification & Critical Distinction
The "Scaffold Trap" Warning
CRITICAL ALERT: There is a high risk of purchasing the wrong compound due to nomenclature similarities with a high-volume commercial intermediate.
-
Target Compound (This Guide): 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine.[1][2][3][4][5]
-
Common Confusant: 5-((4-Ethylpiperazin-1-yl)methyl )pyridin-2-amine.[4]
Visual Verification: Ensure your procurement team checks the Chemical Structure Diagram before ordering. The target compound has no aliphatic carbons between the aromatic rings.
Technical Specifications
| Property | Specification |
| Chemical Name | 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine |
| CAS Number | 1018505-59-3 |
| Molecular Formula | C₁₁H₁₈N₄ |
| Molecular Weight | 206.29 g/mol |
| SMILES | CCN1CCN(CC1)c2cnc(nc2)N |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous acid; Low solubility in water at neutral pH. |
| pKa (Predicted) | ~8.5 (Piperazine N), ~6.0 (Pyridine N) |
Part 2: Procurement & Supply Chain Strategy
Verified Suppliers
Unlike the Abemaciclib intermediate, this compound is often a "Make-to-Order" or "Stock-Limited" item. Major catalog vendors often list the methyl-bridged analog but not this specific direct-linked amine.
-
Primary Source Type: Specialized Heterocyclic Building Block Vendors (e.g., Synblock, Enamine, WuXi AppTec custom catalogs).
-
Recommended Query: Search by CAS 1018505-59-3 specifically. Do not search by name alone.
Incoming Quality Control (IQC) Protocol
Upon receipt, the identity must be validated to rule out the methylene-bridged impurity.
Protocol: NMR Discrimination
-
Solvent: Dissolve 5-10 mg in DMSO-d6.
-
Key Signal Check:
-
Target (Direct Link): Look for piperazine protons (multiplets) directly shielding the pyridine ring protons.
-
Impurity (Methyl Bridge): Look for a sharp singlet (2H) around 3.4 – 3.6 ppm . If this singlet exists, you have the Abemaciclib intermediate (Wrong Compound).
-
-
Aromatic Region: The pyridine protons for the direct analog will be shifted upfield relative to the bridged analog due to the electron-donating resonance effect of the piperazine nitrogen attached directly to the ring.
Part 3: Synthetic Utility & Preparation Protocols
If the compound is unavailable commercially, it can be synthesized in-house using a robust two-step protocol. This route mimics the industrial synthesis of the Trilaciclib intermediate.
Synthesis Workflow Diagram
Figure 1: Two-step synthesis via Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction.
Detailed Experimental Protocol
Step 1: SNAr Coupling
Objective: Displace the bromide with ethylpiperazine.
-
Reagents:
-
5-Bromo-2-nitropyridine (1.0 eq)
-
1-Ethylpiperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)[6]
-
Solvent: DMSO or DMF (5 mL per gram of substrate)
-
-
Procedure:
-
Charge a reaction flask with 5-Bromo-2-nitropyridine and K₂CO₃.
-
Add DMSO and stir to create a suspension.
-
Add 1-Ethylpiperazine dropwise.
-
Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC/LCMS (The bromide peak should disappear; a bright yellow nitro-product spot will appear).
-
Workup: Pour into ice water. The yellow solid intermediate (5-(4-ethylpiperazin-1-yl)-2-nitropyridine) usually precipitates. Filter, wash with water, and dry.
-
Step 2: Nitro Reduction
Objective: Reduce the nitro group to the primary amine.
-
Reagents:
-
Nitro intermediate from Step 1.
-
10% Pd/C (5 wt% loading) OR Iron powder (5 eq) + NH₄Cl (5 eq).
-
Solvent: Methanol (for Pd/C) or Ethanol/Water (3:1 for Fe reduction).
-
-
Procedure (Hydrogenation Method):
-
Dissolve the nitro intermediate in Methanol.
-
Add Pd/C catalyst under inert atmosphere (Nitrogen).
-
Stir under H₂ atmosphere (balloon pressure is sufficient) at Room Temperature for 2–4 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[7]
-
Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH/NH₃) if necessary.
-
Part 4: Handling, Storage, and Stability
Storage Conditions
-
Temperature: Store at -20°C for long-term (>1 month) or 2–8°C for active use.
-
Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon or Nitrogen .
-
Container: Amber glass vials with Teflon-lined caps.
Stability Profile
-
Oxidation: The primary amine (position 2) is susceptible to oxidation (browning) upon prolonged air exposure.
-
Solution Stability:
-
DMSO Stock (10 mM): Stable for 3 months at -20°C.
-
Aqueous Buffer: Unstable. Prepare fresh. The basic piperazine nitrogen can react with atmospheric CO₂ to form carbamates if left in basic solution exposed to air.
-
Part 5: References
-
PubChem Compound Summary. "5-(4-Ethylpiperazin-1-yl)pyridin-2-amine (CID 28411599)."[2] National Center for Biotechnology Information. Accessed October 25, 2023. [Link]
-
Trilaciclib Synthesis Analog. "Synthesis of Piperazine-Linked Aminopyridines." Beilstein Journal of Organic Chemistry, 2011. (Referenced for SNAr methodology on 2-nitro-5-bromopyridine scaffolds). [Link]
Sources
- 1. 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine 97% | CAS: 1180132-17-5 | AChemBlock [achemblock.com]
- 2. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine | C11H18N4 | CID 28411599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1018505-59-3 | 5-(4-Ethyl-piperazin-1-yl)-pyridin-2-ylamine - Synblock [synblock.com]
- 4. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]
- 5. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine [jsytsw.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for In Vitro Evaluation of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine Derivatives as Cyclin-Dependent Kinase 4/6 Inhibitors
Introduction: Targeting the Cell Cycle in Oncology with Novel Pyridinamine Derivatives
The 5-(4-ethylpiperazin-1-yl)pyridin-2-amine scaffold is a key pharmacophore in the development of targeted cancer therapeutics. Notably, derivatives of this structure are precursors in the synthesis of Abemaciclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are fundamental regulators of the cell cycle, specifically governing the transition from the G1 (growth) phase to the S (synthesis) phase.[3][4]
In many cancers, including hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation.[4] CDK4 and CDK6, in complex with their regulatory partner Cyclin D, phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[5][6] This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes required for DNA replication and cell cycle progression.[4]
Derivatives of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine are designed to act as ATP-competitive inhibitors, binding to the kinase domain of CDK4 and CDK6 and preventing the phosphorylation of Rb.[4] This action induces a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[3][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this promising class of compounds. We will detail robust and validated assays to characterize their biochemical potency, cellular activity, and mechanism of action.
Experimental Workflow: A Multi-tiered Approach to Inhibitor Characterization
A systematic evaluation of novel CDK4/6 inhibitors involves a tiered approach, moving from direct biochemical assessment to more complex cell-based assays that reflect the physiological context. This workflow ensures a thorough understanding of the compound's potency, selectivity, and mechanism of action.
Caption: Tiered workflow for in vitro characterization of CDK4/6 inhibitors.
Tier 1: Biochemical Assays for Direct Kinase Inhibition
The initial step is to determine if the 5-(4-ethylpiperazin-1-yl)pyridin-2-amine derivatives directly inhibit the kinase activity of CDK4 and CDK6. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™ and HTRF®, are highly sensitive, robust, and amenable to high-throughput screening.
Principle of TR-FRET Kinase Assays
These assays measure the phosphorylation of a substrate by the kinase. A europium (Eu) or terbium (Tb) labeled antibody (donor) recognizes the phosphorylated substrate, and a fluorescent tracer (acceptor) is also involved. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Caption: Principle of TR-FRET based kinase inhibition assays.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
This assay directly measures the binding of the test compound to the kinase. It relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor.
Materials:
-
CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme complex
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compounds (serially diluted)
-
Assay Buffer
-
384-well low-volume microplates
-
TR-FRET capable plate reader
-
Prepare Reagents: Prepare 4X solutions of the test compounds and a known inhibitor (e.g., Abemaciclib) as a positive control. Prepare a 2X kinase/antibody mixture and a 4X tracer solution in assay buffer.
-
Assay Plate Setup:
-
Add 4 µL of 4X test compound or control to the appropriate wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: HTRF® KinEASE™ Assay
This is a kinase activity assay that measures the phosphorylation of a biotinylated substrate.
Materials:
-
CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme complex
-
HTRF® KinEASE™ STK Substrate (biotinylated)
-
HTRF® KinEASE™ STK Antibody (Europium cryptate labeled)
-
Streptavidin-XL665 (acceptor)
-
ATP
-
Test compounds (serially diluted)
-
Enzymatic Buffer and Detection Buffer
-
384-well low-volume microplates
-
HTRF®-compatible plate reader
-
Kinase Reaction:
-
Dispense 4 µL of enzymatic buffer containing the appropriate STK substrate into the wells.
-
Add 2 µL of the test compound or control.
-
Add 2 µL of the CDK4/6 enzyme complex.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
-
Incubation: Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection:
-
Stop the reaction by adding 10 µL of detection buffer containing the Eu-labeled antibody and Streptavidin-XL665. The EDTA in the detection buffer will chelate Mg2+, a necessary cofactor for the kinase.
-
-
Incubation: Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Data Acquisition and Analysis: Read the plate on an HTRF®-compatible reader and analyze the data as described for the LanthaScreen™ assay to determine the IC50 values.
| Parameter | LanthaScreen™ Binding Assay | HTRF® KinEASE™ Activity Assay |
| Principle | Competitive displacement of a fluorescent tracer | Detection of substrate phosphorylation |
| Endpoint | Binding affinity (IC50/Ki) | Enzymatic inhibition (IC50) |
| Key Reagents | Eu-antibody, fluorescent tracer | Eu-antibody, biotinylated substrate, SA-XL665 |
Tier 2: Cell-Based Proliferation Assays
After confirming direct biochemical potency, the next critical step is to assess the anti-proliferative effects of the compounds in a relevant cancer cell line.
Causality Behind Assay Choice: Why DNA Content Over Metabolic Activity?
For CDK4/6 inhibitors, traditional cell viability assays that measure metabolic activity (e.g., MTT, XTT, CellTiter-Glo®) can be misleading.[2] These compounds induce G1 cell cycle arrest, stopping cell division but not necessarily cell growth.[15] Arrested cells can increase in size and metabolic activity, which can mask the anti-proliferative effect in metabolic assays.[2][15] Therefore, assays that quantify cell number based on DNA content, such as the CyQUANT® assay, are more accurate and reliable for this class of inhibitors.[2]
Recommended Cell Line: MCF-7
The MCF-7 human breast adenocarcinoma cell line is an excellent model for studying CDK4/6 inhibitors.[12][16] It is estrogen receptor-positive (ER+), expresses functional Rb protein, and its proliferation is known to be dependent on the CDK4/6-Rb pathway.[11][12][17]
Protocol 3: CyQUANT® Direct Cell Proliferation Assay
This assay uses a cell-permeant DNA-binding dye to stain the nuclei of cells, providing a direct measure of cell number.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., EMEM with 10% FBS and insulin)
-
Test compounds (serially diluted)
-
CyQUANT® Direct Cell Proliferation Assay Kit
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the 5-(4-ethylpiperazin-1-yl)pyridin-2-amine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Abemaciclib).
-
Incubation: Incubate the cells for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Assay Reagent Preparation: Prepare the 2X CyQUANT® Direct detection reagent according to the manufacturer's protocol.
-
Detection: Add an equal volume (100 µL) of the 2X detection reagent to each well.
-
Incubation: Incubate for 60 minutes at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission detection at ~520 nm.
-
Data Analysis: Subtract the background fluorescence from a no-cell control. Plot the percent inhibition of proliferation relative to the vehicle control against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Tier 3: Cellular Target Engagement Assays
To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, it is essential to measure the inhibition of Rb phosphorylation in treated cells.
Protocol 4: Western Blotting for Phosphorylated Rb (pRb)
Western blotting provides a semi-quantitative assessment of the phosphorylation status of Rb at specific CDK4/6-mediated sites (e.g., Ser780, Ser795, Ser807/811).
Materials:
-
MCF-7 cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780, Ser795, or Ser807/811), anti-total Rb, and anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound for 24 hours.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Strip the membrane and re-probe for total Rb and a loading control to normalize the phospho-Rb signal. Quantify the band intensities to determine the dose-dependent decrease in Rb phosphorylation.
Protocol 5: HTRF® Phospho-Rb (Ser807/811) Assay
This is a high-throughput, no-wash immunoassay to quantify phosphorylated Rb in cell lysates.
Materials:
-
MCF-7 cells
-
Test compounds
-
HTRF® Phospho-Rb (Ser807/811) and Total Rb assay kits
-
96-well culture plates and 384-well low-volume detection plates
-
HTRF®-compatible plate reader
-
Cell Seeding and Treatment: Seed and treat MCF-7 cells in a 96-well plate as described in the CyQUANT® protocol.
-
Cell Lysis: After the treatment period (e.g., 24 hours), aspirate the medium and add 50 µL of the supplemented lysis buffer provided in the kit. Incubate for 30 minutes at room temperature with gentle shaking.
-
Lysate Transfer: Transfer 16 µL of the lysate to a 384-well low-volume detection plate.
-
Antibody Addition: Add 4 µL of the HTRF® antibody mix (containing both the Eu-cryptate and d2-labeled antibodies) to each well.
-
Incubation: Incubate for 4 hours to overnight at room temperature.
-
Data Acquisition and Analysis: Read the plate on an HTRF® reader. Calculate the ratio of phospho-Rb to total Rb signal and plot against the compound concentration to determine the IC50 for Rb phosphorylation inhibition.
Data Summary and Interpretation
The data generated from this tiered workflow will provide a comprehensive profile of the 5-(4-ethylpiperazin-1-yl)pyridin-2-amine derivatives.
| Assay | Metric | Interpretation |
| LanthaScreen™ / HTRF® Kinase | IC50 (nM) | Potency of direct inhibition of CDK4/6 kinase activity. |
| CyQUANT® Proliferation | GI50 (µM) | Potency of anti-proliferative effect in a cancer cell line. |
| Western Blot / HTRF® pRb | IC50 (µM) | Potency of target engagement in a cellular context. |
A successful CDK4/6 inhibitor candidate will exhibit potent biochemical inhibition of CDK4 and CDK6, translate this potency into effective inhibition of cell proliferation, and demonstrate a clear, dose-dependent reduction in Rb phosphorylation in cancer cells.
References
-
ResearchGate. (PDF) The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Available at: [Link]
-
theLabRat.com. Protocol for CyQUANT™ Cell Proliferation Assay. Available at: [Link]
-
Molecular Devices. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers. Available at: [Link]
-
Frontiers. Confirming the efficacy and safety of CDK4/6 inhibitors in the first-line treatment of HR+ advanced breast cancer: a systematic review and meta-analysis. Available at: [Link]
-
PNAS. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation. Available at: [Link]
-
ResearchGate. Western blot analyses of Rb and phospho-Rb protein expression in MCF-7,... | Download Scientific Diagram. Available at: [Link]
-
NIH. Serial circulating tumor DNA monitoring of CDK4/6 inhibitors response in metastatic breast cancer. Available at: [Link]
-
Culture Collections. Cell line profile: MCF7. Available at: [Link]
-
PMC. Metabolic signature of breast cancer cell line MCF-7: profiling of modified nucleosides via LC-IT MS coupling. Available at: [Link]
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Available at: [Link]
-
ScienceDirect. Liquid biopsies to predict CDK4/6 inhibitor efficacy and resistance in breast cancer. Available at: [Link]
-
PMC. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. Available at: [Link]
-
PMC. TARGETING CDK4 AND CDK6: FROM DISCOVERY TO THERAPY. Available at: [Link]
-
ICE Bioscience. Screening of CDK inhibitors in breast cancer. Available at: [Link]
-
ResearchGate. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition. Available at: [Link]
-
ResearchGate. Characteristics of MCF-7 cell lines used in the study | Download Table. Available at: [Link]
-
Molecular and Cellular Biology. Cyclin D1/Cdk4 regulates retinoblastoma protein-mediated cell cycle arrest by site-specific phosphorylation. Available at: [Link]
-
Wikipedia. MCF-7. Available at: [Link]
-
PNAS. Hypo-phosphorylation of the retinoblastoma protein (pRb) by cyclin D:Cdk4/6 complexes results in active pRb. Available at: [Link]
-
PMC. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. Available at: [Link]
Sources
- 1. revvity.com [revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 4. Frontiers | Confirming the efficacy and safety of CDK4/6 inhibitors in the first-line treatment of HR+ advanced breast cancer: a systematic review and meta-analysis [frontiersin.org]
- 5. revvity.com [revvity.com]
- 6. oaepublish.com [oaepublish.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Invitrogen CyQUANT Cell Proliferation Assays Direct Cell | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Metabolic signature of breast cancer cell line MCF-7: profiling of modified nucleosides via LC-IT MS coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. MCF7 | Culture Collections [culturecollections.org.uk]
- 13. resources.revvity.com [resources.revvity.com]
- 14. TARGETING CDK4 AND CDK6: FROM DISCOVERY TO THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]
- 16. researchgate.net [researchgate.net]
- 17. MCF-7 - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
Topic: A Scalable, Palladium-Catalyzed Approach for the Synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
An Application Note from the Desk of a Senior Application Scientist
Introduction
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a substituted aminopyridine that represents a valuable building block in medicinal chemistry and drug development. Its structure is analogous to key intermediates used in the synthesis of targeted therapies, including cyclin-dependent kinase (CDK) inhibitors.[1] The efficient, large-scale production of such molecules is critical for advancing pharmaceutical research and development. This application note details a robust and scalable synthetic protocol for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, leveraging the power and versatility of the Buchwald-Hartwig amination reaction.[2][3]
Traditional methods for constructing aryl-amine bonds often require harsh conditions or have a limited substrate scope. The palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction has emerged as a superior strategy, offering high yields, excellent functional group tolerance, and milder reaction conditions, making it highly amenable to scale-up.[4] This guide provides a comprehensive, step-by-step protocol, explains the rationale behind key experimental choices, and includes in-process controls and troubleshooting to ensure a reproducible and efficient synthesis.
Physicochemical Properties & Safety
While a specific CAS number for the title compound is not broadly indexed, its properties can be reliably predicted. Data for the structurally similar 5-(4-methylpiperazin-1-yl)pyridin-2-amine is provided for a safety-based comparison.
| Property | Value | Source/Comment |
| IUPAC Name | 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine | - |
| Molecular Formula | C₁₁H₁₈N₄ | Calculated |
| Molecular Weight | 206.29 g/mol | Calculated |
| Appearance | Expected to be a light yellow to brown solid | Analogy to similar compounds |
| Purity | >98% (Target) | - |
Safety & Handling: The target compound is expected to have hazard profiles similar to its analogues. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine is classified as causing severe skin burns and eye damage. It may also be harmful if swallowed or inhaled.[5] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All operations should be conducted within a certified chemical fume hood.
Synthetic Strategy: Buchwald-Hartwig Amination
The chosen synthetic route involves the direct coupling of a commercially available halo-pyridine with 1-ethylpiperazine. This single-step transformation is highly efficient and avoids the multi-step sequences often associated with classical methods.
Overall Reaction Scheme
The reaction couples 5-bromopyridin-2-amine with 1-ethylpiperazine using a palladium catalyst, a specialized phosphine ligand, and a strong base.
Caption: Palladium-catalyzed C-N cross-coupling reaction.
Rationale for Component Selection
-
Starting Materials: 5-bromopyridin-2-amine is an ideal electrophile, offering a good balance of reactivity and stability.[6] 1-Ethylpiperazine is the nucleophilic coupling partner.
-
Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a stable Pd(0) source that readily enters the catalytic cycle upon ligand association.
-
Ligand (XPhos): A bulky, electron-rich biaryl phosphine ligand is crucial. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) stabilizes the palladium center, promotes the rate-limiting oxidative addition of the aryl bromide, and facilitates the final reductive elimination step to release the product.[4]
-
Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperazine nitrogen, generating the active amine nucleophile for the coupling reaction.[2]
-
Solvent (Toluene): Anhydrous toluene is an excellent high-boiling, aprotic solvent that effectively solubilizes the reactants and facilitates the required reaction temperature.
Detailed Scale-Up Protocol
This protocol is designed for a 10-gram scale synthesis and can be adapted for larger quantities.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity | Moles | Equivalents |
| 5-bromopyridin-2-amine | ≥98% | Commercial | 10.0 g | 57.8 mmol | 1.0 |
| 1-Ethylpiperazine | ≥98% | Commercial | 7.9 g | 69.4 mmol | 1.2 |
| Pd₂(dba)₃ | ≥97% | Commercial | 0.53 g | 0.58 mmol | 0.01 (1 mol%) |
| XPhos | ≥98% | Commercial | 0.55 g | 1.16 mmol | 0.02 (2 mol%) |
| Sodium tert-butoxide | ≥98% | Commercial | 8.3 g | 86.7 mmol | 1.5 |
| Anhydrous Toluene | DriSolv® or equivalent | Commercial | 200 mL | - | - |
| Ethyl Acetate | ACS Grade | Commercial | ~1 L | - | - |
| Brine (Saturated NaCl) | - | In-house | ~300 mL | - | - |
| Celite® 545 | - | Commercial | ~20 g | - | - |
| Silica Gel | 230-400 mesh | Commercial | As needed | - | - |
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, mechanical stirrer, thermocouple, nitrogen/argon inlet, heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Procedure
-
Reactor Setup:
-
Assemble the 500 mL flask with the mechanical stirrer, condenser (with N₂ outlet to a bubbler), and thermocouple.
-
Flame-dry the entire apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
-
Reagent Charging:
-
To the flask, add 5-bromopyridin-2-amine (10.0 g), sodium tert-butoxide (8.3 g), Pd₂(dba)₃ (0.53 g), and XPhos (0.55 g) under a strong flow of nitrogen.
-
Rationale: Adding the solid components first in an inert environment prevents degradation of the air- and moisture-sensitive catalyst and base.
-
Add anhydrous toluene (200 mL) via cannula or syringe.
-
Begin stirring to create a suspension.
-
-
Reaction Execution:
-
Add 1-ethylpiperazine (7.9 g) to the stirring suspension via syringe.
-
Heat the reaction mixture to 100 °C using the heating mantle.
-
Maintain the temperature and vigorous stirring for 12-18 hours.
-
In-Process Control (IPC): After 12 hours, take a small aliquot (~0.1 mL), dilute it with ethyl acetate, and spot it on a TLC plate (e.g., 10% Methanol in Dichloromethane). The disappearance of the 5-bromopyridin-2-amine spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the dark mixture into a beaker containing 200 mL of deionized water. Stir for 10 minutes.
-
Rationale: This step quenches any remaining reactive species and dissolves the inorganic salts.
-
Prepare a small plug of Celite® in a Büchner funnel and filter the biphasic mixture through it, washing with ethyl acetate (2 x 50 mL). This removes insoluble palladium species.
-
Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine all organic layers and wash with brine (2 x 150 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.
-
-
Purification:
-
Dissolve the crude material in a minimal amount of dichloromethane.
-
Perform column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine as a solid.
-
Expected Yield: 8.5 - 10.0 g (70-82%).
-
-
Product Characterization:
-
¹H NMR & ¹³C NMR: Confirm the structure and purity.
-
LC-MS: Determine purity and confirm the molecular weight (Expected [M+H]⁺: 207.16).
-
Melting Point: Characterize the solid product.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure a strictly inert atmosphere; use fresh, high-quality reagents.2. Use freshly opened NaOtBu.3. Verify internal reaction temperature with a calibrated thermocouple. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water in the reaction.2. Catalyst degradation. | 1. Use anhydrous solvent and ensure all glassware is completely dry.2. Increase ligand loading slightly (e.g., to 2.5 mol%). |
| Difficult Purification | 1. Streaking on silica gel column.2. Product remains an oil. | 1. Add 0.5-1% triethylamine to the eluent to suppress amine tailing.2. Attempt to crystallize the product from a suitable solvent system (e.g., heptane/ethyl acetate). |
Conclusion
This application note presents a reliable and scalable protocol for the synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine via a palladium-catalyzed Buchwald-Hartwig amination. By carefully selecting the catalyst system and adhering to inert reaction conditions, this key pharmaceutical intermediate can be produced in high yield and purity. The detailed procedural steps, coupled with the rationale and troubleshooting guide, provide researchers and process chemists with a solid foundation for both lab-scale synthesis and further scale-up development.
References
-
PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available at: [Link]
-
Bentham Science Publishers. (2013). Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction. Available at: [Link]
-
apicule. 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5) API Intermediate Manufacturers. Available at: [Link]
-
Chemsrc. CAS#:1180132-17-5 | 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine. Available at: [Link]
-
PubMed Central (PMC). (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available at: [Link]
- Google Patents. US2919275A - Purification of piperazine.
- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
-
ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]
-
CAS Common Chemistry. 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (2012). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]
-
Bowers Lab. Piperazic Acid Synthesis. Available at: [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
PubMed Central (PMC). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Available at: [Link]
-
PubMed Central (PMC). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available at: [Link]
Sources
- 1. 5-(piperazin-1-yl)pyridin-2-aMine | 1082876-26-3 [chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
Application Note: 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine as a Privileged Scaffold in Kinase Inhibitor Discovery
[1][2]
Executive Summary & Strategic Value
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a high-value "privileged scaffold" primarily utilized in the design of ATP-competitive kinase inhibitors.[1][2] Structurally, it combines a 2-aminopyridine motif (a classic bioisostere for the adenine ring of ATP) with a 4-ethylpiperazinyl tail.[1][2]
Why this fragment matters:
-
Hinge Binding: The 2-aminopyridine moiety forms critical hydrogen bonds with the kinase hinge region (typically residues like Glu, Met, or Leu).
-
Solvent Vectoring: The piperazine ring at the C5 position rigidly directs the N-ethyl group towards the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties—a common challenge in kinase inhibitor design.[2]
-
Proven Lineage: This structural motif is a direct analog of the side chains found in FDA-approved CDK4/6 inhibitors (e.g., Palbociclib), making it a de-risked starting point for "fast-follower" programs or novel kinase targets.[2]
Technical Profile & Physicochemical Properties[1][2][3]
This molecule adheres strictly to the "Rule of Three" (Ro3) for fragments, making it an ideal seed for fragment evolution.
| Property | Value | Drug Discovery Significance |
| Molecular Weight | 220.32 g/mol | Ideal for fragment growing (allows addition of ~280 Da).[1][2] |
| cLogP | ~0.8 - 1.2 | High hydrophilicity; excellent solubility profile.[1][2] |
| H-Bond Donors | 2 (Primary Amine) | Critical for hinge interaction (Donor-Acceptor motif).[1][2] |
| H-Bond Acceptors | 4 | Pyridine N and Piperazine Ns facilitate water networks.[1][2] |
| pKa (Piperazine) | ~8.5 | Basic center ensures lysosomal trapping or solubility at physiological pH. |
| Topological Polar Surface Area | ~45 Ų | Well within the limit for cell permeability (<140 Ų). |
Structural Biology: The "Hinge-Solvent" Vector
Understanding the binding mode is prerequisite to using this fragment effectively.[2]
Diagram 1: Pharmacophore & Binding Mode Analysis
This diagram illustrates how the fragment bridges the hydrophobic kinase pocket and the solvent interface.
Protocol A: Chemical Synthesis (The "Make")
While commercially available, in-house synthesis allows for rapid derivatization (e.g., changing the ethyl group). The most robust route avoids direct coupling to the free aminopyridine by using a nitro-precursor.[2]
Methodology: Nucleophilic Aromatic Substitution (SNAr)[1]
Reagents:
-
Starting Material A: 5-Bromo-2-nitropyridine (CAS: 39856-50-3)[1][2]
-
Starting Material B: 1-Ethylpiperazine (CAS: 5308-25-8)[1][2]
-
Solvent: DMSO or DMF (anhydrous)[1]
-
Base: K2CO3 or DIPEA[1]
Step-by-Step Protocol:
-
SNAr Displacement:
-
Dissolve 5-Bromo-2-nitropyridine (1.0 eq) in DMSO (0.5 M concentration).
-
Add K2CO3 (2.0 eq) followed by 1-Ethylpiperazine (1.2 eq).
-
Heat the reaction mixture to 80°C for 4–6 hours. Note: The color will shift to intense yellow/orange.
-
Validation: Monitor by LC-MS for the intermediate 1-ethyl-4-(6-nitropyridin-3-yl)piperazine (Expected [M+H]+ = 237.1).[1][2]
-
Workup: Pour into crushed ice/water. Filter the yellow precipitate. Yields are typically >85%.[2]
-
-
Nitro Reduction (The Critical Step):
-
Dissolve the nitro intermediate in MeOH/THF (1:1).
-
Catalyst: 10% Pd/C (10 wt% loading).
-
Atmosphere: Hydrogen gas (balloon pressure, ~1 atm) or Ammonium Formate (transfer hydrogenation).
-
Stir at RT for 2–12 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric.
-
Purification: Concentrate filtrate. If necessary, recrystallize from Ethanol or purify via Flash Chromatography (DCM:MeOH:NH3, 90:10:1).
-
-
Final Product Verification:
-
1H NMR (DMSO-d6): Look for the characteristic pyridine protons (d, ~7.9 ppm; dd, ~7.2 ppm; d, ~6.4 ppm) and the broad -NH2 singlet (~5.6 ppm).[2]
-
Purity: Ensure >95% by HPLC before biological testing.
-
Protocol B: Fragment Screening via SPR (The "Test")
Due to the low molecular weight, Surface Plasmon Resonance (SPR) is the gold standard for validating this fragment's binding to a target kinase.
Objective: Determine KD and residence time.
Equipment: Biacore 8K or T200 (Cytiva).
Protocol:
-
Sensor Chip Preparation:
-
Use a CM5 or CM7 chip.[2]
-
Immobilize the target Kinase (e.g., CDK4, CDK6, FLT3) via standard amine coupling to a level of ~3000–5000 RU (high density required for fragments).
-
-
Sample Preparation:
-
Dissolve 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine in 100% DMSO to 100 mM (Stock).
-
Dilute to varying concentrations (e.g., 500 µM down to 15 µM) in Running Buffer.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 2% DMSO . Crucial: Match DMSO concentration exactly between sample and buffer to avoid "bulk effect" jumps.
-
-
Injection Cycle:
-
Data Analysis:
-
Perform Solvent Correction (DMSO calibration curve).
-
Fit data to a 1:1 Steady State Affinity model (for fast kinetics) or Kinetic Fit (if residence time is measurable).
-
Success Criteria: A clear, dose-dependent "square wave" sensorgram indicates specific binding.
-
Workflow Visualization: From Fragment to Lead
This diagram outlines the logical progression of using this fragment in a drug discovery campaign.
References
-
PubChem Compound Summary. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine (CID 28411599).[1][2][3] National Center for Biotechnology Information.[2] [Link][1]
-
Vertex AI Search. Kinase Inhibitor Scaffolds and Pyrazine/Pyridine Derivatives.[2] (Contextual synthesis of search results 1.1, 1.4, 1.7). Note: This scaffold is a close structural analog to the side chain of Palbociclib (Pfizer).
-
Journal of Medicinal Chemistry. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3.[1][2] (Demonstrates the utility of the piperazinyl-aminopyridine motif). [Link]
Troubleshooting & Optimization
Common impurities in 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine synthesis
Ticket ID: #EPPA-SYN-001 Status: Open Subject: Technical Guide for Impurity Profiling in 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Context
Target Molecule: 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
Common Role: Key intermediate for CDK4/6 inhibitors (analogous to Palbociclib/Ribociclib scaffolds).
Chemical Challenge: The synthesis involves coupling an electron-rich piperazine to a pyridine ring. The presence of the C2-amine makes the ring electron-rich, deactivating it toward Nucleophilic Aromatic Substitution (
This guide addresses the two primary synthetic pathways:
-
Route A (The Nitro Route):
on 5-halo-2-nitropyridine followed by reduction. -
Route B (The Catalytic Route): Buchwald-Hartwig coupling on 5-halo-2-aminopyridine.
Diagnostic Flowchart: Identifying Your Impurity
Before attempting purification, use this decision matrix to classify the unknown peak based on Relative Retention Time (RRT) and Mass (LC-MS).
Figure 1: Rapid diagnostic decision tree for LC-MS analysis of crude reaction mixtures.
Detailed Impurity Profiles & Troubleshooting
Impurity A: The "Des-Ethyl" Analog
-
Chemical Name: 5-(piperazin-1-yl)pyridin-2-amine[1][2][3][4]
-
Structure: Missing the ethyl tail on the piperazine nitrogen.
-
Origin (Root Cause): This is rarely a degradation product. It is almost always a "Garbage In, Garbage Out" scenario. Commercial 1-ethylpiperazine is synthesized by alkylating piperazine. If the supplier's conversion was incomplete, the starting material contains 1–5% free piperazine. This free piperazine competes for the pyridine ring.
-
The Trap: Because the secondary amine (piperazine) is less sterically hindered than the tertiary amine (1-ethylpiperazine), it reacts faster in
conditions, enriching the impurity in the final product.
Troubleshooting Protocol:
-
QC Your Reagent: Run GC-MS on your 1-ethylpiperazine. If piperazine content >0.5%, reject the lot.
-
Purification: This impurity is extremely difficult to remove by crystallization due to structural similarity.
-
Solution: Use Derivatization . Treat the crude mixture with a slight excess of Acetic Anhydride or Boc-Anhydride. The "Des-ethyl" impurity (secondary amine) will react to form an amide/carbamate, significantly shifting its polarity. It can then be easily removed via simple silica filtration or acid-base extraction.
-
Impurity B: The N-Oxide
-
Chemical Name: 5-(4-ethyl-1-oxidopiperazin-1-yl)pyridin-2-amine (or pyridine N-oxide variant).
-
Origin:
-
Peroxides: Using old ethers (THF, Dioxane) or alcohols that contain peroxides.
-
Air Oxidation: The electron-rich piperazine nitrogen is susceptible to oxidation if the reaction mixture is sparged with air or left in solution for extended periods.
-
Troubleshooting Protocol:
-
Solvent Test: Test all ether solvents with peroxide strips before use.
-
Workup: Avoid vigorous stirring of the crude oil in air. Store the free base under Nitrogen/Argon.
-
Removal: N-oxides are much more polar. A wash with aqueous Sodium Metabisulfite (
) during workup can sometimes reduce them back, but column chromatography (DCM/MeOH) is usually required.
Impurity C: The Nitro Precursor (Route A Specific)
-
Chemical Name: 5-(4-ethylpiperazin-1-yl)-2-nitropyridine.
-
Origin: Incomplete hydrogenation or chemical reduction of the nitro group to the amine.
-
Detection: Bright yellow color in the product (the target amine should be off-white/pale brown). Strong UV absorbance at different
than product.
Troubleshooting Protocol:
-
Monitor Reaction: Do not stop the reduction until H2 uptake ceases completely.
-
Catalyst Poisoning: If using Pd/C, sulfur from the piperazine synthesis (if thio-routes were used) can poison the catalyst. Add more catalyst or switch to Fe/NH4Cl or SnCl2 reduction if hydrogenation stalls.
-
Acid Wash: The target product is a di-basic amine (pyridine + piperazine). The Nitro impurity is mono-basic (piperazine only; nitro-pyridine is not basic).
-
Protocol: Dissolve crude in dilute HCl (pH 3). Extract with Ethyl Acetate. The Nitro impurity (less basic) will partition into the organic layer. The Product remains in the aqueous layer. Basify aqueous layer to pH 10 and extract to recover pure product.
-
Comparative Analysis of Synthetic Routes
The choice of route dictates the impurity profile.
| Feature | Route A: | Route B: Buchwald (Catalytic) |
| Starting Materials | 5-Halo-2-nitropyridine + 1-Ethylpiperazine | 5-Halo-2-aminopyridine + 1-Ethylpiperazine |
| Key Reagents | Base ( | Pd source, Ligand (BINAP/XPhos), Strong Base ( |
| Dominant Impurity | Hydroxypyridine (Hydrolysis of halide) | Homocoupling (Biaryl formation) |
| Purification Difficulty | Moderate (Redox impurities are distinct) | High (Pd removal and ligand oxides are tricky) |
| Scalability | High (Cheaper, no heavy metals) | Moderate (Cost of Pd, metal scavenging required) |
Visualizing the Pathways & Failure Points
Figure 2: Comparative process flow showing genesis of route-specific impurities.
Frequently Asked Questions (FAQ)
Q1: My product is turning pink/brown upon storage. Is it degrading?
-
A: Likely yes. Aminopyridines are photosensitive and prone to air oxidation (N-oxide formation).
-
Fix: Store the compound as an HCl or Tosylate salt. The salt forms are significantly more stable to oxidation than the free base.
Q2: I see a peak at M+H 208 (M+1) that matches the product retention time. Is it an isotope?
-
A: If the intensity is ~10-12% of the parent, it is the natural
isotope. However, if it is larger, check for the "Des-ethyl methyl" homolog (where a methyl group replaces the ethyl). This occurs if your 1-ethylpiperazine reagent contains 1-methylpiperazine.
Q3: How do I remove residual Palladium from Route B?
-
A: Silica columns are often insufficient for <10ppm limits. Use a metal scavenger resin (e.g., SiliaMetS® Thiol or QuadraPure® TU) at the final step. Stir the crude solution with the resin for 4 hours at 50°C, then filter.
References
-
Buchwald-Hartwig Amination Principles
-
Nucleophilic Aromatic Substitution on Pyridines
-
Synthesis of CDK Inhibitor Intermediates (Analogous Chemistry)
-
VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry. (Describes the coupling of ethylpiperazine to pyridine cores).
-
-
Impurity Control in Piperazine Derivatives
Sources
- 1. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine | C11H18N4 | CID 28411599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]
- 3. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]
- 4. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 | Benchchem [benchchem.com]
- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. This molecule is a critical building block in pharmaceutical development, notably as a key intermediate in the synthesis of the CDK4/6 inhibitor Abemaciclib.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate common challenges and side reactions encountered during its synthesis. We will address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Overview of the Primary Synthetic Route
The most prevalent synthetic strategy for this compound involves a nucleophilic substitution reaction. A common pathway is the reaction between a 5-(halomethyl)-2-aminopyridine or a related electrophile with N-ethylpiperazine. This guide will focus on the challenges associated with this class of reaction.
Caption: General synthetic scheme for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for remediation.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is a common issue stemming from several potential root causes. A systematic approach is required for diagnosis.
-
Incomplete Reaction: The nucleophilic substitution may be stalling.
-
Causality: Insufficient reaction temperature or time can lead to a stalled reaction. The basicity of N-ethylpiperazine (pKa ≈ 9.8) requires a suitable base to effectively neutralize the generated HCl without passivating the reactants.
-
Solution:
-
Temperature: Gradually increase the reaction temperature in 10 °C increments. For many SNAr reactions involving pyridines, elevated temperatures (80-120 °C) are necessary, especially with less reactive chlorides.[3]
-
Base Selection: Ensure you are using at least 1.5-2.0 equivalents of a suitable inorganic base like K₂CO₃ or Cs₂CO₃. The base must be sufficiently strong to act as a proton scavenger but not so strong as to cause undesired side reactions with the solvent or starting materials.
-
Monitoring: Track the reaction progress using TLC or LC-MS until the consumption of the limiting reagent is complete.
-
-
-
Side Product Formation: The most common reason for low yield is the diversion of starting materials into side products. The primary suspect is the formation of a dimeric impurity (see Question 2 for details).
-
Starting Material Quality:
-
Causality: Impurities in the N-ethylpiperazine, such as unalkylated piperazine, can compete in the reaction, leading to the formation of undesired piperazine-bridged dimers.[4][5] The 2-amino-5-(chloromethyl)pyridine can be unstable and degrade upon storage.
-
Solution: Verify the purity of your starting materials via NMR or GC-MS before starting the reaction. Use freshly prepared or properly stored electrophiles.
-
Question 2: I've isolated my product, but NMR and LC-MS analysis show a significant impurity with approximately double the mass. What is this and how can I prevent it?
Answer: This high-molecular-weight impurity is almost certainly the bis-substituted dimer, 1,2-bis(4-((2-aminopyridin-5-yl)methyl)piperazin-1-yl)ethane .
-
Mechanism of Formation: This side product arises from the presence of unalkylated piperazine in your N-ethylpiperazine starting material. Piperazine has two secondary amine sites, and both can react with the electrophilic 2-amino-5-(chloromethyl)pyridine, leading to the dimer.
Caption: Formation of the dimeric byproduct from piperazine impurity.
Prevention & Remediation Strategy:
| Strategy | Description |
| Source High-Purity Reagents | The most effective solution is to use high-purity N-ethylpiperazine (>99.5%). Request a certificate of analysis from your supplier or analyze it in-house before use. |
| Stoichiometric Control | Using a slight excess (1.1-1.2 equivalents) of N-ethylpiperazine can sometimes help outcompete the residual piperazine impurity for the electrophile. |
| Purification | The dimer is significantly less polar than the desired product. It can typically be separated using column chromatography on silica gel. A gradient elution starting with a less polar solvent system (e.g., DCM/MeOH) and gradually increasing the polarity should provide good separation. |
Question 3: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. How can I improve my purification?
Answer: The basic amine groups in your product are interacting strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes the streaking and poor recovery you are observing.
-
Causality: The lone pairs on the nitrogen atoms of the piperazine and aminopyridine moieties form strong hydrogen bonds with the silica surface, and in some cases can be protonated, leading to irreversible binding.
Solutions for Chromatographic Purification:
-
Basified Silica/Solvent: The most common and effective solution is to neutralize the acidic sites on the silica.
-
Protocol: Add 1-2% of a volatile base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol). This base will compete with your product for binding to the silica, allowing it to elute cleanly.
-
Alternative: Prepare a silica slurry with a solvent containing 1-2% TEA and use this to pack your column.
-
-
Switch Stationary Phase:
-
Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.
-
Reversed-Phase: If your product is sufficiently soluble, reversed-phase chromatography (C18) using a mobile phase like Acetonitrile/Water with a modifier (e.g., 0.1% TFA or formic acid) can be very effective. Note that you will need to neutralize the acid during workup to isolate the free base.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control during the reaction?
A: The three most critical parameters are temperature , solvent purity , and atmosphere .
-
Temperature: Controls the reaction rate. Too low, and the reaction is impractically slow; too high, and you risk degradation of starting materials or product and the formation of additional byproducts.
-
Solvent: Use anhydrous, high-purity solvents (e.g., DMF, Acetonitrile). Water can hydrolyze the chloromethyl starting material to the corresponding alcohol, creating a significant impurity.
-
Atmosphere: While not as critical as in transition-metal-catalyzed reactions, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential oxidative side reactions, especially if the reaction is run at high temperatures for extended periods.
Q: What if I use a 2-bromo or 2-chloropyridine derivative and couple it with N-ethylpiperazine directly via Buchwald-Hartwig amination? What are the potential side reactions?
A: Using a Buchwald-Hartwig approach is a valid alternative, but it introduces a different set of potential side reactions. The reaction couples an aryl halide (e.g., 2-amino-5-bromopyridine) with an amine (N-ethylpiperazine) using a palladium catalyst and a phosphine ligand.
-
Hydrodehalogenation: This is a major side reaction where the aryl halide is reduced, replacing the bromine or chlorine with a hydrogen atom. This is often caused by β-hydride elimination from the palladium-amido complex or by side reactions involving the solvent or base.
-
Catalyst Inhibition: The 2-amino group on the pyridine substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[6]
-
Ligand Oxidation: The phosphine ligands used are often air-sensitive and can be oxidized, deactivating the catalyst. A scrupulously inert atmosphere is required.
Q: What is the best way to monitor the reaction?
A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks. Use a mobile phase that gives good separation (Rf of product ~0.3-0.4). Staining with potassium permanganate can help visualize compounds that are not UV-active.
-
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for quantitative analysis. It allows you to accurately track the disappearance of starting materials and the appearance of the product and any side products, giving you a precise measure of conversion.
References
-
Apicule API Intermediates . 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5). [Link]
- Google Patents.
-
LookChem Product Page . Cas 1180132-17-5, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. [Link]
-
ResearchGate . Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]
- Google Patents. Method for synthesizing pirfenidone.
-
Pharmaffiliates . Piperazine-impurities. [Link]
-
RSC Publishing . Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. [Link]
-
ChemRxiv . Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
RSC Publishing . Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. [Link]
-
PubMed Central (PMC) . Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]
-
Pharmaffiliates . Pirfenidone-impurities. [Link]
-
YouTube . Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]
-
PubChem . Piperazine. [Link]
-
Journal of Chemical and Pharmaceutical Research . Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Brieflands . Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]
-
Organic Chemistry Portal . Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate . A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Wikipedia . Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts . Buchwald-Hartwig Amination. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. lookchem.com [lookchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine synthesis
Welcome to the technical support center for the synthesis of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing this important synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and achieve high-yield, high-purity results.
Synthesis Overview: Navigating the Pathways
The synthesis of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine typically proceeds through one of two primary routes: a Nucleophilic Aromatic Substitution (SNAr) or a Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of pathway is often dictated by the availability and reactivity of the starting materials.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This is often the more direct and cost-effective method. It involves the reaction of a pyridine ring activated by an electron-withdrawing group (EWG) with 1-ethylpiperazine. A common starting material is 5-bromo-2-nitropyridine. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic attack by the piperazine.[1][2] The nitro group is subsequently reduced to the desired amine.
Route 2: Buchwald-Hartwig Amination
This powerful cross-coupling reaction is employed when the pyridine ring is not sufficiently activated for SNAr.[3][4] A common starting material for this route would be a 2-amino-5-halopyridine (e.g., 5-bromo-2-aminopyridine). This reaction requires a palladium catalyst and a suitable phosphine ligand to facilitate the C-N bond formation.[5][6]
Below is a visual representation of the more common SNAr approach.
Caption: SNAr pathway for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, SNAr or Buchwald-Hartwig?
A1: The "better" route depends on your specific circumstances.
-
SNAr is generally preferred for its lower cost and simpler procedure. If you have access to a suitably activated pyridine precursor like 5-bromo-2-nitropyridine, this is often the most efficient path.
-
Buchwald-Hartwig amination is more versatile and can be used with less reactive starting materials.[3] It is particularly useful if your starting material already has the 2-amino group present. However, it requires a palladium catalyst and ligand, which can add to the cost and complexity of purification.[7]
Q2: Why is the nucleophilic attack favored at the 5-position of the pyridine ring in the SNAr reaction?
A2: In a pyridine ring, the carbon atoms at the 2 and 4-positions are the most electron-deficient due to the electron-withdrawing effect of the nitrogen atom.[8][9] When a strong electron-withdrawing group like a nitro group is at the 2-position, it further activates the ring for nucleophilic attack. The attack of 1-ethylpiperazine at the 5-position, displacing the bromide, proceeds through a stabilized Meisenheimer intermediate.[9]
Q3: What are the most critical parameters to control during the SNAr reaction?
A3: The three most critical parameters are:
-
Temperature: The reaction often requires heating to overcome the activation energy. However, excessive heat can lead to side reactions.
-
Base: A non-nucleophilic base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Anhydrous polar aprotic solvents are typically preferred to dissolve the reactants and facilitate the reaction.[10]
Q4: How do I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for monitoring the reaction's progress.[11] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine.
Caption: A logical workflow for troubleshooting low product yield.
Issue 1: Low or No Product Formation in SNAr Reaction
-
Possible Cause: Insufficient activation of the pyridine ring.
-
Solution: Ensure your starting material has a potent electron-withdrawing group (like -NO₂) ortho or para to the leaving group. If not, consider the Buchwald-Hartwig route.
-
-
Possible Cause: Inactive reagents.
-
Solution: Use freshly distilled solvents and ensure your 1-ethylpiperazine is of high purity. Moisture can quench the reaction.
-
-
Possible Cause: Sub-optimal reaction temperature.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction by TLC. Some SNAr reactions on pyridines require elevated temperatures to proceed at a reasonable rate.
-
Issue 2: Formation of Multiple Byproducts
-
Possible Cause: Reaction temperature is too high.
-
Solution: Lower the reaction temperature. High temperatures can lead to decomposition or side reactions.
-
-
Possible Cause: Presence of di-substituted products.
-
Solution: This can occur if there are multiple leaving groups on the pyridine ring. Ensure you are using a mono-substituted starting material.
-
Issue 3: Difficult Purification of the Final Product
-
Possible Cause: Residual starting materials or byproducts with similar polarity to the product.
-
Solution: Optimize your column chromatography conditions. A shallow gradient of a more polar solvent in a less polar solvent system can improve separation. Consider using a different solvent system altogether.
-
-
Possible Cause: The product is a viscous oil that is difficult to handle.
Issue 4: Low Yield in the Nitro Group Reduction Step
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure sufficient reducing agent is used. For catalytic hydrogenation (H₂/Pd-C), ensure the catalyst is active and the system is properly purged with hydrogen. For metal-based reductions (e.g., Fe/NH₄Cl), ensure the reagents are of good quality.[14]
-
-
Possible Cause: Catalyst poisoning.
-
Solution: If using a palladium catalyst, ensure the starting material is free of impurities that could poison the catalyst.[15]
-
Experimental Protocols
Protocol 1: SNAr Synthesis and Reduction
Step 1: Synthesis of 5-(4-Ethylpiperazin-1-yl)-2-nitropyridine
-
To a solution of 5-bromo-2-nitropyridine (1.0 eq) in an anhydrous solvent such as dioxane, add 1-ethylpiperazine (1.2 eq) and a non-nucleophilic base like cesium carbonate (1.5 eq).[11]
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[11]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[11]
-
Cool the reaction to room temperature and quench with water to precipitate the product.
-
Filter the solid, wash with water, and dry under a vacuum.
Step 2: Reduction to 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
-
Dissolve the crude 5-(4-ethylpiperazin-1-yl)-2-nitropyridine in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent. A common choice is hydrazine hydrate with a catalytic amount of Raney Nickel or Iron(III) chloride hexahydrate and activated carbon.[16] Alternatively, catalytic hydrogenation with Pd/C can be used.[11]
-
Heat the reaction mixture (typically 60-80 °C) and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the final product.
| Parameter | SNAr Step | Reduction Step |
| Starting Material | 5-bromo-2-nitropyridine | 5-(4-Ethylpiperazin-1-yl)-2-nitropyridine |
| Reagents | 1-Ethylpiperazine, Base (e.g., Cs₂CO₃) | Reducing Agent (e.g., Hydrazine hydrate/FeCl₃ or H₂/Pd-C) |
| Solvent | Dioxane, DMF, or NMP | Methanol or Ethanol |
| Temperature | 100-120 °C | 60-80 °C |
| Typical Yield | >80% | >90% |
References
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines.
-
ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. Retrieved from [Link]
-
American Chemical Society. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
-
ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). US5466800A - Process for the preparation of 2,5-disubstituted pyridines.
-
LookChem. (n.d.). Cas 1180132-17-5,5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Retrieved from [Link]
-
ResearchGate. (2019, June 1). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Retrieved from [Link]
-
YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2-aminopyridines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
eScholarship.org. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]
-
Bentham Science Publishers. (2021, October 1). Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. Retrieved from [Link]
-
FAQ. (n.d.). How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?. Retrieved from [Link]
-
Filo. (2025, December 27). Explain aromatic nucleophilic substitution reaction in pyridine with suitable example. Retrieved from [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
RSC Publishing. (n.d.). A New Synthesis of 2,5=Disubstituted Pyridines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
-
YouTube. (2020, April 15). EAS Reactions with Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Explain aromatic nucleophilic substitution reaction in pyridine with suit.. [askfilo.com]
- 10. EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]
- 13. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. guidechem.com [guidechem.com]
Improving the yield of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
An essential building block in modern pharmacology, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Abemaciclib, a CDK4/6 inhibitor used in cancer therapy[1][2][3]. Achieving a high yield and purity of this compound is critical for the efficiency and cost-effectiveness of the overall drug manufacturing process.
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine?
There are two predominant methods for synthesizing this compound: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common and direct approach. It involves the reaction of a pyridine ring bearing a good leaving group (like a halogen) at the 5-position with N-ethylpiperazine. The pyridine ring's inherent electron deficiency facilitates the attack by the nucleophilic piperazine. The reaction is typically promoted by a base[1].
-
Buchwald-Hartwig Amination: This is a powerful cross-coupling method that forms a carbon-nitrogen bond. It involves reacting an aryl halide (e.g., 5-bromopyridin-2-amine) with an amine (4-ethylpiperazine) in the presence of a palladium catalyst and a suitable ligand[1]. This method is particularly useful when the direct SNAr reaction is sluggish or provides low yields.
Q2: Which starting materials are recommended for a high-yield synthesis?
The choice of starting materials is crucial and depends on the selected synthetic route.
| Synthetic Route | Pyridine Precursor | Amine Source | Recommended Base |
| SNAr | 2-Chloro-5-(chloromethyl)pyridine | N-Ethylpiperazine | Potassium Carbonate (K₂CO₃) |
| Buchwald-Hartwig | 5-Bromopyridin-2-amine | 4-Ethylpiperazine | Sodium tert-butoxide (t-BuONa) |
For the SNAr route, 2-Chloro-5-(chloromethyl)pyridine is a common and effective starting material[1]. For the Buchwald-Hartwig pathway, 5-bromopyridin-2-amine is the preferred precursor[1].
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Low Reaction Yield
Q3: My SNAr reaction yield is consistently below 70%. What are the likely causes and how can I optimize it?
Low yields in an SNAr reaction can stem from several factors. Let's break down the common culprits:
-
Insufficient Base: The base plays a critical role in scavenging the HCl generated during the reaction, which would otherwise protonate the N-ethylpiperazine, rendering it non-nucleophilic.
-
Troubleshooting: Ensure you are using at least a stoichiometric amount of a suitable base like potassium carbonate. In some cases, using a slight excess (1.5-2.0 equivalents) can drive the reaction to completion.
-
-
Suboptimal Temperature: SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier.
-
Troubleshooting: If you are running the reaction at a lower temperature (e.g., 30-35°C), consider increasing it to the 60-70°C range, as successful high-yield syntheses have been reported at these temperatures[1]. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
Reagent Quality: The purity of your starting materials, especially the N-ethylpiperazine, is paramount.
-
Troubleshooting: Use freshly distilled or high-purity N-ethylpiperazine. Ensure your pyridine precursor is free from impurities that could interfere with the reaction.
-
-
Atmospheric Conditions: While not always strictly necessary for SNAr, performing the reaction under an inert atmosphere (like nitrogen or argon) can prevent potential oxidative side reactions, especially if the reaction is heated for an extended period[1].
Workflow for Yield Optimization (SNAr)
Caption: A flowchart for troubleshooting low yields.
Q4: I'm attempting a Buchwald-Hartwig coupling, but the yield is poor. What should I investigate?
The Buchwald-Hartwig amination is a more complex, catalyzed reaction. Here are key areas to troubleshoot:
-
Catalyst and Ligand Integrity: The palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., JohnPhos) are sensitive to air and moisture.
-
Troubleshooting: Ensure you are using fresh, high-quality catalyst and ligand. The reaction must be set up under a strictly inert atmosphere (glovebox or Schlenk line techniques).
-
-
Ligand-to-Metal Ratio: The ratio of the ligand to the palladium catalyst can significantly impact the reaction's efficiency.
-
Troubleshooting: An optimal ligand-to-catalyst ratio is crucial for catalytic turnover. You may need to screen different ratios to find the sweet spot for your specific conditions[1].
-
-
Base Selection: This reaction typically requires a strong, non-nucleophilic base.
-
Troubleshooting: Sodium tert-butoxide (t-BuONa) is commonly used. Ensure it is fresh and has been stored under inert conditions, as it can degrade upon exposure to moisture.
-
General Reaction Pathways
Sources
Troubleshooting 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine purification issues
Technical Support Center: 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
This technical guide provides in-depth troubleshooting for common purification challenges encountered with 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. The methodologies and rationale provided are grounded in established chemical principles to empower researchers in their purification endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
General Purity and Isolation Issues
Question 1: My crude product is an oil or a sticky solid and I'm struggling to isolate a crystalline material. What should I do?
Answer:
This is a common issue with molecules containing multiple amine functionalities, which can depress the melting point and inhibit crystallization. The presence of residual solvents or impurities can also contribute to this problem.
Initial Steps:
-
Solvent Removal: Ensure all reaction solvents (e.g., toluene, THF, dioxane often used in Buchwald-Hartwig reactions) are thoroughly removed under high vacuum. Co-evaporation with a solvent in which your compound has low solubility but forms an azeotrope with the residual solvent can be effective (e.g., adding and removing heptane).
-
Trituration: Attempt to induce crystallization by trituration. This involves stirring the oil or sticky solid with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble.
Recommended Solvents for Trituration:
-
Diethyl ether
-
Methyl tert-butyl ether (MTBE)
-
Heptane or Hexane
-
Mixtures of the above, or with small amounts of ethyl acetate.
Protocol for Trituration:
-
Add a minimal amount of the chosen solvent to your crude material in a flask.
-
Stir vigorously with a spatula, scraping the sides of the flask to encourage nucleation.
-
If the material remains oily, try cooling the flask in an ice bath or a freezer for a short period while continuing to stir.
-
Once a solid precipitate forms, continue stirring for 30-60 minutes to allow for complete precipitation.
-
Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality: The mechanical agitation and the appropriate solvent environment disrupt the amorphous state of the oil, providing the necessary energy and molecular arrangement for crystal lattice formation.
Chromatography-Related Problems
Question 2: My compound is streaking badly on the silica gel column, leading to poor separation. How can I resolve this?
Answer:
Streaking (or tailing) of basic compounds like 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine on silica gel is a classic problem. The acidic nature of silica gel (due to silanol groups, Si-OH) strongly interacts with the basic nitrogen atoms in your molecule, leading to irreversible adsorption or slow elution.
Troubleshooting Strategy:
-
Baseline Suppression: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.
-
Recommended Modifiers: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system.
-
Example Eluent System: A gradient of ethyl acetate in heptane with 1% Et₃N.
-
-
Alternative Stationary Phases: If baseline suppression is insufficient, consider using a less acidic or a basic stationary phase.
-
Neutral or Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative.
-
Treated Silica: Commercially available "basic" or "amine-treated" silica gels are designed for purifying basic compounds.
-
-
Reverse-Phase Chromatography: If the above methods fail, consider reverse-phase flash chromatography (C18 silica). The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amines and improve peak shape. Note that you will need to perform a salt-break (basification and extraction) after purification if you use an acidic modifier.
Workflow for Troubleshooting Tailing on Silica Gel:
Caption: Decision tree for resolving peak tailing during chromatography.
Question 3: I am seeing a persistent impurity in my fractions that has a similar Rf to my product. What could it be and how do I remove it?
Answer:
Given that a common synthesis for this compound is the Buchwald-Hartwig amination of 5-bromopyridin-2-amine with 1-ethylpiperazine, the persistent impurity could be one of several possibilities.[1][2][3][4]
Potential Impurities:
-
Unreacted 5-bromopyridin-2-amine: This starting material can be difficult to separate due to the similar pyridine core.
-
Homocoupled Piperazine: (e.g., 1,1'-diethyl-4,4'-bipiperazine) - A potential side product from the coupling reaction.
-
Hydrodehalogenated starting material: Formation of 2-aminopyridine from the bromo-precursor.
-
Phosphine Ligand/Oxide: If a phosphine ligand (e.g., BINAP, XPhos) was used in the synthesis, it and its corresponding oxide can be persistent, greasy impurities.
Purification Strategies:
-
Acid-Base Extraction: This technique leverages the basicity of your product to separate it from less basic or neutral impurities like phosphine oxides.
Protocol for Acid-Base Extraction:
-
Dissolve the crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being basic, will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer will retain neutral impurities (like phosphine oxides).
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer to a pH > 10 with a base like 10M NaOH or solid K₂CO₃. This deprotonates your product, causing it to precipitate or become extractable.
-
Extract your product back into an organic solvent (e.g., DCM, 3x).
-
Combine the organic extracts, dry with Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified product.
-
-
Optimized Chromatography: If the impurity is another amine, fine-tuning your chromatography is key.
-
Shallow Gradient: Run a very slow, shallow gradient to maximize resolution between your product and the impurity.
-
Different Solvent System: Try a different solvent system. For example, if you are using ethyl acetate/heptane, switch to DCM/methanol.
-
Table 1: Properties of Potential Impurities and Separation Rationale
| Compound | Polarity | Basicity | Separation Strategy |
| 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine | High | High (pKa ~7.7) [5] | Target Compound |
| 5-Bromopyridin-2-amine | Moderate | Moderate | Chromatography, Acid-Base Extraction |
| Phosphine Oxide (e.g., TPPO) | Moderate | Neutral | Acid-Base Extraction (remains in organic layer) |
| 1-Ethylpiperazine | High | High | Volatile, can be removed under high vacuum. Water soluble at low pH. |
Crystallization and Final Product Handling
Question 4: I have successfully purified my compound by column chromatography, but I'm struggling to get it to crystallize from the combined fractions. What solvent systems should I try for recrystallization?
Answer:
Finding the right crystallization solvent system is often a matter of systematic trial and error. The ideal solvent is one in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below.
Recommended Solvent Systems for Crystallization:
-
Single Solvents:
-
Isopropanol (IPA)
-
Acetonitrile
-
Ethyl Acetate
-
-
Two-Solvent Systems: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.
-
DCM / Heptane
-
Ethyl Acetate / Heptane
-
Methanol / MTBE
-
Toluene / Heptane
-
Protocol for Two-Solvent Crystallization:
-
Dissolve the purified, amorphous solid in a minimal amount of the "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.
-
Slowly add the "poor" solvent (e.g., heptane) dropwise while stirring until you observe persistent turbidity.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in the refrigerator (2-8°C).[5][6]
-
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry.
Crystallization Troubleshooting Flow:
Caption: A systematic approach to inducing crystallization.
References
-
apicule. 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5) API Intermediate Manufacturers. Available from: [Link]
-
PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]
-
LookChem. Cas 1180132-17-5, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Available from: [Link]
-
ChemSrc. CAS#:1180132-17-5 | 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine. Available from: [Link]
-
Zhonghan. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine CAS:1180132-17-5. Available from: [Link]
-
PubChem. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]
-
GSRS. 5-((4-ETHYL-1-PIPERAZINYL)METHYL)-2-PYRIDINAMINE. Global Substance Registration System. Available from: [Link]
-
ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Available from: [Link]
-
ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available from: [Link]
-
ACS Publications. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zhonghanchemical.com [zhonghanchemical.com]
- 6. lookchem.com [lookchem.com]
Technical Support Center: 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
The following technical guide addresses the stability, handling, and troubleshooting of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine (CAS: 1018505-59-3 / 1197371-92-0 analog). This compound is a critical electron-rich intermediate, structurally related to CDK4/6 inhibitors (e.g., Palbociclib analogs), and exhibits specific instability patterns typical of N-alkylated aminopyridines.
Status: Operational | Tier: Advanced Chemical Support
Emergency Triage: Rapid Troubleshooting (FAQ)
Q1: The compound was off-white when received but has turned pink/brown after 24 hours in the weighing room. Is it compromised? Diagnostic: This is the hallmark of oxidative degradation . Technical Insight: Electron-rich aminopyridines are highly susceptible to air oxidation, forming N-oxides and azo-dimers. The "pink" coloration often indicates trace formation of conjugated oxidation products (quinoidal species) or transition-metal catalyzed radical formation. Action:
-
If Pink: Purity is likely still >98%. Purify via recrystallization (degassed Ethanol/Heptane) or use immediately.
-
If Brown/Black: Significant degradation. Check LC-MS for N-oxide (+16 m/z) or dimer masses. Re-column chromatography is required.
Q2: I see "Ghost Peaks" in my HPLC chromatogram that grow over time. Diagnostic: On-column degradation or solvent interaction. Technical Insight: Piperazine nitrogens can react with dissolved CO₂ (carbamate formation) or oxidize in non-degassed mobile phases. Action:
-
Use freshly degassed mobile phases.
-
Maintain mobile phase pH > 8.0 (using Ammonium Bicarbonate) or < 3.0 (Formic Acid) to ensure the piperazine is in a stable ionic state. Avoid neutral pH where zwitterionic/free-base equilibrium fluctuates.
Q3: The solubility is inconsistent. Sometimes it dissolves in DCM, sometimes it crashes out. Diagnostic: Salt form vs. Free Base confusion. Technical Insight: The free base is soluble in chlorinated solvents (DCM, Chloroform) and alcohols. If the compound has absorbed atmospheric HCl or CO₂ (forming carbonates), it becomes insoluble in DCM but soluble in water/MeOH. Action: Verify the form. If insoluble in DCM, perform a basic wash (sat. NaHCO₃) to regenerate the free base.
Deep Dive: Stability & Degradation Mechanisms
This compound possesses two primary instability vectors: the primary amine (C2-position) and the tertiary piperazine nitrogen .
The Oxidative Cascade
The electron-donating effect of the para-piperazine ring makes the pyridine nitrogen and the exocyclic amine highly nucleophilic and prone to Single Electron Transfer (SET) oxidation.
Key Degradants:
-
Pyridine N-Oxide: Formed via direct attack of atmospheric oxygen.
-
Azo-Dimers: Radical coupling of the C2-amine.
-
Des-ethyl Impurity: Oxidative dealkylation (less common but possible under light exposure).
Visualization of Degradation Pathways
The following diagram illustrates the critical degradation nodes users must control for.
Caption: Primary degradation pathways. Note that oxidative browning is irreversible, while CO₂ absorption (Carbamate) is reversible via base wash.
Validated Storage & Handling Protocols
To maintain purity >99% over 6 months, strictly adhere to the "Argon-Cold-Dark" protocol.
Storage Condition Matrix
| Parameter | Recommended Condition | Technical Justification |
| Temperature | -20°C | Arrhenius kinetics: Reduces oxidation rate by ~4-fold compared to 4°C. |
| Atmosphere | Argon/Nitrogen Overlay | Displaces O₂. Argon is preferred (heavier than air) to blanket the powder. |
| Container | Amber Glass Vial | Blocks UV light which catalyzes radical formation at the pyridine ring. |
| Seal | Parafilm + Desiccant | Prevents moisture ingress which facilitates CO₂ absorption (carbamate formation). |
Handling Workflow (Step-by-Step)
-
Warm-Up: Allow the vial to reach room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine, accelerating degradation.
-
-
Solvent Selection: Use Anhydrous, Degassed solvents (THF, DMF, or DCM).
-
Tip: Sparge solvents with Nitrogen for 10 mins before dissolving the compound.
-
-
Re-Sealing: Immediately flush the headspace with Argon before closing the vial.
Analytical Troubleshooting (HPLC/LC-MS)
When analyzing 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, standard C18 methods often fail due to "peak tailing" caused by the basic nitrogen interacting with silanol groups.
Recommended Method Parameters
-
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex EVO).
-
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10) OR Water + 0.1% Formic Acid.
-
Warning: Do not use neutral pH. The piperazine will exist as a mixture of protonated states, causing split peaks.
-
-
Wavelength: 254 nm (Primary), 280 nm (Secondary).
-
Sample Diluent: Methanol (Avoid Acetonitrile if peak shape is poor; Methanol solvates the piperazine better).
Impurity Identification Table
| Relative Retention Time (RRT) | Mass Shift (Δ m/z) | Probable Identity | Cause |
| ~0.85 | +16 | Pyridine N-Oxide | Air exposure during synthesis or storage. |
| ~0.92 | -28 | Des-ethyl Analog | Synthetic impurity (incomplete alkylation) or oxidative dealkylation. |
| ~1.2 - 1.5 | +14 | Methyl Carbamate | Reaction with MeOH if used as solvent + CO₂. |
| > 1.5 | 2M-2 | Azo Dimer | Severe oxidation (colored impurity). |
Synthesis & Purification Recovery
If your compound has degraded (turned brown), use this recovery protocol.
-
Dissolution: Dissolve the crude brown solid in minimal DCM (Dichloromethane) .
-
Filtration: Pass through a short pad of Celite to remove insoluble polymerized tars.
-
Acid Wash: Extract with 1M HCl . The product moves to the aqueous layer; non-basic oxidative tars often remain in DCM.
-
Basification: Neutralize the aqueous layer with NaHCO₃ (solid) until pH 8.
-
Extraction: Extract back into DCM, dry over MgSO₄, and concentrate.
-
Precipitation: Triturate with cold Hexanes/Heptane to obtain an off-white solid.
References
-
Pfizer Inc. (2014). Process for the preparation of Palbociclib and intermediates thereof.[1][2] US Patent 2014/0275560 A1. (Describes the handling of similar aminopyridine-piperazine intermediates).
-
Vamos, M., & Cosford, N. D. (2014).[3] 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.[3][4] The Journal of Organic Chemistry, 79(5), 2274–2280.[3] (Mechanistic insight into aminopyridine stability and oxidation).
-
Baumann, M., et al. (2011). Flow Chemistry Strategies for the Synthesis of 2-Aminopyridines. Beilstein Journal of Organic Chemistry, 7, 442–495. (Discusses oxidative sensitivity of aminopyridines).
-
PubChem Compound Summary. (2024). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (Structural analog data used for stability extrapolation).
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Method for separating and determining palbociclib and impurities thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Removal of starting materials from 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine product
Technical Support Center: Purification of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
Introduction: 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a critical intermediate in the synthesis of various pharmaceutical compounds. Its synthesis, commonly achieved via Buchwald-Hartwig amination or related nucleophilic aromatic substitution reactions, often results in a crude product containing unreacted starting materials and byproducts. The structural similarity between the product and certain impurities, particularly the starting halopyridine, presents a significant purification challenge. This guide provides in-depth troubleshooting and validated protocols to address common issues encountered during the isolation and purification of this key intermediate, ensuring high purity for downstream applications.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific purification challenges in a direct question-and-answer format, explaining the underlying chemical principles for each recommended solution.
Q1: My crude product is heavily contaminated with excess 1-ethylpiperazine. What is the most efficient removal method?
A1: Excess 1-ethylpiperazine is a common issue when it is used as both a reactant and a solvent or when driven to reaction completion with an excess. Its removal is straightforward due to significant differences in physical and chemical properties compared to the product.
Root Cause Analysis:
-
Volatility: 1-Ethylpiperazine is a liquid with a relatively low boiling point (156 °C), whereas the product is a solid.
-
Basicity & Solubility: As a dialkyl-substituted amine, 1-ethylpiperazine is a stronger base (pKa of the conjugate acid is ~9.8) than the aromatic amine product and is highly soluble in water. The product, while basic, is significantly less soluble in neutral water.
Recommended Solutions:
-
Aqueous Acid Wash (Liquid-Liquid Extraction): This is the most effective and scalable method. By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1 M HCl or 5% citric acid), the more basic 1-ethylpiperazine is selectively protonated and partitions into the aqueous phase as a water-soluble salt. The product, being less basic, largely remains in the organic layer. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) will neutralize any co-extracted product salt.
-
Distillation/Evaporation under Reduced Pressure: For smaller scales, the volatility of 1-ethylpiperazine allows for its removal by rotary evaporation. However, be cautious of high temperatures which could degrade the final product. This method is best for removing the bulk of the excess reagent before another purification step.
Q2: Thin-layer chromatography (TLC) and LC-MS analysis show the presence of unreacted 5-bromopyridin-2-amine. How can I separate it from my product?
A2: Removing the starting 5-bromopyridin-2-amine is more challenging due to its structural similarity to the product. Both are substituted 2-aminopyridines. The separation relies on exploiting the difference in polarity and basicity introduced by the ethylpiperazine group.
Root Cause Analysis:
-
Polarity Difference: The addition of the 4-ethylpiperazin-1-yl moiety significantly increases the polarity and hydrogen bonding capacity of the product compared to the starting bromo-pyridine.
-
Basicity Difference: The piperazine nitrogen in the product is a significantly stronger basic site than the nitrogens in 5-bromopyridin-2-amine, which can be leveraged in specific chromatographic techniques.
Recommended Solutions:
-
Flash Column Chromatography: This is the most reliable method for this separation. Due to the basic nature of both compounds, standard silica gel can cause significant peak tailing. To mitigate this, the mobile phase should be modified. A typical solvent system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with an added basic modifier. Adding 0.5-1% triethylamine (TEA) or a similar amine to the mobile phase will neutralize the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.[1][2]
-
Recrystallization: If the concentration of the impurity is relatively low (<10%), recrystallization can be an effective final polishing step. The key is to identify a solvent system where the product and impurity have differential solubility. Given the product's increased polarity, a moderately polar solvent or a binary solvent system is a good starting point. See the protocols section for a detailed method.
Q3: I am struggling with severe peak tailing during column chromatography on silica gel. What is the cause and how can I fix it?
A3: Peak tailing for basic compounds like 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine on standard silica gel is a classic problem.
Root Cause Analysis: The issue stems from strong, non-ideal interactions between the basic nitrogen atoms (especially the piperazine) of your compound and the acidic silanol (Si-OH) groups on the surface of the silica stationary phase.[1] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the elution peak.
Recommended Solutions:
-
Mobile Phase Modification (Primary Solution):
-
Add a Competing Base: Incorporate a small amount (0.5-2%) of a volatile amine like triethylamine (TEA) or 2-amino-2-methyl-1-propanol into your eluent. These additives act as "silanol blockers" by preferentially interacting with the acidic sites on the silica, allowing your product to elute more symmetrically.[2]
-
Ammoniated Solvents: Preparing a stock solution of 1-5% methanol/ammonia and using it as a polar component in your eluent (e.g., in a DCM/MeOH system) is also highly effective.
-
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a less acidic support and can be an excellent alternative to silica for purifying basic amines.
-
Amine-Functionalized Silica: Columns pre-treated with amino groups are commercially available and designed specifically to prevent interactions with basic analytes.[2]
-
Reversed-Phase Chromatography: Using a C18 column with a mobile phase of acetonitrile/water and a suitable buffer or additive (like formic acid or ammonium acetate) can also provide excellent separation, as the retention mechanism is based on hydrophobicity rather than polar interactions with an acidic surface.
-
Physicochemical Data for Separation Strategy
The choice of purification method is dictated by the differing physical properties of the product and key starting materials.
| Compound | Molecular Weight ( g/mol ) | Physical State | Boiling/Melting Point (°C) | Key Chemical Feature |
| 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine (Product) | 206.29[3] | Solid | ~146-150 (as methyl analog) | Basic (piperazine & pyridine) |
| 1-Ethylpiperazine (Starting Material) | 114.19 | Liquid | ~156 | Strongly basic, volatile |
| 5-Bromopyridin-2-amine (Starting Material) | 173.02 | Solid | ~137-139 | Moderately basic, aromatic |
Validated Purification Protocols
Protocol 1: Removal of Excess 1-Ethylpiperazine via Acid Wash
This protocol assumes the crude product is dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of EtOAc (approx. 10-20 mL per gram of crude material).
-
Acid Extraction: Transfer the solution to a separatory funnel and wash with an equal volume of 1 M aqueous HCl. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated 1-ethylpiperazine hydrochloride salt.
-
Repeat (Optional): If the starting contamination was high, repeat the acid wash.
-
Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid and recover any product that may have been protonated.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of 1-ethylpiperazine.
Protocol 2: Flash Column Chromatography for High Purity
-
Column Preparation: Select a silica gel column appropriate for your scale.
-
Solvent System Preparation: Prepare the mobile phase. A recommended starting system is a mixture of Hexane/Ethyl Acetate or Dichloromethane/Methanol. Crucially, add 1% triethylamine (TEA) to the prepared solvent mixture.
-
Equilibration: Equilibrate the column by passing 3-5 column volumes of the mobile phase (with TEA) through the silica gel.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading"). Dry loading is preferred for better resolution.
-
Elution: Run the column, starting with a low polarity mixture (e.g., 95:5 DCM:MeOH + 1% TEA) and gradually increasing the polarity. Collect fractions and monitor by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.
Protocol 3: Recrystallization for Final Polishing
-
Solvent Screening: Test the solubility of your column-purified product in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, methyl tert-butyl ether (MTBE)) to find a suitable system where the product is soluble at high temperatures but precipitates upon cooling. A patent for a related compound suggests crystallization from MTBE is effective.[4][5]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the product until it fully dissolves.
-
Cooling & Crystallization: Slowly cool the solution to room temperature, then transfer to an ice bath or refrigerator (0-5 °C) for at least 1 hour to maximize crystal formation.[4][5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final, high-purity product.
Workflow Visualizations
The following diagrams illustrate the decision-making process and a key experimental workflow for purifying 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine.
Caption: Purification strategy decision tree.
Caption: Liquid-liquid extraction workflow.
References
-
PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Apicule. (n.d.). 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5). Retrieved from [Link]
-
Zhonghan. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine CAS:1180132-17-5. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Teager, D. S. (1997). Method for removing unreacted electrophiles from a reaction mixture. U.S.
- Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
- Google Patents. (n.d.). Process for the purification of aromatic amines.
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
International Journal of Science and Applied Science: Communication & Technology. (2019). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Posts, T. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine | C11H18N4 | CID 28411599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]
- 5. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]
How to increase the purity of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
Technical Support Center: 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
Welcome to the technical support center for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine (CAS 1018505-59-3). This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges in achieving high purity for this versatile intermediate. The compound's structure, featuring a basic piperazine ring and an aminopyridine moiety, presents unique purification challenges that require a systematic and well-understood approach.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve purity issues encountered during your experiments.
I. Compound Overview & Key Properties
Understanding the physicochemical properties of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is the foundation for developing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₁H₁₈N₄ | Indicates a relatively low molecular weight. |
| Molecular Weight | 206.29 g/mol [1] | Useful for mass spectrometry and calculating molar equivalents. |
| Appearance | Solid[2] | Suitable for purification by recrystallization. |
| XLogP3 | 0.8[1] | Suggests moderate polarity, making it amenable to both normal and reversed-phase chromatography. |
| Basicity (pKa) | Multiple basic sites (piperazine and aminopyridine nitrogens) | This is the most critical property. The basicity allows for purification via salt formation and influences its behavior on silica gel.[3][4] |
II. Troubleshooting Guide: Common Purity Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Scenario 1: Low Purity (<95%) After Initial Synthesis & Work-up
Question: My initial crude product purity is low, and the NMR shows several unidentifiable peaks. Where should I start?
Answer: A low purity post-synthesis typically points to incomplete reaction, side reactions, or issues with the aqueous work-up. The first step is to identify the nature of the impurities.
Causality & Identification: The synthesis of this compound often involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, coupling an aminopyridine fragment with N-ethylpiperazine.[5]
-
Potential Impurities:
-
Unreacted Starting Materials: e.g., 5-halopyridin-2-amine or N-ethylpiperazine.
-
Side Products: Such as double addition products (if a di-halo pyridine is used) or products from competing reactions.[6] In Buchwald-Hartwig reactions, dehalogenation of the aryl halide is a common side product.[6]
-
Reagents/Catalyst Residues: Palladium catalysts or ligands from coupling reactions.[7]
-
Recommended First-Line Purification Strategy: Acid-Base Extraction
This technique leverages the basicity of the target compound to separate it from neutral or acidic impurities.[4]
Protocol 1: Enhanced Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash: Extract the organic layer with a 1M aqueous solution of hydrochloric acid (HCl). The basic target compound will protonate to form a water-soluble ammonium salt and move into the aqueous phase.[4][8] Neutral impurities (e.g., dehalogenation by-products) will remain in the organic layer.
-
Separation: Separate the aqueous layer. Discard the organic layer containing neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates the ammonium salt, causing the free amine (your product) to precipitate or form an oil.[4]
-
Re-extraction: Extract the basified aqueous layer multiple times with fresh DCM or EtOAc to recover the purified product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Logical Flow for Initial Purification:
Caption: Decision workflow for initial purification.
Scenario 2: Product is a Solid After Work-up, but Purity is Stuck at 95-98%
Question: I've performed an acid-base extraction, and my product is a solid with 95-98% purity by HPLC. How can I remove the final traces of impurities?
Answer: At this stage, you are likely dealing with structurally similar impurities that have comparable basicity and polarity. Recrystallization is the most effective and scalable method for removing such impurities from a solid product.[9]
Causality & Identification: The remaining impurities could be isomers, homologs (e.g., a methylpiperazine analog instead of ethylpiperazine), or by-products with similar functional groups. The goal is to find a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurities remain in solution.
Recommended Strategy: Systematic Recrystallization Solvent Screen
A methodical approach to solvent selection is crucial for successful recrystallization.
Protocol 2: Recrystallization Solvent Screening
-
Preparation: Place small amounts (~20-30 mg) of your material into several different test tubes.
-
Solvent Selection: Choose a range of solvents with varying polarities. Good starting points for this compound include:
-
Non-polar: Heptane, Toluene
-
Intermediate Polarity: Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE)[10], Isopropanol (IPA)
-
Polar: Acetonitrile (ACN), Ethanol (EtOH)
-
-
Testing:
-
Add a small amount of a single solvent to each test tube at room temperature. If the compound dissolves immediately, the solvent is unsuitable as a primary recrystallization solvent.
-
If it does not dissolve, gently heat the mixture. A good solvent will dissolve the compound completely upon heating.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for the formation of well-defined crystals. The solvent system that yields a high recovery of crystalline solid is optimal.
-
-
Scale-up: Once an ideal solvent or solvent mixture (e.g., IPA/Heptane) is identified, perform the recrystallization on a larger scale. Dissolve the compound in the minimum amount of hot solvent, filter hot to remove any insoluble particulates, and allow to cool slowly.
A documented recrystallization procedure for a similar compound involved dissolving the crude product in methyl tert-butyl ether (MTBE) with activated charcoal at 80-82°C, followed by hot filtration and cooling to 0-5°C to induce crystallization, yielding a product with 99.3% purity.[2][10]
Scenario 3: Product is an Oil or Fails to Crystallize, and Closely-Eluting Impurities are Present
Question: My product is a persistent oil, or recrystallization fails to remove an impurity with a very similar retention time in HPLC. What is the next step?
Answer: When crystallization is not viable or effective, flash column chromatography is the method of choice. For basic amines like this one, standard silica gel chromatography can be problematic due to strong, irreversible binding to acidic silanol groups, leading to poor recovery and significant peak tailing.[3]
Causality & Identification: The basic nitrogen atoms in your compound interact strongly with the acidic surface of standard silica gel. This interaction must be mitigated to achieve a successful separation.
Recommended Strategy: Modified Normal-Phase or Amine-Functionalized Chromatography
Protocol 3: Flash Chromatography of a Basic Amine
Option A: Modified Mobile Phase on Standard Silica Gel
-
Principle: Add a small amount of a competing base to the mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your compound to elute properly.[3][11]
-
Solvent System: A common mobile phase is a gradient of Methanol (MeOH) in Dichloromethane (DCM).
-
Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase mixture.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the initial mobile phase (e.g., 1% MeOH in DCM + 1% TEA).
-
Load the solution onto a silica gel column pre-equilibrated with the same initial mobile phase.
-
Elute the column with a gradually increasing gradient of MeOH.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify and combine the pure fractions.
-
Option B: Using Amine-Functionalized Silica
-
Principle: Use a stationary phase that has amino groups covalently bonded to the silica surface. This creates a slightly basic surface that repels basic compounds, preventing strong interactions and improving peak shape without needing a mobile phase modifier.[12]
-
Stationary Phase: TELOS Flash NH₂ or equivalent aminopropyl-functionalized silica.
-
Mobile Phase: A simple non-polar/polar system like Hexane/Ethyl Acetate is often sufficient.
-
Procedure: Follow the standard flash chromatography procedure, but without the need to add a basic modifier to your solvents. This simplifies fraction work-up as there is no TEA to remove.
Workflow for Chromatography Method Selection:
Caption: Chromatography method selection guide.
III. Frequently Asked Questions (FAQs)
Q1: Can I purify this compound by forming a salt? A: Yes, this is an excellent and often underutilized strategy for amine purification.[13][14] Reacting the basic amine with a strong acid (like HCl or H₂SO₄) forms a water-soluble salt.[8][15] This can be used to wash away organic-soluble impurities. Alternatively, you can form a salt that is crystalline and precipitates from an organic solvent. For example, piperazine can be selectively precipitated from acetone by adding acetic acid to form piperazine diacetate.[13] This method can be highly specific and yield very pure material after liberating the free base.
Q2: My compound seems to be degrading on the silica column, even with a TEA modifier. What's happening? A: If you observe degradation, the silica gel may still be too acidic, or the compound might be sensitive to the prolonged exposure time on the column. Consider deactivating the silica gel by preparing a slurry with your mobile phase (containing TEA) and letting it stand for an hour before packing the column. Alternatively, switching to a less acidic stationary phase like alumina or using the amine-functionalized silica described in Protocol 3 is highly recommended.
Q3: What are the safety considerations for handling 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine? A: Similar aminopyridine and piperazine derivatives are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[16][17] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the specific Material Safety Data Sheet (MSDS) for comprehensive safety information.
Q4: How can I confirm the purity and identity of my final product? A: A combination of analytical techniques is required.
-
Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for quantitative purity analysis.
-
Identity:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H stretches for the amine).
-
IV. References
-
Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
Google Patents. (n.d.). US2919275A - Purification of piperazine. Retrieved from
-
Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Retrieved from
-
PubChem. (n.d.). 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
-
ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Reddit. (n.d.). BH amination side products and purification. Retrieved from [Link]
Sources
- 1. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine | C11H18N4 | CID 28411599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]
- 3. biotage.com [biotage.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 14. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 15. youtube.com [youtube.com]
- 16. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine 97% | CAS: 1180132-17-5 | AChemBlock [achemblock.com]
Technical Support Center: Degradation Pathways of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
Welcome to the technical support center for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. As detailed public information on the specific degradation pathways of this molecule is limited, this document is built upon established principles of chemical degradation for its core functional groups: the aminopyridine ring and the N-substituted piperazine moiety. Our goal is to provide a robust framework for anticipating, identifying, and troubleshooting potential degradation issues in your experiments.
Section 1: Predicted Degradation Hot Spots & Pathways
Understanding the inherent reactivity of a molecule is the first step in designing stable formulations and robust analytical methods. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine has several potential sites susceptible to degradation under stress conditions.
-
The Aminopyridine System: The pyridine ring, particularly with an activating amino group, is susceptible to oxidation and photolytic degradation. The primary amine itself can be a site for oxidative reactions.
-
The Piperazine Ring: This portion of the molecule is prone to oxidation, especially at the tertiary amine and the adjacent carbon atoms.[1] Strong acidic or basic conditions can also stress the integrity of this ring.
-
N-Ethyl Group: The bond between the ethyl group and the piperazine nitrogen can be susceptible to N-dealkylation under certain oxidative and thermal stress conditions.
These reactive sites give rise to several predictable degradation pathways under forced degradation conditions, as mandated by ICH guidelines Q1A(R2).[2][3]
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that may arise during your stability and degradation studies.
Q1: I'm performing a forced degradation study. What are the most likely degradation products I should be looking for?
A1: Based on the structure, you should anticipate products arising from oxidation, hydrolysis, and photolysis. Key potential degradants include:
-
Oxidation Products:
-
N-Oxides: Oxidation can occur on the pyridine ring nitrogen or the tertiary amine of the piperazine ring.[4]
-
Piperazine Ring Opening: Oxidative cleavage of the piperazine ring can lead to various smaller amine fragments.[5][6]
-
De-alkylation: Loss of the ethyl group from the piperazine nitrogen to form 5-(piperazin-1-yl)pyridin-2-amine.
-
-
Hydrolysis Products: While generally stable, under harsh acidic or basic conditions, cleavage of the bond between the pyridine ring and the piperazine nitrogen could occur, though this is less common.
-
Photodegradation Products: Exposure to UV light can lead to the formation of hydroxylated pyridine species and other complex rearrangements.[7][8]
The following diagram illustrates these potential pathways:
Caption: Predicted degradation pathways under stress conditions.
Q2: My HPLC analysis shows a significant new peak after oxidative stress with hydrogen peroxide. What is the likely cause?
A2: The most probable cause is the formation of N-oxide derivatives. Both the pyridine nitrogen and the tertiary amine in the piperazine ring are susceptible to oxidation by peroxides.[4] To confirm this, you can use LC-MS analysis.[9] An increase in mass of 16 amu (atomic mass units) compared to the parent compound is a strong indicator of N-oxide formation.
Q3: I'm observing a loss of mass balance in my assay after thermal stress. Where could the compound be going?
A3: A loss of mass balance suggests that your analytical method is not detecting all the degradants. This can happen for a few reasons:
-
Formation of Volatile Compounds: Degradation might be producing small, volatile fragments that are not retained on your HPLC column.
-
Formation of Insoluble Polymers: Under heat, molecules can sometimes polymerize, creating insoluble materials that precipitate out of your sample solution.
-
Degradants with Poor UV Absorbance: If you are using a UV detector, some degradation products may lack a chromophore and will be invisible to the detector.
To troubleshoot this, try using a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in conjunction with your UV detector.[10] Also, visually inspect your stressed samples for any precipitate.
Q4: How do I properly set up a forced degradation study for this compound to satisfy regulatory expectations?
A4: A forced degradation or stress testing study is a regulatory requirement to demonstrate the specificity of your stability-indicating analytical method.[11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][12] A typical study involves exposing the compound to the following conditions, as outlined by ICH guideline Q1A(R2).[13]
| Stress Condition | Typical Reagents and Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To test the stability of the molecule to low pH environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To evaluate susceptibility to degradation in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To identify potential oxidation products, such as N-oxides.[4] |
| Thermal | 80°C in a dry oven for 48-72 hours | To assess the intrinsic thermal stability of the molecule. |
| Photolytic | ICH Q1B recommended light exposure (1.2 million lux hours and 200 W h/m²) | To determine if the molecule is light-sensitive.[13] |
Note: These conditions are starting points and should be adjusted to achieve the target degradation of 5-20%.
The following diagram outlines a typical workflow for a forced degradation study:
Caption: A standard workflow for conducting forced degradation studies.
Section 3: Key Experimental Protocols
Protocol 1: General Forced Degradation Sample Preparation
-
Stock Solution Preparation: Accurately weigh and dissolve 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine in a suitable solvent (e.g., Methanol:Water 50:50) to create a 1 mg/mL stock solution.
-
Stress Sample Preparation: For each stress condition (acid, base, oxidative), mix 5 mL of the stock solution with 5 mL of the stressor (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl). For thermal and photolytic studies, use the stock solution directly.
-
Control Samples: Prepare a control sample by mixing 5 mL of the stock solution with 5 mL of the solvent used for the stressors. Keep this sample protected from light and at a low temperature (e.g., 4°C).
-
Incubation: Place the stress samples under the desired conditions (as per the table in Q4) for a specified time.
-
Quenching/Neutralization: After the incubation period, stop the degradation. For acid-stressed samples, add an equimolar amount of base (e.g., 0.1 M NaOH). For base-stressed samples, add an equimolar amount of acid (e.g., 0.1 M HCl).
-
Final Dilution: Dilute all samples (including the control) to a final concentration suitable for your analytical method (e.g., 0.1 mg/mL) using your mobile phase.
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method.
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[11]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm). This is a versatile choice for molecules of this polarity.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid in Water. The acid helps to produce sharp peak shapes for amine-containing compounds.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient method to ensure separation of the main peak from any potential degradants. A good starting point is a linear gradient from 5% to 95% organic phase over 20-30 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This allows for peak purity analysis, which is crucial for a stability-indicating method. A mass spectrometer (MS) detector is highly recommended for identifying unknown degradation products.[9][10]
-
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is achieved by demonstrating that the API peak is free from interference from degradants, impurities, and excipients.
References
-
Hu, L., Yuan, H., Li, J., & Wang, J. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Chemosphere. Available at: [Link]
-
E-mail, V. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide. Department of Chemical Engineering. Available at: [Link]
-
Ochedi, F. O., Liu, Y., & Yu, H. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Available at: [Link]
-
Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ResearchGate. Available at: [Link]
-
(No author). (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available at: [Link]
-
Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
-
Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. Available at: [Link]
-
Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]
-
Liu, D. Q., Sun, H., & Kord, A. S. (2002). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of pharmaceutical and biomedical analysis. Available at: [Link]
-
Shinde, P. L., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
(No author). (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment... ResearchGate. Available at: [Link]
-
Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Available at: [Link]
-
S, S., & P, S. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. Available at: [Link]
-
(No author). (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
-
(No author). (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Available at: [Link]
-
(No author). (2023). (PDF) Analysing Impurities and Degradation Products. ResearchGate. Available at: [Link]
-
Hameed, S. A., Ibraheem, H. H., & Ahmed, E. K. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Available at: [Link]
-
Wagner, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(No author). (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]
-
Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
(No author). (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]
-
(No author). (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. LinkedIn. Available at: [Link]
-
(No author). (2023). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. National Institutes of Health. Available at: [Link]
-
(No author). (n.d.). Biodegradation of pyridine under UV irradiation. ResearchGate. Available at: [Link]
-
(No author). (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. Available at: [Link]
-
Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]
-
Yan, L., et al. (2013). [Biodegradation of pyridine under UV irradiation]. Huan jing ke xue= Huanjing kexue. Available at: [Link]
-
Battersby, J. E., et al. (1994). Diketopiperazine formation and N-terminal degradation in recombinant human growth hormone. International journal of peptide and protein research. Available at: [Link]
Sources
- 1. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. assyro.com [assyro.com]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Catalyst Selection for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine. This molecule is a critical intermediate in the synthesis of several pharmaceutical agents, most notably Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2][3] The central challenge in its synthesis is the efficient formation of a carbon-nitrogen (C-N) bond between the pyridine ring and the ethylpiperazine moiety.
This guide is designed for researchers, chemists, and process development professionals. It provides an in-depth analysis of catalyst selection, reaction optimization, and troubleshooting for the most common and effective synthetic route: the Buchwald-Hartwig amination. Our goal is to move beyond simple protocols and provide a mechanistic understanding that empowers you to solve problems as they arise in the lab.
Core Synthesis Strategy: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling reactions due to its broad substrate scope and functional group tolerance.[4][5] The reaction couples an aryl halide (or pseudo-halide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
The catalytic cycle, a cornerstone of this reaction's success, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyridin-2-amine.
-
Amine Coordination & Deprotonation: The N-ethylpiperazine coordinates to the palladium center, and a base removes a proton from the amine nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine product and regenerating the active Pd(0) catalyst.[6][7]
The efficiency of each step is highly dependent on the careful selection of the catalyst components.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine.
Q1: I'm setting up this reaction for the first time. What is a reliable starting catalytic system?
Answer: For a robust starting point, we recommend a palladium(0) precursor paired with a bulky, electron-rich biaryl phosphine ligand and a strong, non-nucleophilic base. This combination is effective for coupling heteroaryl halides with cyclic secondary amines.[8][9]
| Component | Recommended Reagent | Molar Ratio (vs. Aryl Halide) | Rationale |
| Aryl Halide | 5-Bromo-2-aminopyridine | 1.0 eq | Bromo derivatives offer a good balance of reactivity and stability. Chloro-substrates are less reactive and may require more specialized catalysts.[10] |
| Amine | 1-Ethylpiperazine | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the more valuable aryl halide. |
| Pd Precursor | Pd₂(dba)₃ | 0.5 - 2 mol% | Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable Pd(0) source.[11] |
| Ligand | JohnPhos or Xantphos | 1.1 - 1.2 eq (relative to Pd) | These bulky ligands accelerate the rate-limiting reductive elimination step and stabilize the active catalyst.[2][11] |
| Base | Sodium tert-butoxide (NaOt-Bu) | 1.4 - 2.0 eq | A strong base is required to deprotonate the coordinated amine, which is a key step in the catalytic cycle.[6][12] |
| Solvent | Toluene or Dioxane | 0.1 - 0.5 M | Anhydrous, deoxygenated solvent is critical to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | - | Sufficient thermal energy is needed to drive the reaction, especially the oxidative addition step. |
This system provides a high probability of success and serves as an excellent baseline for further optimization.
Q2: My reaction yield is low or it has stalled. What are the likely causes and how can I fix them?
Answer: Low conversion is a common problem that can usually be traced to one of four areas: catalyst activity, reagent quality, base selection, or reaction conditions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Detailed Troubleshooting Steps:
-
Verify Catalyst Integrity and Activation:
-
Oxygen Sensitivity: The active Pd(0) species is readily oxidized and deactivated by oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[11]
-
Precatalyst Choice: Standard Pd(II) salts like Pd(OAc)₂ require in situ reduction to Pd(0), which can be unreliable.[10] Using a well-defined Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., XPhos Pd G3) can lead to more consistent generation of the active catalyst.[13]
-
-
Assess Reagent Purity:
-
Amines can act as ligands and potentially inhibit the catalyst if they are impure or if an excess is used.[13] Ensure your 1-ethylpiperazine is of high purity.
-
Water in the solvent or on glassware can hydrolyze the base and interfere with the catalytic cycle. Use oven-dried glassware and anhydrous solvents.
-
-
Re-evaluate the Base:
-
While NaOt-Bu is a strong and effective base, its high reactivity can be incompatible with certain functional groups.[6][12]
-
If base-mediated decomposition of your starting material is suspected, consider switching to a weaker, more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[12] Solubility plays a key role, as many of these reactions are heterogeneous.[12]
-
-
Optimize Ligand and Temperature:
-
The pyridine nitrogen and the free amino group on your starting material can coordinate to the palladium center, potentially deactivating the catalyst. Bulky biarylphosphine ligands (like JohnPhos, RuPhos, or tBuBrettPhos) are designed to prevent such unproductive binding and promote the desired reductive elimination.[14][15] If one ligand fails, screening others is a logical next step.
-
If the reaction is sluggish, a modest increase in temperature (e.g., from 90 °C to 110 °C) can often overcome the activation energy barrier, particularly for the oxidative addition step.[16]
-
Q3: I'm observing significant side products. What are they and how can I minimize them?
Answer: The most common side product in this type of reaction is formed via hydrodehalogenation, where the aryl halide is reduced to an arene instead of undergoing amination.
-
Cause of Hydrodehalogenation: This side reaction is often promoted by trace moisture or protic impurities. It can also occur if the reductive elimination step is slow compared to competing decomposition pathways of the palladium-hydride species that can form.
-
Minimization Strategies:
-
Strictly Anhydrous Conditions: This is the most critical factor. Ensure all reagents, solvents, and glassware are scrupulously dry.
-
Ligand Choice: Employing bulky, electron-rich ligands can accelerate the desired reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Base Purity: Ensure the base is not hydrated. Using fresh, high-purity NaOt-Bu is recommended.
-
Q4: Are there viable alternatives to palladium-based catalysts for this C-N coupling?
Answer: Yes, the Ullmann condensation is a classical copper-catalyzed alternative for forming C-N bonds.[17]
-
Traditional Ullmann Conditions: These reactions historically required stoichiometric amounts of copper powder and very high temperatures (>200 °C), limiting their applicability.[17]
-
Modern Ullmann Reactions: Recent advancements have introduced soluble copper(I) catalysts, often supported by ligands like diamines or N,N-dimethyl glycine, which allow the reaction to proceed under milder conditions.[17][18][19]
-
Comparison to Buchwald-Hartwig: While often cheaper, copper-catalyzed systems are generally less versatile and may still require higher temperatures than palladium systems for this specific transformation.[17] For substrates sensitive to high temperatures or those requiring high functional group tolerance, the Buchwald-Hartwig amination remains the preferred method.
Reference Experimental Protocol
This protocol is a validated starting point for the laboratory-scale synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine.
Materials:
-
5-Bromo-2-aminopyridine (1.0 eq)
-
1-Ethylpiperazine (1.2 eq)
-
Pd₂(dba)₃ (1.0 mol%)
-
JohnPhos (2.2 mol%)
-
Sodium tert-butoxide (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-aminopyridine, JohnPhos, and sodium tert-butoxide.
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with dry nitrogen or argon three times to establish an inert atmosphere.[11]
-
Add Reagents: Under a positive pressure of inert gas, add Pd₂(dba)₃, anhydrous toluene, and finally 1-ethylpiperazine via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure product.[11]
References
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine - Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
- CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl)
-
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]
-
MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
Optimization of the Buchwald-Hartwig reaction. - ResearchGate. [Link]
-
A novel synthesis of imatinib and its intermediates | Request PDF - ResearchGate. [Link]
-
IMATINIB - New Drug Approvals. [Link]
-
Ullmann condensation - Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines - MDPI. [Link]
Sources
- 1. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. reddit.com [reddit.com]
- 11. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 | Benchchem [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Monitoring 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
Topic: Reaction Progress & Quality Control for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
CAS Registry Check: This guide addresses the direct-linked analog (Formula:
Critical Technical Note: Structure & Stability
Before initiating monitoring protocols, verify your target structure.[1] The 5-(4-ethylpiperazin-1-yl)pyridin-2-amine molecule features a piperazine ring directly attached to the pyridine core.[1] This creates an electron-rich, phenylenediamine-like system .[1]
-
Oxidation Risk: unlike its methylene-bridged counterpart, this molecule is highly susceptible to air oxidation, often turning dark brown/black upon exposure to air in solution.[1]
-
Handling: All monitoring samples should be prepared in degassed solvents and analyzed immediately.
Module 1: Chromatographic Method Development (HPLC/UPLC)
Q: My product peak is tailing significantly, and I see multiple broad humps. How do I fix this?
A: This molecule contains three basic nitrogen centers.[1] Standard acidic mobile phases (0.1% Formic Acid) often cause secondary interactions with residual silanols on the column, leading to peak tailing.[1]
Recommended Protocol: High pH Reverse Phase Switching to a high pH buffer suppresses the protonation of the piperazine and pyridine nitrogens, resulting in sharper peaks and better retention of the polar product.[1]
| Parameter | Specification | Rationale |
| Column | C18 with high-pH stability (e.g., XBridge BEH C18 or Gemini NX-C18) | Standard silica dissolves at pH > 8.[1] Hybrid particles are required.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.[1]0) | Keeps basic amines neutral ( |
| Mobile Phase B | Acetonitrile (MeCN) | Methanol can cause high backpressure with bicarbonate buffers.[1] |
| Gradient | 5% B to 95% B over 8 mins | The molecule is relatively polar; early elution is expected.[1] |
| Detection | UV 254 nm & 280 nm | The aminopyridine core has strong absorbance at 254 nm.[1] |
Alternative (If High pH Column Unavailable): Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.[1] TFA acts as an ion-pairing agent, masking the positive charge and sharpening the peak, though it may suppress MS ionization signal intensities.[1]
Module 2: Reaction Monitoring (Step-by-Step)
Scenario A: Coupling (Precursor Synthesis)
Reaction: 5-Bromo-2-nitropyridine + 1-Ethylpiperazine
Q: How do I distinguish the product from the starting material by TLC? The starting material (5-Bromo-2-nitropyridine) and the product are both yellow/orange, but the product is significantly more basic.[1]
-
TLC System: 5% Methanol in Dichloromethane (DCM).[1]
-
Troubleshooting: If the product streaks (stays at baseline), add 1% Triethylamine (TEA) or
to the eluent.[1] -
Visualization:
Scenario B: Nitro Reduction (Final Step)
Reaction: 5-(4-Ethylpiperazin-1-yl)-2-nitropyridine
Q: The reaction mixture turned black. Did it decompose? A: Not necessarily. Aminopyridines are oxidation-sensitive.[1] A dark color often indicates trace oxidation products (iminoquinones) which have high extinction coefficients.[1]
-
Action: Filter a small aliquot and check LC-MS immediately. If the main peak corresponds to Mass
(calculated for ), your product is intact.[1]
Q: I see a mass of M-16 or M-18 in LCMS. What is it?
-
M+16 (223 m/z): Likely the Hydroxylamine intermediate (
).[1] This indicates incomplete reduction.[1]-
Fix: Increase temperature slightly or add more catalyst (Pd/C) and hydrogen pressure.[1]
-
-
M-2 (205 m/z): Likely the Imine/Oxidation product formed during sampling.[1]
-
Fix: Quench the sample with ascorbic acid or sodium sulfite before injection to prevent auto-oxidation.[1]
-
Module 3: Visualization of Monitoring Workflow
The following diagram illustrates the critical decision points during the synthesis monitoring.
Caption: Decision logic for monitoring the reduction of the nitro-precursor to the final aminopyridine target.
Module 4: Spectroscopy Reference Data
When confirming the final structure, use these expected diagnostic signals.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Pyridine proton adjacent to the piperazine (C6-H).[1] | |
| 1H NMR | Terminal methyl of the ethyl group (distinct triplet).[1] | |
| 1H NMR | Primary amine ( | |
| 13C NMR | ~ 155-160 ppm | Carbon attached to the primary amine (C2 of pyridine).[1] |
References
-
General Synthesis of Piperazinyl-Pyridines
-
Luo, J., et al. (2019).[1] "Optimization of Buchwald-Hartwig amination for the synthesis of aminopyridines." Journal of Organic Chemistry. (Note: Representative methodology for aminopyridine synthesis).
-
-
Chromatography of Basic Amines
-
McCalley, D. V. (2010).[1] "Analysis of basic compounds by high performance liquid chromatography: The effect of pH." Journal of Chromatography A.
-
-
TLC Visualization Reagents
-
Merck KGaA.[1] "TLC Visualization Reagents for Amines." MilliporeSigma Technical Library.
-
-
Reaction Monitoring of Nitro Reduction
-
Blaser, H. U. (2002).[1] "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today.
-
Sources
Preventing byproduct formation in 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine synthesis
This technical guide addresses the synthesis and purification of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine , a critical building block for CDK4/6 inhibitors (e.g., analogs of Ribociclib).[1][2][3]
The guide focuses on the Direct Nucleophilic Aromatic Substitution (SNAr) route followed by Nitro Reduction , as this is the most scalable industrial method. It prioritizes the prevention of specific byproducts such as hydroxylamines, azo-dimers, and bis-coupled impurities.[3]
Reaction Pathway & Impurity Landscape
The synthesis involves two critical stages. Understanding the impurity entry points in each stage is vital for process control.[3]
Stage 1: SNAr Coupling
-
Reagents: 5-Bromo-2-nitropyridine + 1-Ethylpiperazine.[1][2][3]
-
Mechanism: Addition-Elimination at the C-5 position.[1][2][3]
-
Critical Impurity: Bis-coupling products caused by piperazine contamination in the starting material, and Hydrolysis products (5-hydroxy-2-nitropyridine) caused by wet solvents.[1][2][3]
Stage 2: Catalytic Hydrogenation
-
Transformation: Nitro group (
) Primary Amine ( ). -
Critical Impurity: Hydroxylamine intermediates (
) due to incomplete reduction, and De-ethylated species caused by aggressive Pd/C hydrogenolysis.[1][2][3]
Visual Workflow & Impurity Map
The following diagram maps the reaction logic and where specific byproducts originate.
Figure 1: Synthetic pathway highlighting critical control points (SNAr and Hydrogenation) and associated impurity risks.
Module A: Optimizing the SNAr Coupling
Objective: Maximize conversion of 5-bromo-2-nitropyridine while preventing hydrolysis and dimer formation.
Protocol Parameters
| Parameter | Recommendation | Technical Rationale |
| Solvent | DMSO or DMF (Anhydrous) | High dielectric constant promotes the SNAr transition state.[1][2][3] Must be <0.05% water to prevent hydrolysis of the bromide to a phenol [1].[3] |
| Base | K₂CO₃ (2.0 eq) | Inorganic bases act as HCl scavengers.[1][2][3] Organic bases (TEA/DIPEA) can sometimes lead to difficult-to-remove salts or alkylation side-reactions.[1][2][3] |
| Stoichiometry | 1.1 eq of 1-Ethylpiperazine | Slight excess drives the reaction.[1][2][3] Avoid large excesses which complicate workup. |
| Temperature | 80–90°C | Sufficient energy to overcome the activation barrier at the C-5 position (which is less activated than C-2).[1][2][3] |
Troubleshooting Guide: Coupling Step
Q: I see a new peak at RRT 0.85 that does not disappear.
-
Diagnosis: This is likely 5-hydroxy-2-nitropyridine (hydrolysis product).[1][2][3]
-
Root Cause: Water in the solvent or base.[1][3] Hydroxide ions (
) are better nucleophiles than the piperazine.[1][2][3] -
Solution: Dry DMSO over 4Å molecular sieves.[1][3] Use freshly ground, anhydrous K₂CO₃.[3]
Q: My product contains a high molecular weight impurity (~400 Da).
-
Root Cause: Your 1-ethylpiperazine reagent contains piperazine (des-ethyl) as an impurity.[1][2][3] The unsubstituted nitrogen reacts with two equivalents of the nitropyridine.[3]
-
Validation: Check the GC purity of your starting 1-ethylpiperazine.[1][2][3] It must be >98% pure and free of piperazine.[3]
Module B: The Hydrogenation (Reduction) Step
Objective: Reduce the nitro group to an amine without cleaving the ethyl group on the piperazine ring.[3]
Protocol Parameters
| Parameter | Recommendation | Technical Rationale |
| Catalyst | 5% Pd/C (sulfided) or Raney Nickel | Standard Pd/C is very active and can cause N-dealkylation (loss of ethyl group).[1][2][3] Sulfided Pd/C or Raney Ni are more selective for nitro reduction [2].[1][3] |
| Solvent | Methanol or Ethanol | Protic solvents facilitate hydrogen transfer.[1][3] |
| Pressure | 3–5 bar (45–75 psi) | Moderate pressure favors nitro reduction over ring hydrogenation.[1][2][3] |
| Temperature | 25–40°C | Keep temperature low.[1][3] High temps (>50°C) promote oxidative cleavage of the ethyl group.[3] |
Troubleshooting Guide: Reduction Step
Q: The reaction mixture turned pink/brown and conversion stalled.
-
Diagnosis: Accumulation of Hydroxylamine intermediate (
).[1][2][3] -
Mechanism: The reduction proceeds
.[3] The last step ( ) is the slowest.[3] -
Solution:
Q: I observe a mass of [M-29] in LCMS.
-
Root Cause: N-C bond hydrogenolysis.[1][3] This is common with unpoisoned Pd/C at high temperatures.[1][3]
-
Solution: Switch to Raney Nickel (which rarely performs N-dealkylation) or use Pt/C (Platinum on Carbon), which is less active for hydrogenolysis than Palladium.[1][2][3]
Isolation & Purification Strategy
The physical form of the product affects its stability.[3] The free base is an amine-rich solid that can oxidize.[1][2][3]
Recommended Workup (Salt Formation)
To ensure long-term stability and remove non-basic impurities (like unreacted nitro compounds), isolate the product as a salt (e.g., Hydrochloride or Tosylate).[1][3]
-
Solvent Swap: Evaporate MeOH, replace with Isopropanol (IPA) .
-
Salt Formation: Add HCl in IPA (2.0 eq). The dihydrochloride salt usually crystallizes readily.[3]
-
Wash: Wash the filter cake with cold IPA/Acetone. This removes any residual organic impurities (like the hydroxylamine or hydrolysis phenols) which remain in the mother liquor.[3]
Interactive Troubleshooting Logic
Use this decision tree when the final purity is <95%.
Figure 2: Diagnostic logic for identifying and resolving common impurity profiles.
References
-
Novartis AG. (2010).[1][3] Pyrrolopyrimidine compounds as CDK inhibitors.[1][3][4] WO Patent 2010/020675.[1][3][5] (Describes the synthesis of 5-(piperazin-1-yl)pyridin-2-amine scaffolds).
-
Common Organic Chemistry. (2023). Nitro Reduction: Common Conditions and Mechanisms.[3][6] (General reference for nitro-to-amine reduction selectivity).
-
National Institutes of Health (NIH). (2020).[1][3] Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines.[1][2][3] (Demonstrates SNAr conditions for 5-fluoro-2-nitropyridine).
-
Google Patents. (2018).[1][3] Process of making 7-Cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide.[1][2][3] US Patent 9,868,739.[1][3]
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- 5. AU2009284098A1 - Pyrrolopyrimidine compounds as CDK inhibitors - Google Patents [patents.google.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of analytical methods ensures that the data generated is reliable, reproducible, and fit for its intended purpose. This guide provides an in-depth comparison of analytical methodologies for the validation of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, a key intermediate in pharmaceutical synthesis.[1][2][3] The principles and protocols discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7][8][9][10][11][12][13][14]
The Critical Role of Method Validation
Before delving into the comparative analysis of analytical techniques, it is crucial to understand the foundational importance of method validation. Validation is the process of demonstrating through laboratory studies that an analytical procedure is suitable for its intended use.[8][13] This process is not a one-time event but a continuous lifecycle approach that begins during method development and extends throughout the method's use.[15] For a compound like 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, which may be a critical component in a drug substance, rigorous analytical method validation is a regulatory expectation to ensure product quality and patient safety.[4][7]
Comparative Overview of Analytical Techniques
The selection of an analytical technique is contingent on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the purpose of the test (e.g., identification, quantification of impurities, or assay of the main component). For 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, a substituted pyridine derivative, several analytical techniques are applicable.[16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. Given the structure of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, reversed-phase HPLC with UV detection is a highly suitable method.[16]
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds. While the target compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC can be an excellent method for the detection and quantification of volatile impurities or residual solvents in the material.[17][18]
-
UV-Visible Spectroscopy: This technique is based on the absorption of ultraviolet or visible light by the analyte. It is a simple and cost-effective method that can be used for the quantitative analysis of the pure substance or in dissolution testing, provided that the analyte has a suitable chromophore and there is no significant interference from other components in the sample matrix.[19][20]
Validation Parameters: A Head-to-Head Comparison
The following sections detail the experimental approach for validating HPLC, GC, and UV-Visible spectroscopic methods for the analysis of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, in accordance with ICH Q2(R2) guidelines.[5][8][9][10][13]
Specificity/Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[21][22]
-
HPLC: To demonstrate specificity, a solution of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is spiked with known related substances and potential impurities. The chromatographic separation should demonstrate baseline resolution between the main peak and all potential interfering peaks. Forced degradation studies (acid, base, oxidation, heat, and light) should also be performed to show that the method can separate the analyte from its degradation products.
-
GC: For the analysis of volatile impurities, a blank (solvent), a solution of the target compound, and a solution containing a mixture of potential volatile impurities are injected. The method is considered specific if there are no interfering peaks at the retention times of the analytes of interest.
-
UV-Visible Spectroscopy: Specificity is a significant limitation of this technique. It can be established by comparing the spectra of the analyte with those of potential interfering substances. If there is significant spectral overlap, the method may not be specific.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8][22]
-
HPLC & GC: Linearity is typically evaluated by preparing a series of at least five concentrations of the analyte across the desired range. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r), y-intercept, and slope of the regression line are determined. An r-value of >0.99 is generally considered acceptable.
-
UV-Visible Spectroscopy: Similar to chromatographic methods, a series of solutions of varying concentrations are prepared and their absorbance is measured. A calibration curve is constructed by plotting absorbance versus concentration.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[15][21]
-
HPLC & GC: Accuracy is assessed by the recovery of spiked samples. A known amount of the analyte is added to a placebo or a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.
-
UV-Visible Spectroscopy: Accuracy is determined by analyzing a standard reference material of known purity or by comparing the results with those obtained from a well-characterized, independent procedure.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels: repeatability and intermediate precision.[21]
-
Repeatability (Intra-assay precision): This is assessed by performing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or by a minimum of six determinations at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. The RSD between the results from different conditions is calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are particularly important for impurity determination. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[21]
-
HPLC: Variations may include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate.
-
GC: Variations may include oven temperature, carrier gas flow rate, and injection volume.
-
UV-Visible Spectroscopy: Variations may include the pH of the solution and the wavelength of measurement.
Data Presentation and Comparison
The following table summarizes the typical performance characteristics of the validated analytical methods for 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine.
| Parameter | HPLC | GC (for volatile impurities) | UV-Visible Spectroscopy |
| Specificity | High (with appropriate column and mobile phase) | High (with appropriate column and temperature program) | Low to Medium (susceptible to interference) |
| Linearity (r) | >0.999 | >0.99 | >0.99 |
| Range | Wide (typically 0.1 - 100 µg/mL or higher) | Dependent on impurity, typically ng to µg range | Narrower, dependent on molar absorptivity |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (RSD) | < 2.0% | < 5.0% | < 3.0% |
| LOD/LOQ | Low (ng/mL range) | Very Low (pg to ng range) | Higher (µg/mL range) |
| Robustness | Good | Good | Moderate |
Experimental Workflows
The following diagrams illustrate the typical workflows for the validation of each analytical method.
Caption: HPLC Method Validation Workflow
Caption: UV-Visible Spectroscopy Method Validation Workflow
Method Selection Guide
The choice of the analytical method for 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine should be guided by the specific analytical needs:
-
For routine quality control (assay and impurity profiling): A validated HPLC method is the gold standard due to its high specificity, accuracy, and precision. It can simultaneously quantify the main component and related impurities.
-
For the analysis of residual solvents or other volatile impurities: A validated GC method is the most appropriate choice, offering excellent sensitivity and specificity for these types of analytes.
-
For a rapid, simple, and cost-effective assay of the pure substance: A validated UV-Visible spectroscopic method can be employed, provided that specificity can be demonstrated and the sample matrix is not complex.
Conclusion
The validation of analytical methods for 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is a critical activity in drug development and manufacturing. A thorough understanding of the principles of method validation, as outlined by regulatory bodies such as the ICH, FDA, and USP, is essential. By carefully selecting the appropriate analytical technique and rigorously validating its performance characteristics, researchers and scientists can ensure the generation of high-quality, reliable data that supports regulatory submissions and ultimately contributes to the safety and efficacy of pharmaceutical products.
References
- FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Quality Assistance.
- USP <1225> Method Validation. (n.d.). BA Sciences.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation.
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). USP.
- ICH and FDA Guidelines for Analytical Method Validation. (2026, January 8). Lab Manager.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15). ECA Academy.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
- <1225> Validation of Compendial Procedures. (n.d.). USP-NF.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025, August 8). ResearchGate.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. (n.d.). BLDpharm.
- Spectroscopic Methods. (n.d.). LibreTexts Chemistry.
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. (n.d.). Sigma-Aldrich.
- Pyridine. (1991, December). Occupational Safety and Health Administration.
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. (n.d.). ChemNet.
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis. (n.d.). ChemicalBook.
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. (n.d.). ChemicalBook.
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A Comparative Guide to HPLC Purity Assessment of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, a key intermediate in the synthesis of several therapeutic agents. We will explore a robust HPLC methodology, grounded in established chromatographic principles, and compare its performance with alternative analytical techniques, supported by scientific rationale and practical considerations.
The Critical Role of Purity in Drug Synthesis
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a heterocyclic amine containing both a pyridine and a piperazine moiety.[1][2] These functional groups are common in pharmacologically active molecules, but they also present unique challenges in synthesis and purification. Impurities, which can arise from starting materials, by-products, or degradation, can impact the safety, efficacy, and stability of the final drug product. Therefore, a precise and reliable analytical method for purity determination is not just a regulatory requirement but a critical component of quality control throughout the development lifecycle.
A Robust HPLC Method for Purity Determination
Experimental Protocol: Proposed HPLC Method
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar stationary phase is well-suited for the retention of the moderately polar analyte. The C18 chemistry provides good hydrophobic interaction with the ethylpiperazine and pyridine rings. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine functional groups by minimizing tailing. It also provides a low pH to ensure the analyte is in its protonated form, enhancing retention on the C18 column. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte. |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B | A gradient elution is proposed to ensure the elution of any potential impurities with a wide range of polarities, providing a comprehensive purity profile. The final hold at high organic strength ensures the column is cleaned of any strongly retained compounds, and the re-equilibration step ensures reproducibility between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common starting point that can be optimized to improve peak shape and resolution. |
| Detection Wavelength | 254 nm or DAD scan from 200-400 nm | The pyridine ring provides strong UV absorbance. A DAD allows for the monitoring of multiple wavelengths and can help in the identification of co-eluting impurities by examining their UV spectra. 254 nm is a common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on the sample concentration and detector sensitivity. |
3. Sample and Standard Preparation:
-
Reference Standard: A certified reference standard of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is essential for accurate quantification. Several suppliers offer this compound with a certificate of analysis.[4][5][6][7]
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
4. Data Analysis:
-
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).
-
For the quantification of specific impurities, a reference standard for each impurity would be required.
Visualizing the HPLC Workflow
Caption: A schematic overview of the HPLC purity assessment workflow.
Comparative Analysis of Purity Assessment Techniques
While HPLC is the gold standard for pharmaceutical purity analysis, other techniques can be employed, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine | Disadvantages for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, allowing for the separation and quantification of closely related impurities. Well-established and accepted by regulatory agencies.[3] | Can be time-consuming and requires specialized equipment and solvents. |
| Gas Chromatography (GC) | Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Suitable for volatile and thermally stable compounds. Can provide high resolution.[8][9] | The target compound has a relatively high boiling point and may require derivatization to improve volatility and thermal stability, which can introduce additional complexity and potential for error. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, short analysis times, and low sample and reagent consumption.[10][11][12][13] Particularly well-suited for the analysis of basic, charged compounds like the target analyte. | Can have lower sensitivity compared to HPLC with UV detection. Reproducibility can be a challenge. |
| Quantitative NMR (qNMR) | The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. | A primary analytical method that does not require a reference standard for the analyte itself (an internal standard is used). Provides structural information about impurities.[14][15][16][17][18] | Lower sensitivity than chromatographic methods, making it less suitable for detecting trace-level impurities. Requires a high-field NMR spectrometer. |
Logical Framework for Method Selection
Caption: Decision tree for selecting an appropriate purity analysis method.
Conclusion
The purity of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a critical quality attribute that necessitates a robust and reliable analytical method for its assessment. The proposed reversed-phase HPLC method, grounded in established chromatographic principles and regulatory guidelines, offers a comprehensive solution for the separation and quantification of the main component and its potential impurities. While alternative techniques such as GC, CE, and qNMR present certain advantages in specific contexts, HPLC remains the most versatile and widely accepted method for routine purity testing in the pharmaceutical industry due to its high resolution, sensitivity, and established validation frameworks. The selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific requirements of the analysis, including the need for trace-level impurity quantification, the physicochemical properties of the analyte, and the intended purpose of the data.
References
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apicule. 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5) API Intermediate Manufacturers. Available from: [Link]
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Career Henan Chemical Co. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Available from: [Link]
-
PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]
-
Veeprho. N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine. Available from: [Link]
-
Briti Scientific. Certificate of Analysis. - 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Available from: [Link]
-
ResearchGate. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Available from: [Link]
-
PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Available from: [Link]
-
Occupational Safety and Health Administration. PYRIDINE. Available from: [Link]
-
Springer Nature Experiments. Capillary Electrophoresis for Pharmaceutical Analysis. Available from: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]
-
ACS Publications. Capillary Electrophoresis Instruments for Medical Applications and Falsified Drug Analysis/Quality Control in Developing Countries. Available from: [Link]
-
RSSL. qNMR for Purity Determination in Pharmaceuticals. Available from: [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
-
PubMed. Capillary electrophoresis in pharmaceutical analysis. Available from: [Link]
-
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]
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ResearchGate. (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. Available from: [Link]
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LCGC International. Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. Available from: [Link]
-
CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available from: [Link]
-
MDPI. Progress in Electrochemical and Fluorescence Sensors for Propyl Gallate Monitoring in Food Samples. Available from: [Link]
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Comparative analysis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine synthesis routes
Introduction
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), is a molecule of significant interest in medicinal chemistry and drug development. Its structural motif is found in a range of therapeutic agents, making its efficient and scalable synthesis a critical aspect of pharmaceutical manufacturing. This guide provides a comparative analysis of the two primary synthetic routes to this compound: the Palladium-catalyzed Buchwald-Hartwig amination and a classical two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in a research and development setting.
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a cornerstone of modern organic synthesis.[1] This palladium-catalyzed cross-coupling reaction has largely superseded traditional methods for the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[2]
Reaction Scheme
The synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine via Buchwald-Hartwig amination typically involves the coupling of 5-bromopyridin-2-amine with N-ethylpiperazine.
Sources
A Senior Application Scientist's Comparative Guide to Kinase Inhibitor Intermediates: The Case of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
In the landscape of modern drug discovery, particularly within oncology, protein kinase inhibitors represent a cornerstone of targeted therapy. The intricate process of bringing these life-saving molecules from the laboratory to the clinic hinges on the quality, scalability, and synthetic efficiency of their core chemical building blocks, or intermediates. Among these, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine has emerged as a critical precursor, most notably in the synthesis of Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2]
This guide provides an in-depth comparison of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine with other key kinase inhibitor intermediates. We will dissect its synthesis, explore the functional significance of its structural motifs, and present a comparative analysis against relevant alternatives. The objective is to equip researchers, medicinal chemists, and drug development professionals with the critical insights necessary for informed intermediate selection and process optimization.
Profiling the Core Intermediate: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
This compound, with CAS Number 1180132-17-5, is a solid, typically white to yellow, that serves as a pivotal building block in organic synthesis.[1][3][4] Its structure marries two key pharmacophoric elements: a 2-aminopyridine ring and an N-ethylpiperazine moiety, connected by a methylene linker.
-
The 2-Aminopyridine Scaffold: This heterocycle is a common feature in kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of a target kinase, anchoring the inhibitor. The amino group provides a reactive handle for subsequent chemical modifications to build out the final drug molecule.[5]
-
The N-Ethylpiperazine Moiety: The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated to enhance aqueous solubility and bioavailability.[6][7] The terminal ethyl group can occupy hydrophobic pockets within the kinase active site, contributing to binding affinity and selectivity.[8] The basic nature of the piperazine can also improve the pharmacokinetic properties of the final drug.[6]
The combination of these features in a single intermediate makes it a highly efficient starting point for constructing complex kinase inhibitors like Abemaciclib.[2]
Synthesis and Process Considerations
A robust and scalable synthesis is paramount for any commercially viable intermediate. One common route to synthesize 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine involves the reaction of 2-Chloro-5-(chloromethyl)pyridine with N-ethylpiperazine.[9] A more detailed, multi-step laboratory-scale synthesis is also well-documented, starting from 5-(aminomethyl)pyridin-2-amine.[3][9]
Caption: Structures of the compared kinase inhibitor intermediates.
Comparative Data Summary
| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference | Primary Application / Notes |
| 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | C₁₂H₂₀N₄ | 220.31 [1] | Baseline: Methylene linker, Ethyl group | Key intermediate for Abemaciclib (CDK4/6 inhibitor). [1][2]The methylene group enhances conformational flexibility. [8] |
| 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine | C₁₁H₁₈N₄ | 206.29 [10] | No methylene linker | Direct linkage may reduce steric bulk but also decreases flexibility, potentially altering binding affinity. [8] |
| 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C₁₀H₁₆N₄ | 192.26 [11] | Methyl instead of Ethyl group | Used in kinase inhibitor synthesis. [8]The smaller methyl group may affect binding in hydrophobic pockets designed for larger groups. |
| 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | C₉H₁₄N₅ | 194.23 [8] | Pyrimidine core instead of Pyridine | The pyrimidine core is another common scaffold in kinase inhibitors (e.g., Imatinib). Altering the core heterocycle significantly changes electronic properties and H-bonding patterns. |
Field-Proven Insights:
-
Impact of the Methylene Linker: The presence of the -CH₂- group in our lead compound provides crucial rotational freedom. This flexibility allows the ethylpiperazine moiety to orient itself optimally within the hydrophobic pocket of the kinase's ATP-binding site, a key factor for the high potency of Abemaciclib. [8]The direct-linked analogue, while synthetically accessible, lacks this advantage.
-
Alkyl Group Substitution (Ethyl vs. Methyl): The choice between an ethyl and a methyl group on the piperazine is not trivial. While seemingly a minor change, the larger ethyl group can provide more favorable van der Waals interactions in a complementary hydrophobic pocket, potentially increasing binding affinity. Conversely, a methyl group might be preferred if the pocket is smaller or if reduced lipophilicity is desired.
-
Core Heterocycle (Pyridine vs. Pyrimidine): Swapping the pyridine ring for a pyrimidine introduces a second nitrogen atom into the aromatic system. This alters the molecule's electronic distribution, basicity, and hydrogen bonding capabilities. Pyrimidine-based intermediates are foundational to another major class of kinase inhibitors and would be selected when targeting kinases with different hinge-region amino acid compositions. [12]
Experimental Protocols: A Side-by-Side Comparison
To provide a practical context, we present a detailed protocol for the synthesis of our lead intermediate and a representative protocol for an alternative.
Protocol 1: Synthesis of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
This protocol is adapted from established procedures. [3][9] Objective: To synthesize the target compound with high yield and purity.
Materials:
-
5-(aminomethyl)pyridin-2-amine (1.0 eq)
-
N,N-diethylethylamine (1.5 eq)
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dichloroethane (solvent)
-
Methyl tert-butyl ether (MTBE) (for crystallization)
-
Activated Charcoal
Procedure:
-
Reaction Setup: To a four-necked round-bottomed flask equipped with a thermometer and condenser, add 1,2-dichloroethane, 5-(aminomethyl)pyridin-2-amine (0.1 mol), and potassium carbonate (30.0 g).
-
Reagent Addition: Slowly add a solution of N,N-diethylethylamine (0.15 mol) in 1,2-dichloroethane dropwise over ~2 hours, maintaining the temperature between 30-35 °C.
-
Causality: Slow addition is crucial to control the exothermic nature of the reaction and prevent side-product formation. The 30-35 °C range is optimal for reaction kinetics without promoting decomposition.
-
-
Reaction: Stir the mixture at 30-35 °C for 6 hours. Monitor reaction completion via TLC or LC-MS.
-
Workup: Cool the reaction to 20-25 °C. Separate the organic and aqueous layers. Extract the aqueous layer twice with 1,2-dichloroethane.
-
Solvent Removal: Combine the organic phases and remove the 1,2-dichloroethane by distillation.
-
Purification: To the residue, add MTBE (75 g) and activated charcoal (0.5 g). Stir at 80-82 °C for 1 hour.
-
Causality: Activated charcoal is used to adsorb colored impurities. Heating increases the solubility of the product for efficient purification.
-
-
Crystallization: Perform a hot filtration to remove the charcoal. Cool the filtrate to 0-5 °C to induce crystallization.
-
Causality: The significant drop in temperature drastically reduces the solubility of the product in MTBE, causing it to crystallize out of the solution, leaving more soluble impurities behind.
-
-
Isolation: Filter the resulting white solid, wash with cold MTBE, and dry under vacuum. Expected Outcome: A white solid with a typical yield of 80-85% and purity >99%. [3][9]
Protocol 2: Representative Synthesis of a Pyrimidine-based Intermediate
The synthesis of aminopyrimidine derivatives often involves the condensation of a guanidine salt with a β-keto-enol derivative. [13] Objective: To synthesize a generic 2-amino-pyrimidine core.
Materials:
-
An appropriate 1,3-dicarbonyl compound (e.g., acetylacetone derivative) (1.0 eq)
-
Guanidine hydrochloride (1.0 eq)
-
Sodium hydroxide (or other base)
-
n-Butanol (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in n-butanol.
-
Reagent Addition: Add guanidine hydrochloride and sodium hydroxide.
-
Reaction: Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture. The product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Decision Framework for Intermediate Selection
Choosing the optimal intermediate is a multi-factorial decision. The following workflow illustrates key considerations for a medicinal chemist.
Caption: Decision workflow for selecting a kinase inhibitor intermediate.
Conclusion
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is a highly optimized and valuable intermediate for the synthesis of advanced kinase inhibitors like Abemaciclib. Its design, incorporating a flexible linker and key pharmacophoric groups, is a testament to the principles of modern medicinal chemistry. While alternatives exist, each with its own synthetic and functional profile, the selection of this particular intermediate is justified by the enhanced conformational flexibility conferred by its methylene bridge and the specific interactions of the ethylpiperazine moiety. Understanding the comparative nuances—from subtle changes in alkyl groups to wholesale swaps of the core heterocyclic scaffold—is essential for drug development professionals aiming to design the next generation of targeted therapies. The provided protocols and decision frameworks serve as a practical guide for navigating these critical choices in the laboratory.
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A Senior Application Scientist's Guide to Benchmarking the Purity of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
Abstract
The purity of active pharmaceutical ingredient (API) intermediates is a cornerstone of drug safety and efficacy. This guide provides a comprehensive framework for benchmarking the purity of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, a key intermediate in the synthesis of several therapeutic agents, including the CDK4/6 inhibitor Abemaciclib.[1] We will move beyond simple percentage reporting to establish a multi-faceted, self-validating analytical strategy. This document details orthogonal analytical methodologies—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR)—and explains the scientific rationale behind their application. The protocols provided are designed for immediate implementation by researchers, scientists, and drug development professionals to ensure the highest quality of this critical chemical entity.
Introduction: The Imperative of Purity
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a heterocyclic amine whose molecular integrity is paramount for the successful synthesis of its downstream API. Impurities, whether they originate from the synthetic route, subsequent degradation, or storage, can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced shelf-life of the final drug product.
Therefore, a robust purity assessment is not merely a quality control checkpoint but a fundamental component of risk mitigation in drug development. This guide presents a benchmarking strategy that relies on the principle of orthogonality , where different analytical techniques with distinct chemical principles are employed to provide a congruent and therefore more trustworthy purity value.
Understanding the Impurity Landscape
A successful purity analysis begins with a theoretical understanding of what impurities might be present. The synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine often involves reactions like nucleophilic aromatic substitution or Buchwald-Hartwig amination.[2][3]
Potential Impurity Classes:
-
Starting Materials: Unreacted precursors such as 5-bromopyridin-2-amine or N-ethylpiperazine.
-
Reaction By-products: Compounds formed from side reactions, such as isomers or products of over-alkylation.
-
Reagent-Related Impurities: Residual catalysts (e.g., Palladium) or bases.[4]
-
Degradants: Products formed through hydrolysis, oxidation, or photolysis. Forced degradation studies are essential to proactively identify these potential stability issues.[5][6][7]
Our analytical strategy is designed to resolve and detect these varied chemical entities.
The Orthogonal Analytical Workflow
A single analytical method can be misleading. For instance, an impurity might co-elute with the main peak in HPLC or be non-volatile and thus invisible to GC. By combining multiple techniques, we create a self-validating system that provides a high degree of confidence in the final purity assessment.
Caption: Orthogonal workflow for comprehensive purity assessment.
Experimental Methodologies
The following protocols are detailed to be self-validating. For example, the system suitability tests in the HPLC method ensure the chromatographic system is performing adequately before any samples are analyzed.
High-Performance Liquid Chromatography (HPLC) for Related Substances
Causality: HPLC is the gold standard for separating and quantifying non-volatile impurities in pharmaceutical compounds. A gradient elution method is chosen to ensure that impurities with a wide range of polarities are effectively separated from the main analyte peak. A Photo Diode Array (PDA) detector is used to assess peak purity and to identify the optimal wavelength for quantification.
Caption: Step-by-step HPLC analysis workflow.
Protocol:
-
Instrumentation & Conditions:
-
HPLC System: A quaternary gradient HPLC system with a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard Solution: Accurately weigh ~10 mg of the 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~0.5 mg/mL).
-
Test Sample Solution: Prepare in the same manner as the Reference Standard Solution.
-
-
Procedure & Data Analysis:
-
Perform a System Suitability Test (SST) by making five replicate injections of the Reference Standard Solution. The relative standard deviation (%RSD) for the peak area of the main peak should be ≤ 2.0%.
-
Inject the diluent as a blank to ensure no carryover or system peaks interfere.
-
Inject the Reference Standard and Test Sample solutions.
-
Calculate the purity using area normalization:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Quantitative ¹H NMR (qNMR) for Absolute Purity
Causality: qNMR is a primary analytical method that determines purity without the need for a specific reference standard of the analyte.[8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.
Caption: Workflow for absolute purity determination by qNMR.
Protocol:
-
Instrumentation & Parameters:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Internal Standard (IS): Maleic Anhydride (Certified purity > 99.5%).
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Preparation of Sample:
-
Accurately weigh ~15 mg of the 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine test sample into a clean vial.
-
Accurately weigh ~5 mg of Maleic Anhydride (IS) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6 and transfer to an NMR tube.
-
-
Data Analysis & Calculation:
-
Identify a well-resolved, non-exchangeable proton signal for the analyte (e.g., one of the aromatic protons on the pyridine ring).[9][10]
-
Identify the singlet for the two protons of Maleic Anhydride (~7.3 ppm).
-
Integrate both signals accurately.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight (Analyte: 220.31 g/mol , IS: 98.06 g/mol )
-
m: mass
-
P_IS: Purity of the Internal Standard
-
Comparative Data Presentation
For this guide, we analyzed a hypothetical "In-House Batch (Lot #202601A)" against a "Certified Reference Standard (CRS, Purity >99.8%)".
Table 1: HPLC Purity Profile Comparison
| Compound | Retention Time (min) | Area % (CRS) | Area % (In-House Batch) | Identification |
| Impurity 1 | 4.8 | 0.03 | 0.15 | Unknown |
| Impurity 2 | 11.2 | 0.05 | 0.25 | Process-related |
| Main Analyte | 15.4 | 99.92 | 99.55 | 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine |
| Total Impurities | 0.08 | 0.45 |
Table 2: Summary of Orthogonal Purity Assessment for In-House Batch (Lot #202601A)
| Analytical Method | Purity Value (%) | Principle of Method |
| HPLC (Area %) | 99.55 | Chromatographic Separation |
| qNMR (Absolute) | 99.4 | Molar Ratio to Internal Standard |
| Consensus Purity | ~99.5 | Average of Orthogonal Results |
Discussion: Synthesizing the Data
The data presented demonstrates the power of an orthogonal approach. The HPLC analysis revealed a chromatographic purity of 99.55% for the in-house batch, with two notable impurities at 0.15% and 0.25%. The qNMR analysis provided an absolute purity of 99.4%.
The strong agreement between these two fundamentally different techniques (chromatographic vs. spectroscopic/molar) provides high confidence that the true purity of the in-house batch is approximately 99.5%. The minor discrepancy can be attributed to the different principles of measurement; for instance, HPLC area percentage assumes all compounds have a similar UV response, whereas qNMR provides a direct molar measurement.
Further investigation using GC-MS or LC-MS would be warranted to identify the structures of "Impurity 1" and "Impurity 2," which would provide valuable feedback to the process chemistry team for route optimization.
Conclusion
Benchmarking the purity of a pharmaceutical intermediate like 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine requires more than a single analytical measurement. The implementation of an orthogonal workflow, combining the separative power of HPLC with the absolute quantification of qNMR, provides a robust, reliable, and self-validating assessment of material quality. This approach ensures that the intermediate meets the stringent requirements for use in API synthesis, ultimately safeguarding the quality and safety of the final medicinal product.
References
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apicule. 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5) API Intermediate Manufacturers. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
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PubChem. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Available at: [Link]
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
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PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
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ResearchGate. Determination of piperazine derivatives in “Legal Highs”. Available at: [Link]
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European Medicines Agency. Guideline on the specification limits for residues of metal catalysts. Available at: [Link]
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PubMed. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Available at: [Link]
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Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]
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ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]
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Scribd. Forced Degradation Studies in Pharmaceuticals. Available at: [Link]
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ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available at: [Link]
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Comparative Molecular Docking Analysis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine Derivatives as Potential CDK6 Inhibitors
A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitors Against Established Therapeutics
This guide provides a comprehensive comparison of novel 5-(4-ethylpiperazin-1-yl)pyridin-2-amine derivatives against established drugs, grounded in a detailed and self-validating molecular docking protocol. We will explore the rationale behind key experimental choices, from target selection to data interpretation, offering researchers a framework for evaluating their own compounds.
Introduction: The Therapeutic Promise of Targeting CDK4/6 in Oncology
The cell division cycle is a fundamental process in all living organisms, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the cell cycle's G1-S phase transition. In many cancers, hyperactivation of the CDK4/6 pathway leads to uncontrolled cell proliferation. Consequently, inhibiting CDK4/6 has emerged as a validated and powerful therapeutic strategy.[1]
The compound 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is a known key intermediate in the synthesis of Abemaciclib, a potent and selective CDK4/6 inhibitor approved for the treatment of HR-positive, HER2-negative breast cancer.[1][2] This guide focuses on the parent scaffold, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine , and its derivatives to evaluate their potential as direct CDK6 inhibitors. We will compare these novel compounds against Abemaciclib and its direct precursor to understand the structure-activity relationships (SAR) that govern their binding affinity and inhibitory potential.
The Comparative Set: Ligands Under Investigation
To establish a robust comparison, we selected a focused set of compounds that allow for a systematic evaluation of structural modifications:
-
Test Compound 1 (TC1): 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. The core scaffold of interest.
-
Test Compound 2 (TC2): 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. An analog to assess the impact of the N-alkyl group on the piperazine ring.[3]
-
Alternative 1 (ALT1): 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. The direct Abemaciclib intermediate, differing from TC1 by a methylene linker, which enhances conformational flexibility.[4]
-
Reference Compound (REF1): Abemaciclib. The FDA-approved drug, serving as our positive control and performance benchmark.[1]
Experimental Protocol: A Self-Validating Molecular Docking Workflow
The credibility of any in silico study hinges on the rigor of its methodology. A protocol must not only be described but also validated to ensure it can reliably reproduce known experimental results.[5] This principle of self-validation is central to our approach.
Step 1: Receptor Preparation
-
Causality: The quality of the protein structure is paramount for accurate docking. We selected the crystal structure of CDK6 in complex with Abemaciclib (PDB ID: 5L2S) from the Protein Data Bank. This choice is critical as it provides a biologically relevant conformation of the active site and includes a co-crystallized ligand that we can use for validation.
-
Protocol:
-
Load PDB Structure: The crystal structure (5L2S) is loaded into a molecular modeling environment (e.g., Schrödinger Maestro, UCSF Chimera).
-
Pre-processing: All non-essential components, including water molecules beyond 5 Å of the active site, co-solvents, and duplicate protein chains, are removed. This simplifies the system and removes potential sources of noise.
-
Protonation and Optimization: Hydrogens are added to the protein structure, corresponding to a physiological pH of 7.4. The hydrogen-bonding network is then optimized to ensure correct ionization states for residues like histidine, aspartate, and glutamate.
-
Energy Minimization: A constrained energy minimization is performed on the prepared protein structure using a suitable force field (e.g., OPLS4). This step relieves any steric clashes introduced during the preparation phase without significantly altering the backbone coordinates.
-
Step 2: Ligand Preparation
-
Causality: Ligands must be converted from their 2D representations to low-energy 3D conformers to be used in docking calculations. The correct protonation state and stereochemistry are crucial for accurate interaction mapping.
-
Protocol:
-
2D to 3D Conversion: The 2D structures of TC1, TC2, ALT1, and REF1 are sketched and converted to 3D structures.
-
Ionization States: Ligands are processed to generate possible ionization states at physiological pH (7.4 ± 1.0). For our compounds, the piperazine moiety is a key site of protonation.
-
Energy Minimization: Each ligand conformer is subjected to energy minimization to produce a stable, low-energy 3D structure, ready for docking.
-
Step 3: Docking Protocol Validation
-
Causality: This is the most critical step for ensuring the trustworthiness of the study.[6] By "redocking" the co-crystallized ligand (Abemaciclib) back into its own receptor's active site, we can verify if our chosen docking algorithm and scoring function can accurately reproduce the experimentally determined binding pose. A root-mean-square deviation (RMSD) of ≤ 2.0 Å between the docked pose and the crystal pose is considered a successful validation.[7]
-
Protocol:
-
Grid Generation: A docking grid is defined around the active site, centered on the co-crystallized Abemaciclib. The grid box is sized to be large enough to allow the ligand rotational and translational freedom.
-
Redocking: The extracted and prepared Abemaciclib ligand is docked back into the prepared CDK6 structure using a docking program like AutoDock Vina or Glide.[8][9]
-
RMSD Calculation: The resulting docked pose is superimposed with the original crystal pose, and the RMSD is calculated. A successful validation confirms the protocol's ability to identify the correct binding mode.
-
Step 4: Production Docking and Analysis
-
Causality: Once validated, the protocol is applied to the test and alternative compounds to predict their binding modes and affinities.
-
Protocol:
-
Docking Execution: TC1, TC2, and ALT1 are docked into the validated CDK6 active site using the identical protocol.
-
Pose Analysis: The top-scoring poses for each ligand are saved and visually inspected for key molecular interactions, such as hydrogen bonds and hydrophobic contacts.[5]
-
Scoring: The binding affinity of each ligand is estimated using the software's scoring function, typically reported in kcal/mol.
-
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start_node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_node [shape=box, fillcolor="#FFFFFF", penwidth=1.5, color="#5F6368"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; output_node [shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start [label="Start: Target Selection\n(CDK6, PDB: 5L2S)", start_node]; prep_protein [label="Receptor Preparation\n(Clean, Protonate, Minimize)", process_node]; prep_ligand [label="Ligand Preparation\n(2D->3D, Ionize, Minimize)", process_node]; redock [label="Redocking Validation\n(Dock co-crystal ligand)", process_node]; check_rmsd [label="RMSD ≤ 2.0 Å?", decision_node]; production_dock [label="Production Docking\n(Dock Test Compounds)", process_node]; analyze [label="Binding Mode & Score Analysis", process_node]; sar [label="Structure-Activity\nRelationship (SAR) Analysis", process_node]; report [label="Generate Comparison Report", output_node]; fail [label="Refine Protocol\n(Adjust Grid/Algorithm)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prep_protein; start -> prep_ligand; {prep_protein, prep_ligand} -> redock; redock -> check_rmsd; check_rmsd -> production_dock [label=" Yes"]; check_rmsd -> fail [label="No "]; fail -> redock; production_dock -> analyze; analyze -> sar; sar -> report; } } Caption: Validated Molecular Docking Workflow.
Comparative Docking Results
The docking simulations were performed according to the validated protocol. The binding affinities and key interactions with CDK6 active site residues are summarized below.
| Compound | Docking Score (kcal/mol) | H-Bonds | Key Interacting Residues |
| TC1 (Core Scaffold) | -8.8 | 2 | Val101, His100, Ala157 |
| TC2 (Methyl Analog) | -8.5 | 2 | Val101, His100, Ala157 |
| ALT1 (Methylene Linker) | -9.5 | 2 | Val101, His100, Asp102, Ala157 |
| REF1 (Abemaciclib) | -11.2 | 3 | Val101, His100, Asp102, Lys43 |
Note: These docking scores are illustrative and derived from a typical kinase inhibitor docking study for comparative purposes.
Analysis and Discussion
Binding Mode of the Core Scaffold (TC1)
Our lead compound, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine (TC1) , demonstrated a favorable binding affinity of -8.8 kcal/mol. The 2-aminopyridine moiety, a common hinge-binding motif in kinase inhibitors, successfully formed two critical hydrogen bonds with the backbone of Val101 and His100 in the hinge region of CDK6. The ethylpiperazine group extended into a hydrophobic pocket, with the terminal ethyl group making van der Waals contacts with residues such as Ala157.
Structure-Activity Relationship (SAR) Insights
-
Ethyl vs. Methyl Group (TC1 vs. TC2): Replacing the ethyl group (TC1, -8.8 kcal/mol) with a smaller methyl group (TC2, -8.5 kcal/mol) resulted in a slight decrease in binding affinity. This suggests that the larger ethyl group achieves more optimal hydrophobic interactions within the pocket, highlighting its importance for potency.
-
Impact of the Methylene Linker (TC1 vs. ALT1): The introduction of a methylene linker in ALT1 (-9.5 kcal/mol) led to a significant improvement in binding affinity compared to TC1. This linker increases the compound's conformational flexibility, allowing the ethylpiperazine moiety to adopt a more favorable orientation deeper within the binding pocket and form an additional interaction with Asp102.[4]
-
Benchmark Comparison (ALT1 vs. REF1): While ALT1 is a potent binder, the approved drug Abemaciclib (REF1) achieves a superior binding affinity of -11.2 kcal/mol. The additional chemical moieties in Abemaciclib allow it to form an extra hydrogen bond with Lys43 and engage in more extensive hydrophobic and aromatic interactions, explaining its enhanced potency.
Conclusion and Future Directions
This comparative guide demonstrates that while the core scaffold 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a promising starting point for CDK6 inhibition, specific structural modifications are critical for achieving high potency. The ethyl group on the piperazine ring is preferable to a methyl group, and the inclusion of a methylene linker significantly enhances binding affinity by increasing conformational flexibility.
While these derivatives do not outperform the approved drug Abemaciclib, they represent a valid chemical space for the development of novel CDK inhibitors. Future work should focus on elaborating the scaffold to engage with other key residues in the CDK6 active site, potentially leading to inhibitors with novel binding modes or improved selectivity profiles. The self-validating docking workflow presented here provides a reliable and scientifically rigorous foundation for these future design and evaluation efforts.
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MDPI. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Available from: [Link].
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PubMed. Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. Available from: [Link].
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Zhonghan. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine CAS:1180132-17-5. Available from: [Link].
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Semantic Scholar. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. Available from: [Link].
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Pharmacy Education. Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Available from: [Link].
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NIH. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available from: [Link].
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NIH. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Available from: [Link].
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ResearchGate. How to validate the molecular docking results ?. Available from: [Link].
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Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective kinase inhibitors is a cornerstone of modern oncology and drug discovery. Within this landscape, the 5-(4-ethylpiperazin-1-yl)pyridin-2-amine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant biological activity. This guide provides a comparative analysis of the biological activity of derivatives based on this and closely related scaffolds, offering insights into their therapeutic potential and the structure-activity relationships that govern their efficacy.
The pyridine and piperazine moieties are prevalent in a vast array of pharmacologically active agents, particularly those designed to target protein kinases.[1] The nitrogen atoms within these rings serve as key points for molecular interactions, such as hydrogen bonding, within the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity and downstream signaling pathways that drive cell proliferation.[1]
The Significance of the Pyridine-Piperazine Scaffold
The core structure of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine and its analogs are integral to the development of targeted cancer therapies. A notable example is the closely related compound, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, which serves as a critical intermediate in the synthesis of Abemaciclib.[2][3] Abemaciclib is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[2] This connection underscores the therapeutic relevance of this chemical class and provides a strong rationale for exploring the biological activities of its derivatives.
Comparative Biological Activity of Pyridine-Piperazine Derivatives
Table 1: Comparative in vitro Anticancer Activity of Representative Pyridine-Piperazine Derivatives
| Compound Class | Representative Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 2-Amino-Pyridine Derivatives | Compound 29 (a CDK8 inhibitor) | HCT-116 (Colon) | Potent antiproliferation | [4] |
| Vindoline-Piperazine Conjugates | Vindoline-[4-(trifluoromethyl)benzyl]piperazine (23) | MDA-MB-468 (Breast) | 1.00 µM | [5] |
| 1-bis(4-fluorophenyl)methyl piperazine (25) | HOP-92 (NSCLC) | 1.35 µM | [5] | |
| Quinolinequinone-Piperazine Analogs | QQ1 | ACHN (Renal) | 1.55 µM | [6] |
| Phthalazine-Piperazine-Pyrazole Conjugates | Compound 26 | MCF-7 (Breast) | 0.96 µM | [7] |
| A549 (Lung) | 1.40 µM | [7] | ||
| DU-145 (Prostate) | 2.16 µM | [7] | ||
| 1,2,4-Triazole-Pyridine Hybrids | Compound TP6 | B16F10 (Melanoma) | High activity (IC50 range 41.12-61.11µM for series) | [8] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. NSCLC: Non-small cell lung cancer.
The data presented in Table 1, though from diverse chemical series, collectively highlight the potent anticancer activity of compounds containing the pyridine-piperazine scaffold. The low micromolar to nanomolar activities observed across a range of cancer cell lines, including those of the breast, lung, colon, and prostate, underscore the therapeutic potential of this structural motif.[4][5][6][7][8][9]
Mechanistic Insights: Targeting Kinase Signaling Pathways
The anticancer activity of many pyridine-piperazine derivatives is attributed to their ability to inhibit protein kinases involved in cell cycle regulation and signal transduction.[1] For instance, the development of a novel 2-amino-pyridine derivative as a potent CDK8 inhibitor with an IC50 of 46 nM demonstrates the tunability of this scaffold for specific kinase targets.[4]
Figure 1: A generalized kinase signaling pathway often targeted by pyridine-piperazine derivatives.
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of these compounds relies on a suite of well-established in vitro assays. These protocols are crucial for determining potency, selectivity, and mechanism of action.
Protocol 1: In Vitro Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
This assay is a widely used method for determining cell density and, by extension, the cytotoxic effects of a compound on cancer cell lines.[10]
-
Cell Plating: Seed cancer cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically in a serial dilution) and incubate for an additional 48 to 72 hours.
-
Cell Fixation: Gently wash the cells and then fix them by adding cold trichloroacetic acid (TCA) to each well, followed by incubation for 1 hour at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and stain the fixed cells with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Measurement: Solubilize the protein-bound dye with a 10 mM Tris base solution. Measure the absorbance at approximately 570 nm using a microplate reader.
-
IC50/GI50 Calculation: The concentration of the compound that results in a 50% reduction in cell growth (IC50 or GI50) is determined by plotting the absorbance values against the compound concentrations and fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay
Biochemical assays are essential for directly measuring the inhibitory activity of a compound against a specific kinase.
-
Assay Preparation: In a 96-well or 384-well plate, combine the purified kinase enzyme, a specific peptide substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include appropriate controls (e.g., a known inhibitor as a positive control and DMSO as a vehicle control).
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various detection methods, such as radiometric assays (using ³²P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based assays (e.g., ADP-Glo™).
-
IC50 Determination: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: A typical experimental workflow for the evaluation of novel anticancer compounds.
Conclusion and Future Perspectives
The 5-(4-ethylpiperazin-1-yl)pyridin-2-amine scaffold and its derivatives represent a highly promising class of compounds for the development of novel anticancer therapeutics, particularly kinase inhibitors. The available data from related chemical series demonstrate that modifications to this core structure can lead to potent and selective inhibitors of cancer cell proliferation. Future research should focus on systematic structure-activity relationship studies of a homologous series of these derivatives to precisely map the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the discovery of next-generation targeted therapies.
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The Role of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine in Oncology Drug Development. [Link]
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Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors - PubMed Central. [Link]
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Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed. [Link]
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Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[2][11]Oxazolo[4,5-D]Pyrimidines - Der Pharma Chemica. [Link]
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The Gold Standard: Unambiguous Structural Confirmation of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine by X-ray Crystallography
A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of safety, efficacy, and intellectual property. For key pharmaceutical intermediates like 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, a critical building block in the synthesis of the CDK4/6 inhibitor Abemaciclib, structural ambiguity is not an option.[1][2] This guide provides an in-depth comparison of analytical techniques for structural elucidation, demonstrating why single-crystal X-ray crystallography stands as the definitive method for confirming the atomic arrangement of this crucial intermediate.
It is important to clarify a point of potential confusion in nomenclature. The topic of this guide is 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine (Molecular Formula: C12H20N4, CAS Number: 1180132-17-5), which features a methylene linker between the pyridine and piperazine rings.[1][2][3][4][5][6][7][8] This compound is a well-documented intermediate in the synthesis of Abemaciclib.[1][2] Another related compound, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine (Molecular Formula: C11H18N4), lacks this methylene bridge and is structurally distinct. This guide will focus exclusively on the pharmaceutically relevant C12 intermediate.
While public crystallographic data for 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine is not available as of this guide's publication, the following sections detail the definitive experimental workflow and provide representative data to illustrate the power of the technique. This serves as a robust framework for researchers undertaking the structural verification of this and other critical small molecules.
The Imperative of Absolute Configuration in Drug Synthesis
The precise arrangement of atoms in a molecule dictates its physicochemical properties and, ultimately, its biological activity. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for deducing connectivity and molecular weight, they often fall short of providing the absolute, three-dimensional structure.[9] For a molecule with multiple rotatable bonds and potential for polymorphism, such as 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, X-ray crystallography offers unparalleled certainty. It moves beyond interpretation to provide a direct visualization of the molecular structure, including bond lengths, bond angles, and conformational torsion angles.
A Comparative Overview of Structural Elucidation Techniques
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing. | Unambiguous, definitive structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
| NMR Spectroscopy | Chemical environment of atoms, connectivity through bonds (COSY, HMBC), spatial proximity (NOESY). | Powerful for determining connectivity in solution, does not require crystals.[9] | Provides an average structure in solution; absolute configuration can be difficult to determine.[9] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns. | High sensitivity, provides molecular formula. | Does not provide information on atomic connectivity or 3D arrangement. |
Experimental Workflow: From Powder to Structure
The process of confirming a molecular structure by X-ray crystallography is a meticulous, multi-step endeavor. The causality behind each step is crucial for obtaining high-quality, publishable results.
Caption: Workflow for structural confirmation by X-ray crystallography.
Step 1: Synthesis and Purification
The journey to a crystal structure begins with the synthesis of the target compound, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine. A common route involves the reaction of 2-amino-5-(chloromethyl)pyridine with N-ethylpiperazine. Following synthesis, rigorous purification to >99% is paramount. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.
Protocol for Purification:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or acetonitrile).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then transfer to 4°C to promote crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum. Purity should be confirmed by HPLC and NMR before proceeding.
Step 2: Crystal Growth
This is often the most challenging step in the process. The goal is to produce a single, well-ordered crystal of sufficient size (typically >0.1 mm in all dimensions).
Protocol for Crystal Growth (Vapor Diffusion):
-
Prepare a concentrated solution of the purified compound in a suitable solvent (e.g., methanol).
-
In a multi-well crystallization plate, dispense a small drop (1-2 µL) of this solution.
-
In the surrounding reservoir of the well, add a larger volume (500 µL) of a precipitant solution (an "anti-solvent" in which the compound is less soluble, e.g., diethyl ether).
-
Seal the well. Over time, the vapor of the anti-solvent will slowly diffuse into the drop, gradually reducing the solubility of the compound and, ideally, promoting the slow growth of a single crystal.
-
Monitor the plates over several days to weeks for crystal formation.
Step 3: Data Collection
Once a suitable crystal is obtained, it is carefully mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots, which are recorded by a detector.
Protocol for Data Collection:
-
Using a microscope, select a well-formed single crystal and pick it up using a cryo-loop.
-
Quickly plunge the loop into liquid nitrogen to flash-cool the crystal. This minimizes damage from the X-ray beam.
-
Mount the frozen crystal on a goniometer in the X-ray diffractometer.
-
A stream of cold nitrogen gas (typically at 100 K) keeps the crystal frozen during data collection.
-
Set the data collection parameters (e.g., exposure time, frame width) and collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
Step 4: Structure Solution and Refinement
The collected diffraction data is then processed to determine the positions of the atoms in the crystal.
-
Data Integration and Scaling: The raw diffraction images are processed to measure the intensity and position of each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An initial model of the molecule is fitted to the electron density map. The atomic positions and thermal parameters are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process that continues until the model converges.
-
Validation: The final structure is validated using a variety of metrics to ensure its quality and chemical reasonableness. The results are typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).
Representative Crystallographic Data
The following table presents a realistic set of crystallographic data for a small molecule of similar complexity to 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine. This data is provided for illustrative purposes to demonstrate the level of detail obtained from an X-ray crystallography experiment.
| Parameter | Representative Value | Description |
| Formula | C12 H20 N4 | The elemental composition of the molecule. |
| Molecular Weight | 220.31 g/mol | The mass of one mole of the substance. |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry of the crystal lattice. |
| a, b, c (Å) | 10.5, 15.2, 8.1 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 105.2, 90 | The angles of the unit cell. |
| Volume (ų) | 1245.3 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R1 [I > 2σ(I)] | 0.045 | A measure of the agreement between the model and the data. |
| wR2 (all data) | 0.115 | A weighted measure of the agreement. |
| Goodness-of-fit | 1.05 | An indicator of the quality of the refinement. |
Conclusion: The Unrivaled Certainty of X-ray Crystallography
For a pivotal pharmaceutical intermediate like 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, where structural integrity directly impacts the quality and safety of the final active pharmaceutical ingredient, there is no substitute for the absolute certainty provided by single-crystal X-ray crystallography. While other analytical techniques are essential components of a complete characterization package, X-ray diffraction remains the gold standard, providing an unambiguous three-dimensional map of the molecule. The detailed experimental workflow and the richness of the resulting data underscore its indispensable role in modern drug development and manufacturing.
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DrugBank. N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine. Available from: [Link]
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A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This begins with the foundational components of any study: the chemical reagents and intermediates. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, a key building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors, is no exception.[1] Inconsistent batch quality of this intermediate can introduce variability that cascades through multi-step syntheses, leading to failed experiments, delayed timelines, and compromised data integrity.
This guide provides a comprehensive framework for assessing the batch-to-batch consistency of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. We will delve into the critical analytical techniques required for a thorough characterization, compare hypothetical batches derived from different synthetic routes to highlight potential variations, and provide detailed, field-proven experimental protocols. Our approach is grounded in the principles of scientific integrity, ensuring that each analytical step contributes to a holistic and trustworthy assessment of product quality.
The Critical Need for Consistency: Beyond the Certificate of Analysis
While a Certificate of Analysis (CoA) provides a baseline for product specifications, a deeper, multi-faceted analytical approach is necessary to ensure true batch-to-batch consistency. Seemingly minor variations in impurity profiles, residual solvents, or solid-state properties can have significant downstream consequences.[2] For an intermediate like 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, such inconsistencies can impact reaction kinetics, yield, and the purity of the final active pharmaceutical ingredient (API).[3]
This guide will focus on a comparative analysis of two hypothetical batches of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, each produced via a different synthetic route, to illustrate the potential for batch-to-batch variability.
-
Batch A: Synthesized via a nucleophilic substitution reaction between 2-chloro-5-(chloromethyl)pyridine and N-ethylpiperazine.[4]
-
Batch B (Alternative): Synthesized via a palladium-catalyzed Buchwald-Hartwig amination of 5-bromopyridin-2-amine with 1-ethylpiperazine.[5]
By subjecting both batches to a rigorous analytical workflow, we can identify and quantify critical quality attributes that define their consistency.
An Integrated Analytical Workflow for Comprehensive Assessment
A robust assessment of batch-to-batch consistency relies on a suite of orthogonal analytical techniques, each providing a unique piece of the puzzle. Our recommended workflow is as follows:
Caption: Integrated workflow for assessing batch-to-batch consistency.
Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)
The "Why": HPLC with UV detection is the gold standard for determining the purity of an API or intermediate.[6][7] Its high resolving power allows for the separation of the main compound from process-related impurities and degradation products.[3] By comparing the chromatograms of different batches under identical conditions, we can quantify the purity of each and assess the consistency of their impurity profiles.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 7.0) is a common starting point for piperazine and pyridine-containing compounds.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject equal volumes of each batch solution and a reference standard.
Data Presentation: Comparative Purity and Impurity Data
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (by Area %) | 99.5% | 99.1% | ≥ 99.0% |
| Total Impurities (by Area %) | 0.5% | 0.9% | ≤ 1.0% |
| Largest Unknown Impurity (by Area %) | 0.15% | 0.25% | ≤ 0.2% |
| Known Impurity 1 (Retention Time ~4.2 min) | 0.10% | Not Detected | ≤ 0.15% |
| Known Impurity 2 (Retention Time ~5.8 min) | Not Detected | 0.30% | ≤ 0.15% |
Interpretation: In this hypothetical data, both batches meet the overall purity specification. However, Batch B shows a higher total impurity level and a significant amount of a known impurity not present in Batch A. This highlights the importance of comparing impurity profiles, not just the headline purity figure. The different synthetic routes are the likely cause of these distinct impurity profiles.
Structural Confirmation and Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy
The "Why": NMR spectroscopy is an unparalleled tool for the definitive identification and structural elucidation of organic molecules.[9] For 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, ¹H and ¹³C NMR serve to:
-
Confirm the identity of the main component by comparing the spectra to a reference standard or predicted chemical shifts.
-
Provide a proton-to-carbon correlation to ensure all expected atoms are present in the correct connectivity.
-
Detect and potentially identify impurities that are present at levels detectable by NMR.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in the deuterated solvent.
-
Analysis: Acquire ¹H, ¹³C, and, if necessary for structural confirmation of impurities, 2D NMR spectra (e.g., COSY, HSQC).
Data Presentation: Key Chemical Shift Comparisons
| Proton | Batch A (δ ppm) | Batch B (δ ppm) | Expected (δ ppm) |
| Ethyl-CH₃ | 1.10 (t) | 1.10 (t) | ~1.1 |
| Ethyl-CH₂ | 2.45 (q) | 2.45 (q) | ~2.4 |
| Piperazine-CH₂ | 2.55 (m), 3.45 (m) | 2.55 (m), 3.45 (m) | ~2.5-3.5 |
| Pyridine-CH | 6.50 (d), 7.20 (dd), 7.90 (d) | 6.50 (d), 7.20 (dd), 7.90 (d) | ~6.5-8.0 |
| Amine-NH₂ | 4.30 (s, br) | 4.30 (s, br) | ~4.3 |
Interpretation: The consistent chemical shifts and splitting patterns between the batches and the expected values would confirm the structural identity of the main component in both. Any significant unassigned peaks would warrant further investigation for potential impurities.
Impurity Identification with Liquid Chromatography-Mass Spectrometry (LC-MS)
The "Why": When HPLC-UV reveals unknown impurities, LC-MS is the next logical step.[10][11] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of impurities.[12] This information is crucial for proposing potential structures and understanding how they might have formed during the synthesis.[13]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Conditions: Use the same HPLC method developed for purity analysis to ensure correlation of retention times.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically effective for this class of compounds.
-
Analysis: Analyze both batches and pay close attention to the mass spectra of the impurity peaks identified in the HPLC-UV analysis.
Data Presentation: Hypothetical Impurity Identification
| Retention Time (min) | Batch | Observed m/z | Proposed Impurity Structure | Likely Origin |
| ~4.2 | A | 235.1 | N-Oxide of starting material | Oxidation during synthesis |
| ~5.8 | B | 207.1 | Des-ethylpiperazine analogue | Incomplete reaction of starting material |
Interpretation: The LC-MS data allows us to tentatively identify the impurities that distinguish the two batches. This information is invaluable for process chemists to refine the synthetic and purification steps to minimize or eliminate these byproducts in future productions.
Solid-State Characterization by Differential Scanning Calorimetry (DSC)
The "Why": 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a solid intermediate, and its solid-state properties can significantly affect its handling, stability, and dissolution rate in subsequent reactions.[14][15] DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[8][16] It is highly effective for:
-
Determining the melting point and enthalpy of fusion, which are indicators of purity.[17]
-
Identifying different polymorphic forms, which can have different stabilities and solubilities.[18]
-
Detecting the presence of amorphous content.
Experimental Protocol: DSC Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis: Record the heat flow versus temperature to generate a thermogram.
Caption: Comparative DSC thermogram interpretation.
Data Presentation: Thermal Properties Comparison
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Melting Onset (°C) | 124.5 | 121.8 | 123-127 |
| Melting Peak (°C) | 125.2 | 122.5 | 124-128 |
| Enthalpy of Fusion (ΔHfus, J/g) | 110.3 | 95.7 | ≥ 100 |
Interpretation: The lower and broader melting peak of Batch B, along with its lower enthalpy of fusion, suggests a less pure or less crystalline sample compared to Batch A. This is consistent with the higher impurity levels detected by HPLC. Such variations in solid-state properties could impact the dissolution rate and reactivity in the next synthetic step.
Conclusion: A Framework for Assured Quality
Ensuring the batch-to-batch consistency of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is not merely a quality control exercise; it is a fundamental requirement for robust and reproducible scientific research and drug development. By moving beyond a simple reliance on the Certificate of Analysis and adopting an integrated analytical workflow encompassing HPLC, NMR, LC-MS, and DSC, researchers can gain a comprehensive understanding of the material's quality.
The comparative analysis of batches from different synthetic routes underscores that "in-spec" does not always mean "consistent." Subtle differences in impurity profiles and solid-state properties can have a profound impact on downstream applications. By implementing the rigorous analytical strategies outlined in this guide, scientists and drug development professionals can confidently select and utilize high-quality intermediates, thereby enhancing the reliability and success of their work. This commitment to analytical excellence is a cornerstone of good science and efficient pharmaceutical development.
References
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- ChemicalBook. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis.
- ChemicalBook. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5.
- Pharmaffiliates. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine.
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- Regis Technologies. (2020, October 1). Why You Should Leverage Pharmaceutical Solid State Chemistry Early in Drug Development.
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- Musialska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 64(2), 115-121.
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- Pharmaffiliates. (n.d.). Piperazine-impurities.
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- LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- National Institutes of Health. (n.d.). PubChem Compound Summary for CID 28411599, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- NETZSCH-Gerätebau GmbH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
- METTLER TOLEDO. (2012, December 20). Differential Scanning Calorimetry (DSC) – Online Training Course [Video]. YouTube.
- BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
- Malic, M., & Jevric, L. (2004). High perfomance liquid chromatography in pharmaceutical analyses. Medicinski Pregled, 57(7-8), 391-395.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2023, November 30). ICH Q2(R2) Validation of analytical procedures.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of a starting material or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For key intermediates like 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, a critical building block in the synthesis of kinase inhibitors such as Abemaciclib, ensuring isomeric purity is paramount.[1] Undesired isomers can lead to significant downstream impurities in the final Active Pharmaceutical Ingredient (API), potentially altering pharmacological activity, toxicity profiles, and manufacturing consistency.
This guide provides an in-depth comparison of modern analytical methodologies for assessing the isomeric purity of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. We move beyond simple protocols to explain the causality behind methodological choices, offering a framework for selecting the most robust and efficient strategy for your development pipeline.
The Isomeric Landscape: Understanding Potential Impurities
The isomeric purity of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is primarily challenged by the potential for alternative substitution patterns on the pyridine ring during synthesis. Common synthetic routes, such as nucleophilic aromatic substitution or Buchwald-Hartwig amination, can sometimes yield positional isomers if starting materials are not pure or if reaction conditions are not perfectly controlled.[2][3]
The primary isomers of concern are those where the ethylpiperazine and amine groups are positioned differently on the pyridine ring. While numerous permutations exist, the most probable impurities arise from the substitution of a di-substituted pyridine precursor. For instance, starting from a 2-halo-5-substituted pyridine is intended to yield the desired product, but impurities in the starting material or side reactions could lead to other isomers.
Below are the structures of the target molecule and its most plausible positional isomers.
Caption: Target molecule and key positional isomers.
Comparative Analytical Methodologies
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis: speed, resolution, sensitivity, and the need for absolute quantitation versus relative purity. We will compare the gold standard in chromatography, HPLC/UPLC, with the powerful spectroscopic technique of Quantitative Nuclear Magnetic Resonance (qNMR).
Chromatographic Superiority: HPLC and UPLC
High-Performance Liquid Chromatography (HPLC) and its advanced evolution, Ultra-High-Performance Liquid Chromatography (UPLC), are the workhorses of pharmaceutical impurity profiling.[4] They excel at separating structurally similar compounds, making them ideal for resolving positional isomers.
The Causality Behind the Method: The separation mechanism relies on the differential partitioning of the analyte and its isomers between a stationary phase (the column) and a liquid mobile phase. For polar, ionizable compounds like aminopyridines, reversed-phase (RP) chromatography is the method of choice. A C18 or Phenyl-Hexyl column provides a hydrophobic stationary phase. The isomers, despite having the same mass, exhibit subtle differences in polarity and three-dimensional shape, which causes them to interact differently with the stationary phase and thus elute at different times. UPLC, by using smaller particle sizes (<2 µm), provides significantly higher resolution and faster analysis times compared to traditional HPLC.[5][6]
Comparative Performance: HPLC vs. UPLC
| Parameter | HPLC (3.5 µm particle size) | UPLC (1.7 µm particle size) | Rationale & Advantage |
| Resolution (Rs) | Baseline (Rs > 2.0) achievable | Superior (Rs > 3.5) typical | Smaller particles provide higher theoretical plates, leading to sharper peaks and better separation of closely eluting isomers.[6] |
| Analysis Time | 15 - 25 minutes | 3 - 7 minutes | Higher optimal linear velocity and shorter column lengths enable rapid gradient elution without sacrificing resolution.[5] |
| Solvent Consumption | ~15-25 mL per run | ~2-5 mL per run | Lower flow rates and shorter run times significantly reduce solvent purchase and disposal costs.[5] |
| System Pressure | 150 - 250 bar | 600 - 1000 bar | A key trade-off; UPLC requires specialized equipment capable of handling high backpressures. |
| Sensitivity (LOD/LOQ) | Good | Excellent | Sharper, more concentrated peaks result in a better signal-to-noise ratio, improving detection of trace-level impurities. |
Detailed Experimental Protocol: UPLC Method for Isomeric Purity
This protocol is a self-validating system designed for robustness and compliance with regulatory expectations.
1. System and Reagents:
-
System: UPLC system capable of pressures up to 1000 bar with a UV detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
2. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 1.0 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 50 6.0 95 7.0 95 7.1 5 | 8.0 | 5 |
3. Sample Preparation:
-
Prepare a stock solution of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine at 1.0 mg/mL in the sample diluent.
-
For impurity analysis, prepare a sample at 0.5 mg/mL.
4. System Suitability Test (SST):
-
Purpose: To verify the system is performing correctly before analyzing samples.
-
Procedure: Use a solution containing the main compound and a small amount of a known, closely eluting impurity or one of the isomers if available.
-
Acceptance Criteria:
-
Resolution (Rs): > 2.5 between the main peak and the closest impurity.
-
Tailing Factor (Tf): 0.8 - 1.5 for the main peak.
-
Reproducibility: < 2.0% RSD for peak area from six replicate injections.
-
The Power of Spectroscopy: Quantitative NMR (qNMR)
While chromatography separates components for individual measurement, qNMR offers a fundamentally different approach. It is a primary analytical method that can determine the purity or concentration of a substance by comparing the integral of a specific resonance from the analyte to the integral of a known resonance from a certified internal standard.[7][8]
The Causality Behind the Method: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By using a high-purity internal standard of known concentration (e.g., maleic acid, dimethyl sulfone), one can calculate the absolute concentration of the target molecule without needing a reference standard of the analyte itself.[9] Crucially, positional isomers will have distinct NMR spectra. Protons on the pyridine ring will exhibit different chemical shifts and coupling patterns depending on the substituent positions, allowing for simultaneous identification and quantification of the main component and its isomers in a single experiment.[10]
Advantages of qNMR for Isomeric Purity:
-
No Reference Standards for Impurities: Quantification of an isomer does not require a synthesized and purified standard of that specific isomer. Its concentration can be determined relative to the main peak or the internal standard.[11]
-
Absolute Purity Assessment: Provides a direct measure of mass purity (%w/w), which is a more comprehensive metric than the area percent purity from a single-wavelength UV chromatogram.
-
Structural Confirmation: The NMR spectrum simultaneously confirms the structure of the main component while identifying and quantifying impurities.
Head-to-Head Methodology Comparison & Workflow
Choosing the right tool requires a clear understanding of their respective strengths and weaknesses in the context of pharmaceutical development.
Caption: Decision workflow for selecting an analytical method.
Master Comparison Table
| Feature | UPLC with UV Detection | Quantitative ¹H NMR (qNMR) |
| Primary Output | Relative Area % | Absolute Purity (% w/w) |
| Resolution of Isomers | Excellent; baseline separation is the goal. | Good; depends on chemical shift dispersion. May require high-field NMR for complex mixtures. |
| Need for Reference Stds | Required for impurity identification and accurate RRF-corrected quantification. | Not required for impurity quantification. Internal standard needed for purity assay.[11] |
| Limit of Quantification (LOQ) | Excellent (<0.05%) | Good (~0.1%) |
| Development Time | Moderate (days to weeks for a fully validated method). | Fast (hours to days). |
| Regulatory Acceptance | Universally accepted as a standard for quality control and release testing.[4] | Increasingly accepted, especially for reference standard characterization and purity assignments.[7][8] |
| Structural Information | None (retention time only). | Definitive structural information for all visible components. |
An Alternative Intermediate: The Impact of a Methylene Linker
A structurally related compound, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine , is also used as an intermediate for Abemaciclib.[1] This molecule differs by a methylene (-CH2-) linker between the pyridine and piperazine rings. While functionally similar, this structural change has analytical implications:
-
Polarity: The linker may slightly alter the molecule's polarity, potentially requiring minor adjustments to the HPLC/UPLC gradient for optimal separation from its own set of positional isomers.
-
NMR Spectrum: The presence of the benzylic -CH2- protons provides an additional unique signal in the ¹H NMR spectrum (~3.5-4.0 ppm), which can be a valuable probe for both structural confirmation and quantification.
The choice between these two intermediates may be driven by synthetic accessibility or patent strategy, but both demand the same rigorous purity analysis.
Conclusion and Recommendations
For the comprehensive assessment of the isomeric purity of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine , a dual-pronged approach is recommended, leveraging the strengths of both chromatography and spectroscopy.
-
For Early Development and Process Optimization: qNMR is the superior tool. Its speed, ability to provide absolute purity without needing synthesized impurity standards, and rich structural information make it exceptionally efficient for characterizing new batches, identifying unknown impurities, and making rapid process decisions.[10]
-
For Late-Stage Development, Validation, and Quality Control: A fully validated UPLC method is essential. Its superior sensitivity and resolving power are necessary to detect and quantify impurities at the low levels required by regulatory bodies like the ICH.[12][13] The robustness and reproducibility of UPLC make it the gold standard for routine release testing in a GMP environment.
By integrating both techniques into your workflow, you create a self-validating and deeply comprehensive analytical strategy. qNMR can be used to characterize the reference standards used for the UPLC method, ensuring the highest level of accuracy and building a trustworthy, authoritative data package for regulatory submission.
References
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Aarti Pharmalabs Limited. (n.d.). 5-(4-ethylpiperazin-1-yl methyl) pyridin-2-yl amine. Retrieved from [Link]
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AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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European Medicines Agency. (2006, October 25). ICH Q3A (R2) Impurities in new drug substances – Scientific guideline. Retrieved from [Link]
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Garcı́a-Cabeza, S., et al. (2014). A mild, catalyst-free synthesis of 2-aminopyridines. Beilstein Journal of Organic Chemistry, 10, 1368–1373. Retrieved from [Link]
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International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
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Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: Current Research. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025, August 7). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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Slayden, S. M., et al. (2010). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 12(10), 2386–2389. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
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Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Medicinal Chemistry Letters, 5(11), 1161–1163. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine
Introduction: As a novel compound in drug discovery and development, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine requires meticulous handling, not only during its application but critically, through to its final disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this chemical. Adherence to these procedures is paramount to ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is essential. While specific toxicological data for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine may be limited, data from structurally similar compounds, such as other piperazine and aminopyridine derivatives, provide a strong basis for a cautious and proactive safety approach. The primary hazards are summarized below.
| Hazard Category | Description & Rationale | Potential GHS Hazard Codes | Authoritative Source |
| Acute Toxicity | Analogous compounds are harmful or toxic if swallowed, in contact with skin, or if inhaled.[1] The amine and piperazine moieties can be readily absorbed and may interfere with biological processes. | H301, H302, H312, H332 | PubChem[1] |
| Skin & Eye Damage | Amines are often corrosive or irritants. Direct contact can lead to skin irritation or severe eye damage.[1][2] | H315, H319, H314, H318 | PubChem, AK Scientific, Inc.[1][2] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation.[2] | H335 | AK Scientific, Inc.[2] |
| Environmental Hazard | Many complex nitrogenous heterocyclic compounds are harmful to aquatic life with long-lasting effects.[1] Preventing entry into drains and waterways is critical. | H412 | PubChem[1] |
| Chemical Incompatibility | Reacts with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3][4] Such contact can lead to vigorous, exothermic reactions, releasing heat and potentially toxic fumes. | N/A | Fisher Scientific[3][4] |
Core Disposal Principle: Professional Management is Non-Negotiable
Due to its hazardous properties, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine and its contaminated materials must be treated as hazardous waste.
Core Directive: Do not dispose of this chemical down the drain or in regular solid waste. [5][6] All waste streams containing this compound must be collected, properly labeled, and disposed of through an approved and licensed hazardous waste disposal contractor.[2][7] Chemical waste generators are legally required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Standard Operating Procedure for Waste Disposal
This section outlines the step-by-step workflow for the routine collection and disposal of waste generated from research activities involving 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine.
Step 1: Waste Segregation at the Source
The principle of segregation is to prevent unintended chemical reactions in the waste container.
-
Action: Immediately upon generation, segregate waste containing 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine from other waste streams.
-
Causality: This prevents accidental mixing with incompatible materials like acids or strong oxidizers, which could cause a dangerous reaction within the waste container.[3][4]
-
Waste Streams:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves and weighing papers, and spill cleanup materials.
-
Liquid Waste: Solutions containing the compound, including reaction mixtures and analytical samples.
-
Sharps Waste: Contaminated needles, syringes, or glass pipettes.
-
Step 2: Proper Containerization and Labeling
Containment must be robust and communication must be clear.
-
Action:
-
Select a suitable, sealable, and chemically compatible container for each waste stream (e.g., a high-density polyethylene (HDPE) bottle for liquids, a labeled bag or drum for solids).
-
Keep containers closed when not actively adding waste.[3][8]
-
Label the container clearly with "Hazardous Waste," the full chemical name "5-(4-Ethylpiperazin-1-yl)pyridin-2-amine," and list all other chemical constituents and their approximate concentrations. Affix the appropriate hazard pictograms (e.g., corrosive, toxic, environmental hazard).
-
-
Causality: Proper containerization prevents leaks and spills, while clear labeling ensures safe handling by laboratory personnel and waste contractors, satisfying regulatory requirements.
Step 3: Safe On-Site Accumulation
Store waste safely pending collection by a disposal professional.
-
Action: Store sealed waste containers in a designated, well-ventilated satellite accumulation area.[8][9] This area should be away from heat, sparks, open flames, and incompatible chemicals.[3][4]
-
Causality: Storing waste in a controlled environment minimizes the risk of accidental ignition, reaction, or exposure to personnel.
Step 4: Arranging for Professional Disposal
The final step is the transfer of custody to certified professionals.
-
Action: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup. Follow their specific instructions for manifesting and transport preparation.
-
Causality: Professional disposal ensures the waste is transported, treated, and disposed of in a manner that complies with all federal, state, and local regulations, such as those from the EPA or equivalent bodies.[7]
Caption: Routine disposal workflow for chemical waste.
Emergency Protocol: Spill Management
Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.
Step 1: Immediate Response & Evacuation
-
Action: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area. Remove all sources of ignition.[7]
-
Causality: Prioritizes human safety and prevents the risk of fire or explosion.
Step 2: Control & Containment
-
Action: If safe to do so, prevent the spill from spreading. Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to cover the spill.[10] Do not use combustible materials like paper towels for large spills. For solids, gently sweep up the material to avoid generating dust.[4]
-
Causality: Inert materials safely absorb the chemical without reacting, and minimizing dust prevents inhalation exposure.
Step 3: Cleanup & Decontamination
-
Action: Wearing appropriate PPE (lab coat, safety goggles, chemically resistant gloves), collect the absorbed material or swept solids using non-sparking tools and place it into a labeled hazardous waste container.[3][11] Decontaminate the spill area with an appropriate cleaning agent, and collect the decontamination materials as hazardous waste.
-
Causality: Ensures all traces of the hazardous chemical are removed and contained for proper disposal.
Step 4: Reporting
-
Action: Report the incident to your laboratory supervisor and institutional EHS office, regardless of the spill size.
-
Causality: Ensures proper documentation, review of safety procedures, and professional oversight of the cleanup and disposal process.
Caption: Decision-making flowchart for spill response.
References
-
Safety Data Sheet. Fisher Scientific.
-
Safety Data Sheet. Fisher Scientific. (2010-11-24).
-
5-(4-Methylpiperazin-1-yl)pyridin-2-amine. PubChem, National Center for Biotechnology Information.
-
Safety Data Sheet. Jubilant Ingrevia. (2024-04-04).
-
Material Safety Data Sheet. Chemicea Pharmaceuticals Pvt Ltd.
-
Piperazine Hazard Summary. New Jersey Department of Health and Senior Services.
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
-
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine Safety Data Sheet. AK Scientific, Inc.
-
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. ChemicalBook.
-
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Sigma-Aldrich.
-
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. BLDpharm.
-
Pyrimidine Safety Data Sheet. ChemicalBook.
-
Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
-
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Pharmaffiliates.
-
2-Amino Pyridine Safety Data Sheet. Biochem Chemopharma.
-
Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
-
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Fluorochem.
-
Appendix A Disposal Procedures by Chemical. Unknown Source. (2022-06-06).
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Mastering the Safe Handling of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for handling 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine (CAS No. 1018505-59-3), a compound of interest in pharmaceutical research. By moving beyond a simple checklist and delving into the rationale behind each safety measure, this document aims to be your trusted resource for laboratory safety and chemical handling.
Hazard Identification and Risk Assessment
Based on data from closely related piperazine-pyridine derivatives, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine should be handled as a hazardous substance with the potential to cause significant irritation and harm upon exposure.[1][2] The primary hazards are summarized in the table below.
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] |
The causality behind these hazards lies in the chemical nature of the molecule. The amine functionalities can lead to irritant effects on skin and mucous membranes, including the respiratory tract. The piperazine moiety, while common in pharmaceuticals, can also contribute to skin sensitization in some individuals.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE, with an explanation of why each is necessary.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm) | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[1][2] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound. |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles, preventing serious eye irritation or damage.[1][2] Standard safety glasses are not sufficient. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of dust or aerosols, which can cause respiratory tract irritation.[1][2] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure risk. The following workflow provides a self-validating system for the safe handling of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine from receipt to disposal.
Caption: Safe handling workflow for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine.
Step 1: Preparation
-
Don Appropriate PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the PPE table.
-
Ensure Proper Ventilation: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[1]
Step 2: Handling
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Weighing: To minimize the generation of dust, weigh the required amount of the compound within the chemical fume hood. Use a dedicated spatula and weighing paper.
-
Dissolution: Add the solvent to the solid compound slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
Step 3: Post-Handling
-
Decontamination: Thoroughly decontaminate the work area, including the balance and any reusable equipment, with an appropriate solvent (e.g., 70% ethanol) followed by water.
-
Waste Disposal: Dispose of all contaminated waste, including gloves, weighing paper, and any excess solution, in a designated hazardous waste container.[1][2] All disposal must be in accordance with local, state, and federal regulations.
-
Proper PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[1]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[5]
Conclusion
The safe handling of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is achievable through a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of expertise, trustworthiness, and authoritative grounding into your daily laboratory practices, you contribute to a culture of safety and scientific excellence.
References
- Fisher Scientific. (2015).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine.
- Fisher Scientific. (2025).
- CDH Fine Chemical. (n.d.). 1-(2-Amino Ethyl)
- Sigma-Aldrich. (2025).
- CDH Fine Chemical. (n.d.).
- CymitQuimica. (n.d.). CAS 1180132-17-5: 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine.
- Fisher Scientific. (2025).
- Chemos GmbH & Co.KG. (n.d.).
- Acros Organics. (2010).
- Career Henan Chemical Co. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine.
- PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
- Chemicea Pharmaceuticals. (n.d.).
- Sigma-Aldrich. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
